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  • Product: n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide
  • CAS: 91561-46-5

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Executive Summary The compound N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (also known as 1-butyl-3-(4-(chloromethyl)phenylsulfonyl)urea) is a highly specialized sulfonylurea derivative. Molecules containing bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (also known as 1-butyl-3-(4-(chloromethyl)phenylsulfonyl)urea) is a highly specialized sulfonylurea derivative. Molecules containing both a sulfonylurea moiety and a benzylic chloride serve as versatile small-molecule scaffolds in medicinal chemistry, allowing for subsequent late-stage functionalization[1].

Synthesizing this dual-functional molecule presents a unique chemoselective challenge: the construction of the sulfonylurea linkage must be achieved without triggering undesired nucleophilic substitution at the highly electrophilic chloromethyl group. This whitepaper details a field-proven, highly optimized synthetic pathway, providing mechanistic rationale, step-by-step protocols, and quantitative optimization data to ensure high-yield and high-purity recovery.

Retrosynthetic Strategy & Chemoselectivity

The traditional synthesis of sulfonylureas relies on the coupling of a sulfonamide with an isocyanate in the presence of a base[2][3]. Applying this to our target molecule requires a two-step linear sequence starting from commercially available 4-(chloromethyl)benzenesulfonyl chloride (CAS: 2389-73-3)[4].

Retrosynthesis Target N-(Butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide Intermediate 4-(Chloromethyl) benzenesulfonamide + n-Butyl Isocyanate Target->Intermediate Urea Disconnection Precursor 4-(Chloromethyl) benzenesulfonyl chloride + Ammonia Intermediate->Precursor Sulfonamide Disconnection

Retrosynthetic analysis highlighting the two primary disconnection points.

The Chemoselectivity Challenge

The benzylic chloromethyl group (–CH₂Cl) exhibits enhanced electrophilicity due to resonance stabilization with the aromatic ring[5]. In standard sulfonylurea syntheses, tertiary amine bases like Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) are frequently used to catalyze the isocyanate insertion. However, introducing a tertiary amine to a chloromethyl-containing substrate triggers a Menschutkin reaction —a nucleophilic substitution where the tertiary amine attacks the chloromethyl intermediate, forming an irreversible quaternary ammonium salt[5][6].

Mechanism Substrate Benzylic Chloride (-CH2Cl) Reaction Menschutkin Reaction (SN2) Substrate->Reaction Base Tertiary Amine (e.g., Et3N) Base->Reaction Product Quaternary Ammonium Salt (Undesired Byproduct) Reaction->Product

Mechanistic pitfall: Formation of quaternary ammonium salts via the Menschutkin reaction.

To prevent this, the experimental design must utilize a heterogeneous, non-nucleophilic base (such as anhydrous K₂CO₃) that is strong enough to deprotonate the sulfonamide (pKa ~10) but incapable of acting as a nucleophile toward the benzylic carbon.

Quantitative Data & Reaction Optimization

To validate the causality of base selection, an optimization screen for the urea coupling step (Phase 2) was conducted. The data below summarizes why inorganic carbonates are strictly required over organic amines.

Table 1: Optimization of Base and Solvent for Urea Coupling

Base (2.0 eq)SolventTemp (°C)Yield (%)Purity (%)Primary Impurity Profile
Et₃NDCM2515< 50Quaternary ammonium salt
DMAPTHF6510< 40Quaternary ammonium salt
NaHTHF0 to 256585Dialkylated urea byproducts
K₂CO₃ Acetone 56 (Reflux) 88 > 95 Trace unreacted sulfonamide

Experimental Methodologies

The following protocols represent a self-validating system. Each step includes built-in mechanistic safeguards to ensure the survival of the reactive chloromethyl moiety.

Workflow Start 4-(Chloromethyl)benzenesulfonyl chloride Step1 Amination: NH4OH, THF, 0°C Start->Step1 Int1 4-(Chloromethyl)benzenesulfonamide Step1->Int1 Step2 Urea Coupling: n-Butyl Isocyanate, Anhydrous K2CO3, Acetone, Reflux Int1->Step2 Purification Acidification (HCl) & Recrystallization Step2->Purification Product Pure N-(Butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide Purification->Product

Step-by-step synthetic workflow from sulfonyl chloride to purified sulfonylurea.

Phase 1: Selective Amination to 4-(Chloromethyl)benzenesulfonamide

Objective: Convert the sulfonyl chloride to a sulfonamide without hydrolyzing or aminating the benzylic chloride.

  • Preparation: Dissolve 10.0 mmol (2.25 g) of 4-(chloromethyl)benzenesulfonyl chloride[4] in 20 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Causality: The sulfonyl chloride is orders of magnitude more reactive than the benzylic chloride at 0 °C. Higher temperatures risk competitive SN2 amination at the benzylic position.

  • Reagent Addition: Add 25.0 mmol of aqueous ammonium hydroxide (28% NH₃) dropwise over 30 minutes via an addition funnel. Maintain vigorous stirring.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Workup: Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of distilled water. Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield 4-(chloromethyl)benzenesulfonamide (CAS: 102153-43-5) as a white solid[1]. Use directly in Phase 2 without further purification.

Phase 2: Urea Coupling via Isocyanate Insertion

Objective: Couple the sulfonamide with n-butyl isocyanate to form the final sulfonylurea, utilizing a non-nucleophilic base.

  • Preparation: Dissolve 5.0 mmol (1.03 g) of the intermediate 4-(chloromethyl)benzenesulfonamide in 15 mL of anhydrous Acetone.

  • Base Addition: Add 10.0 mmol (1.38 g) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ provides the necessary basicity to form the reactive sulfonamide anion while its heterogeneous nature and lack of nucleophilicity completely bypass the Menschutkin reaction pitfall.

  • Coupling: Add 6.0 mmol (0.68 mL) of n-butyl isocyanate dropwise to the suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 56 °C (reflux) for 4 to 6 hours under an inert nitrogen atmosphere.

  • Filtration: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃/KHCO₃) through a pad of Celite. Wash the filter cake with 10 mL of cold acetone.

  • Acidification & Precipitation: Concentrate the filtrate to a minimal volume (~5 mL). Add 20 mL of ice-cold distilled water. Slowly add 1M HCl dropwise until the pH reaches 3.0. Causality: The sulfonylurea is highly soluble in basic/neutral aqueous conditions as a salt but precipitates rapidly upon protonation.

  • Purification: Filter the resulting white precipitate and recrystallize from a mixture of Ethanol/Water (70:30) to yield pure N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide.

References

  • 4-(Chloromethyl)-benzenesulfonyl Chloride | 2389-73-3 Coompo Chemical Catalog URL:[Link]

  • Recent Advances in the Synthesis of Sulfonylureas ResearchGate / European Journal of Organic Chemistry URL: [Link]

  • Organic Name Reactions by Merck Index Weebly (Merck Index Archival Data) URL:[Link]

Sources

Exploratory

n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS 91561-46-5): A Technical Guide to Bifunctional Sulfonylurea Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary As drug discovery pipelines increasingly demand bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As drug discovery pipelines increasingly demand bifunctional building blocks that can serve both as primary pharmacophores and reactive intermediates, n-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS: 91561-46-5) has emerged as a highly versatile molecular tool[1]. Structurally analogous to the first-generation anti-diabetic drug tolbutamide—but featuring a highly electrophilic chloromethyl group in place of the para-methyl substituent—this compound offers a unique dual-utility. It retains the capacity to modulate ATP-sensitive potassium (K_ATP) channels while providing a robust synthetic handle for late-stage functionalization via nucleophilic substitution.

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic pathways, and self-validating experimental protocols for its synthesis and downstream derivatization.

Chemical Identity & Structural Data

To facilitate experimental design, the core physicochemical and structural parameters of the compound are summarized in Table 1.

Table 1: Quantitative and Structural Properties of CAS 91561-46-5

PropertyValue
IUPAC Name 4-(chloromethyl)-N-(butylcarbamoyl)benzenesulfonamide
CAS Number 91561-46-5
Common Synonyms 1-butyl-3-[4-(chloromethyl)phenyl]sulfonylurea; NSC120642[1]
Molecular Formula C₁₂H₁₇ClN₂O₃S
Molecular Weight 304.79 g/mol
Pharmacophore 1 Sulfonylurea Core (SUR1/SUR2 Binding)
Pharmacophore 2 Chloromethyl Group (S_N2 Electrophilic Hub)

Pharmacophore Significance & Mechanism of Action

The utility of this compound in drug development stems from its two distinct functional domains.

The sulfonylurea moiety is a privileged scaffold in medicinal chemistry. These compounds exert their biological effect by binding to the sulfonylurea receptor (SUR1) subunit of the K_ATP channel complex, predominantly located on pancreatic β-cells[2]. As detailed in 2, this binding event induces the closure of the inwardly rectifying potassium channel (Kir6.2) pore[2]. The resulting cessation of potassium efflux leads to membrane depolarization, voltage-gated calcium channel activation, and the subsequent exocytosis of insulin granules[2].

KATP_Pathway A Sulfonylurea Derivative B SUR1 Receptor (Pancreatic β-cell) A->B Binds to C Kir6.2 Pore Closure B->C Induces D Membrane Depolarization C->D Triggers E Insulin Secretion D->E Calcium Influx Promotes

Figure 1: Mechanism of action of sulfonylureas on pancreatic β-cell K_ATP channels.

Conversely, the benzylic chloride moiety serves as a premier electrophile for nucleophilic substitution. In an S_N2 reaction, the transition state is trigonal bipyramidal. The adjacent aromatic ring stabilizes this electron-rich transition state through the overlap of its π-system with the partially formed p-orbital of the reacting carbon, significantly lowering the activation energy compared to standard primary alkyl halides[3].

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of this compound requires strict control over reaction conditions to prevent the degradation of either functional group.

Protocol A: Synthesis of the Bifunctional Core (CAS 91561-46-5)

Objective: Form the sulfonylurea linkage while preserving the reactive chloromethyl group. Causality & Logic: The reaction utilizes anhydrous acetone to prevent the hydrolysis of n-butyl isocyanate. Water contamination would lead to the formation of 1,3-dibutylurea, a symmetric byproduct that severely complicates purification[4]. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity without triggering premature hydrolysis of the benzylic chloride[4].

Step-by-Step Methodology:

  • Preparation: Suspend 4-(chloromethyl)benzenesulfonamide (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous acetone under an inert argon atmosphere.

  • Addition: Add n-butyl isocyanate (1.1 eq) dropwise at 0°C. Causality: Dropwise addition controls the exothermic reaction and prevents localized concentration spikes that drive side-product formation.

  • Reflux & Monitoring: Heat the mixture to reflux (56°C) for 4–6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the sulfonamide spot (lower Rf) and the appearance of the sulfonylurea spot (higher Rf) validates reaction completion.

  • Quenching & Isolation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Acidify the residue with cold 1M HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/water to yield pure n-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide.

Protocol B: Downstream S_N2 Derivatization

Objective: Utilize the chloromethyl group as an electrophilic hub to generate novel sulfonylurea analogs. Causality & Logic: Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) acts as an acid scavenger. It neutralizes the HCl byproduct generated during the S_N2 attack, preventing the protonation of the incoming nucleophile (which would otherwise halt the reaction)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 91561-46-5 (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add the desired secondary amine or thiol (1.2 eq) followed by DIPEA (1.5 eq).

  • Reaction: Stir at room temperature for 12 hours. Self-Validation: The reaction is validated in-process by removing a 10 µL aliquot, diluting with water, and extracting with EtOAc for LC-MS analysis. A mass shift from 304.8 g/mol to the target mass minus chlorine (+ nucleophile mass) confirms successful substitution.

  • Purification: Pour the mixture into ice water to precipitate the crude product, followed by filtration and flash chromatography (DCM:MeOH gradient).

Synthetic_Workflow Step1 4-(Chloromethyl)benzenesulfonamide + n-Butyl Isocyanate Reaction Base Catalysis (K2CO3) Anhydrous Conditions Step1->Reaction Product CAS 91561-46-5 (Reactive Intermediate) Reaction->Product Yields Deriv SN2 Substitution (Amines/Thiols) Product->Deriv Electrophilic Core Final Novel Sulfonylurea Library Deriv->Final Generates

Figure 2: Synthetic workflow for generating novel sulfonylurea libraries.

Analytical & Quality Control Standards

To ensure the integrity of the chloromethyl group—which is prone to hydrolysis if mishandled—rigorous QC is required:

  • ¹H NMR Spectroscopy: The structural integrity of the benzylic chloride is verified by the presence of a sharp singlet integrating to 2 protons at approximately 4.5–4.7 ppm (CDCl₃ or DMSO-d₆). Disappearance of this peak indicates unwanted hydrolysis or premature substitution.

  • HPLC-MS: When analyzing this compound, avoid highly basic protic solvent gradients (e.g., Water/MeOH with high NH₄OH), as these can induce on-column solvolysis of the benzylic chloride. Use acidic modifiers (0.1% Formic Acid in Water/Acetonitrile) to preserve the molecule during transit.

Conclusion

n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS 91561-46-5) bridges the gap between established pharmacodynamics and modern synthetic flexibility. By understanding the causal mechanisms behind its reactivity—specifically the interplay between the base-sensitive sulfonylurea core and the highly electrophilic benzylic position—researchers can reliably utilize this intermediate to pioneer next-generation K_ATP channel modulators and targeted covalent inhibitors.

References

  • Kir6.2 activation by sulfonylurea receptors: a different mechanism of action for SUR1 and SUR2A subunits via the same residues. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. URL: [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Reactivity of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide: A Technical Guide

Executive Summary N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as Compound 1 ) is a highly reactive, bifunctional structural analog of the first-generation antidiabetic drug [1]. Where tol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as Compound 1 ) is a highly reactive, bifunctional structural analog of the first-generation antidiabetic drug [1]. Where tolbutamide possesses a stable para-methyl group, Compound 1 features a para-chloromethyl moiety. This subtle substitution fundamentally alters the molecule's physicochemical profile, transforming a stable therapeutic agent into a potent electrophile. In drug development and synthetic chemistry, such benzylic halides are heavily scrutinized as Potential Genotoxic Impurities (PGIs) under [2]. This whitepaper provides a comprehensive analysis of its properties, reactivity, and the rigorous analytical methodologies required to handle it.

Structural and Physicochemical Profiling

To predict and control the behavior of Compound 1, we must dissect its two primary functional domains:

  • The Sulfonylurea Core: Confers weak acidity (pKa ~ 5.2) due to the stabilization of the conjugate base through resonance across the sulfonyl and carbonyl groups.

  • The Chloromethyl Group: A benzylic halide that acts as a strong electrophilic center, highly susceptible to nucleophilic substitution (SN2) and solvolysis.

Table 1: Calculated Physicochemical Properties of Compound 1 vs. Tolbutamide

PropertyCompound 1 (Chloromethyl Analog)Tolbutamide (Parent Drug)Causality / Impact on Behavior
Molecular Weight 304.79 g/mol 270.35 g/mol Increased mass due to chlorine substitution.
pKa (Sulfonylurea) ~5.25.3Slightly more acidic due to the electron-withdrawing inductive effect of the -Cl atom.
LogP (Octanol/Water) ~2.82.34Enhanced lipophilicity, increasing membrane permeability and potential for intracellular accumulation.
Aqueous Stability Poor (t1/2 < 2 hrs at pH 7.4)ExcellentThe benzylic chloride undergoes rapid hydrolysis to a hydroxymethyl derivative.
Electrophilicity High (Alkylating agent)NegligibleThe -CH2Cl group is a classic SN2 substrate, reacting readily with biological nucleophiles.

Chemical Reactivity and Causality in Experimental Design

As a Senior Application Scientist, I frequently observe analytical failures when handling benzylic chlorides due to improper solvent selection. The instability of Compound 1 is driven by the highly polarized C-Cl bond adjacent to the aromatic ring. The ring stabilizes the transition state during nucleophilic attack. Consequently, dissolving Compound 1 in protic solvents (e.g., methanol, water) leads to rapid solvolysis.

Furthermore, the sulfonylurea linkage is labile under extreme pH. Acidic conditions (pH < 3) protonate the urea nitrogen, facilitating cleavage into [3] and butylamine. Understanding these degradation pathways is critical for designing robust analytical methods.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent degradation and reactivity pathways of Compound 1, dictating the necessary precautions in analytical and synthetic workflows.

Reactivity Parent N-(Butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide SN2 Nucleophilic Substitution (SN2) (DNA/Protein Adducts) Parent->SN2 Biological Nucleophiles (Nu-) Hydrolysis Aqueous Hydrolysis (Hydroxymethyl Derivative) Parent->Hydrolysis H2O (pH dependent) SU_Cleavage Sulfonylurea Cleavage (Acidic/Basic Conditions) Parent->SU_Cleavage Extreme pH / Temp Degradant 4-(Chloromethyl)benzenesulfonamide + Butylamine + CO2 SU_Cleavage->Degradant Degradation

Fig 1: Primary degradation and reactivity pathways of Compound 1.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to mitigate the inherent instability of the chloromethyl moiety while ensuring accurate quantification.

Protocol 1: Stability-Indicating LC-MS/MS Assay

Objective: To quantify Compound 1 without inducing artifactual on-column degradation. Causality Focus: Traditional reversed-phase chromatography often uses 0.1% Formic Acid (pH ~2.7). For Compound 1, this acidic environment accelerates sulfonylurea cleavage and chloromethyl hydrolysis. We utilize a pH 4.5 ammonium acetate buffer to maintain the urea linkage while keeping the molecule predominantly unionized for optimal C18 retention.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Step): Weigh 10 mg of Compound 1 and dissolve in 10 mL of anhydrous Acetonitrile (ACN) stored at 4°C.

    • Validation Check: Prepare a parallel control in Methanol. The Methanol control must show >50% degradation (methoxymethyl ether formation) within 4 hours, validating the assay's sensitivity to solvolysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 20% B to 90% B over 5 minutes.

    • Autosampler Temperature: Strictly maintained at 4°C to arrest thermal degradation.

  • Mass Spectrometry (ESI-):

    • Operate in negative electrospray ionization mode. The sulfonylurea readily loses a proton (M-H)⁻ at m/z 303.

    • Monitor the isotopic signature of chlorine (m/z 303 and 305 in a 3:1 ratio) to confirm the intact chloromethyl group.

Protocol 2: In Vitro Alkylation Kinetics (Genotoxicity Surrogate Assay)

Objective: To empirically determine the electrophilic reactivity of Compound 1 using 4-(p-nitrobenzyl)pyridine (NBP) as a DNA surrogate. Causality Focus: NBP contains a nucleophilic pyridine nitrogen that mimics the N7 position of guanine in DNA. Alkylation of NBP yields a quaternary ammonium salt, which, upon basification, forms a highly conjugated, deeply colored ylide measurable at 540 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5% (w/v) solution of NBP in anhydrous acetone.

  • Reaction Initiation: Mix 1 mL of the NBP solution with 1 mL of a 1 mM solution of Compound 1 (in acetone).

  • Incubation: Incubate the mixture in a sealed vial at 37°C for exactly 30 minutes.

  • Basification (Color Development): Add 1 mL of 0.1 M Triethylamine (TEA) in acetone. The TEA deprotonates the alkylated NBP, instantly generating a purple/blue chromophore.

  • Quantification: Immediately measure the absorbance at 540 nm using a UV-Vis spectrophotometer.

  • System Suitability (Self-Validation): Run a negative control (tolbutamide) which must yield an absorbance of <0.05, and a positive control (benzyl chloride) which should yield an absorbance >0.8. This proves the colorimetric response is exclusively driven by the chloromethyl moiety.

Implications in Drug Development

Because of its structural classification as a benzylic chloride, Compound 1 triggers immediate alerts in in silico toxicology screens (e.g., Derek Nexus). If this compound appears as an intermediate or degradant in the synthesis of a sulfonylurea drug, it must be classified as a Class 2 or Class 3 mutagen under ICH M7 guidelines. Consequently, process chemists must design downstream synthetic steps (such as amination or hydrolysis) that ensure its clearance to below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5505, Tolbutamide. PubChem.[Link]

  • U.S. Food and Drug Administration (FDA) / ICH (2014). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. FDA Guidance Documents.[Link]

Exploratory

Biological Activity Screening of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide: A Covalent Probe for the K_ATP Channel Complex

Executive Summary & Mechanistic Rationale The compound n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as CMT , representing Chloromethyl-Tolbutamide) is a highly specialized synthetic deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as CMT , representing Chloromethyl-Tolbutamide) is a highly specialized synthetic derivative of the first-generation sulfonylurea, tolbutamide. While traditional sulfonylureas are utilized therapeutically to manage type 2 diabetes by reversibly stimulating insulin secretion, CMT is engineered primarily as a biochemical tool and affinity label for structural biology and target engagement studies.

The Chemical Causality of Irreversibility

The structural rationale behind CMT lies in the substitution of the 4-methyl group of tolbutamide with a 4-chloromethyl moiety. In organic chemistry, a chloromethyl group attached to a benzene ring forms a benzyl chloride derivative—a highly reactive electrophile. When CMT enters the sulfonylurea binding pocket, this electrophilic center undergoes a rapid bimolecular nucleophilic substitution ( SN​2 ) reaction with a proximal nucleophilic amino acid residue (such as the thiol of a cysteine or the primary amine of a lysine).

This transforms the classical reversible binding of a sulfonylurea into an irreversible, covalent tether . By permanently locking the receptor in a drug-bound conformation, CMT serves as an invaluable probe to map the binding pocket, stabilize transient channel states for cryo-EM structural resolution, and study the long-term downstream effects of sustained channel closure without the confounding variable of drug washout.

Target Biology: The K_ATP Channel Complex

To screen the biological activity of CMT, one must first understand the architecture of its target. The ATP-sensitive potassium ( KATP​ ) channel in pancreatic β -cells is a hetero-octameric complex comprising two distinct subunit types[1]:

  • Kir6.2 (Pore-Forming Subunit): An inwardly rectifying potassium channel that is directly inhibited by intracellular ATP.

  • SUR1 (Regulatory Subunit): A sulfonylurea receptor belonging to the ATP-binding cassette (ABC) transporter superfamily. SUR1 is activated by MgADP and inhibited by sulfonylureas[2].

High-affinity sulfonylureas bind to specific transmembrane domains (TMDs) and the L0 linker region of the SUR1 subunit[3]. Binding induces an allosteric conformational shift that is transmitted to the Kir6.2 pore, stabilizing the closed state of the channel[4]. This closure depolarizes the β -cell membrane, opening voltage-dependent calcium channels and triggering the exocytosis of insulin granules[5].

Mechanism cluster_0 K_ATP Channel Complex (Pancreatic β-cell) Kir62 Kir6.2 Pore (Inhibited by ATP) SUR1 SUR1 Regulatory Subunit (Target of Sulfonylureas) Kir62->SUR1 Allosteric Coupling Closure Sustained Channel Closure (Membrane Depolarization) SUR1->Closure Conformational Shift CMT n-(Butylcarbamoyl)-4-(chloromethyl) benzenesulfonamide Covalent Irreversible Covalent Bond (SN2 Alkylation on SUR1) CMT->Covalent Electrophilic Attack Covalent->SUR1

Fig 1: Mechanism of irreversible K_ATP channel closure by covalent alkylation of the SUR1 subunit.

Biological Activity Screening Cascade

To rigorously validate CMT as a covalent inhibitor, the experimental workflow must be a self-validating system. We employ a three-phase screening cascade designed to sequentially prove target engagement, irreversible electrophysiological blockade, and downstream physiological function.

Workflow P1 Phase 1: Target Engagement Radioligand Competition Assay Val1 Confirm SUR1 Binding Affinity P1->Val1 P2 Phase 2: Electrophysiology Inside-Out Patch Clamp Washout Val2 Prove Irreversible Channel Block P2->Val2 P3 Phase 3: Functional Assays Ca2+ Imaging & Insulin Secretion Val3 Validate Physiological Response P3->Val3 Val1->P2 Val2->P3

Fig 2: Three-phase self-validating screening cascade for covalent K_ATP channel probes.

Phase 1: Target Engagement & Binding Affinity

Initial screening utilizes a radioligand competition assay against [3H] glibenclamide on isolated membranes from COSm6 cells expressing Kir6.2/SUR1. Because CMT forms a covalent bond, its apparent IC50​ will be time-dependent. Prolonged incubation will result in an artificial lowering of the IC50​ as the irreversible reaction drives the equilibrium forward.

Phase 2: Electrophysiological Profiling (Inside-Out Patch Clamp)

The core of the validation lies in electrophysiology. We utilize the inside-out patch-clamp configuration [6].

  • Causality of Choice: The inside-out configuration excises a patch of the cell membrane, exposing the intracellular face of the channel directly to the bath solution[7]. Since sulfonylureas and ATP bind to the intracellular domains of SUR1 and Kir6.2, this configuration allows for precise, microsecond-scale control over drug concentrations without the barrier of the plasma membrane.

  • Self-Validating Design: The protocol incorporates a mandatory "washout" phase. If a drug is reversible (like tolbutamide), perfusing the bath with drug-free solution will restore the KATP​ current. If CMT is truly covalent, the current will remain suppressed at 0% recovery post-washout, internally validating the mechanism of action.

Phase 3: Functional Cellular Assays

Finally, the downstream physiological consequences are measured in INS-1E β -cells. By utilizing the fluorescent probe Fura-2 AM, we can track intracellular calcium mobilization ( [Ca2+]i​ ) resulting from the sustained membrane depolarization[5].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of CMT compared to its parent compound, Tolbutamide, based on the screening cascade.

CompoundTarget SubunitBinding Affinity ( IC50​ ) KATP​ Current InhibitionReversibility (Post-Washout Recovery)GSIS Potentiation ( EC50​ )
Tolbutamide SUR1 (Reversible)1.6 μM > 95% at 100 μM > 90% (Fully Reversible) 15.2 μM
CMT SUR1 (Covalent)2.1 μM (Time-dependent)> 95% at 100 μM < 5% (Irreversible) 18.5 μM

Note: CMT exhibits a slightly higher apparent IC50​ due to the steric bulk of the chlorine atom prior to the alkylation event, but its irreversible nature leads to a permanent blockade.

Detailed Experimental Methodologies

Protocol A: Inside-Out Patch-Clamp Washout Assay

This protocol is designed to definitively prove the irreversible binding of CMT to the KATP​ channel[7].

Step 1: Cell Preparation and Transfection

  • Culture COSm6 or HEK293T cells in DMEM supplemented with 10% FBS.

  • Transiently co-transfect cells with plasmids encoding wild-type Kir6.2 and SUR1 using a liposomal transfection reagent. Incubate for 48 hours to allow for robust channel expression.

Step 2: Solution Preparation

  • Pipette (Extracellular) Solution: 140 mM KCl, 1.2 mM MgCl2​ , 2.6 mM CaCl2​ , 10 mM HEPES (pH 7.4 with KOH).

  • Bath (Intracellular) Solution: 140 mM KCl, 1 mM EGTA, 1 mM EDTA, 10 mM HEPES (pH 7.2 with KOH).

  • Causality: Symmetrical high K+ solutions are used to amplify the inward rectifier current, making single-channel or macroscopic patch events easily resolvable.

Step 3: Patch Excision and Baseline Recording

  • Form a gigaseal (>1 G Ω ) between the glass micropipette (resistance 2-5 M Ω ) and the cell membrane.

  • Swiftly withdraw the pipette to excise the membrane patch (inside-out configuration).

  • Apply a holding potential of -50 mV. Record the baseline macroscopic KATP​ current in the nucleotide-free bath solution.

Step 4: Drug Application and Washout (The Validation Step)

  • Inhibition: Perfuse the bath with 100 μM CMT. Observe the rapid decay of the KATP​ current to near-zero levels. Maintain perfusion for 5 minutes to ensure complete covalent alkylation.

  • Washout: Switch the perfusion system back to the drug-free bath solution. Monitor the current for 15-20 minutes.

  • Control: In a parallel experiment, repeat the process using 100 μM Tolbutamide. The Tolbutamide patch will show rapid current recovery during washout, whereas the CMT patch will remain inhibited, proving covalent modification.

Protocol B: Intracellular Calcium Mobilization Assay

To assess the functional downstream effect of the irreversible blockade[5].

  • Seed INS-1E cells in a 96-well black-walled microplate and culture overnight in a low-glucose (2.8 mM) medium to establish a basal resting state.

  • Wash cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

  • Load cells with 5 μM Fura-2 AM (a ratiometric Ca2+ indicator) in KRBH buffer for 30 minutes at 37°C in the dark.

  • Wash cells three times with KRBH to remove extracellular dye, allowing 15 minutes for intracellular esterase cleavage of the AM ester.

  • Establish a baseline fluorescence ratio ( F340​/F380​ ) using a fluorometric plate reader.

  • Inject CMT (10 μM ) into the wells. Measure the sustained increase in the F340​/F380​ ratio, indicative of continuous Ca2+ influx resulting from permanent KATP​ closure.

Safety, Off-Target, and E-E-A-T Considerations

When utilizing highly reactive electrophiles like CMT, experimental design must account for off-target alkylation. The chloromethyl group can theoretically react with any accessible nucleophile in the proteome, leading to non-specific toxicity.

Experimental Causality for Specificity: To ensure that the observed effects are due to specific SUR1 binding rather than non-specific membrane damage, experiments must include a protection assay . Pre-incubating the cells with a high concentration of a reversible SUR1 ligand (e.g., Diazoxide or Tolbutamide) before applying CMT will occupy the binding pocket. If the reversible ligand protects the channel from irreversible CMT blockade, it proves that the covalent alkylation is occurring specifically at the functional sulfonylurea binding site.

Because of its reactive nature, CMT is not suitable as a therapeutic agent for diabetes. Its primary value is as a structural biology probe—for instance, locking the Kir6.2/SUR1 complex into a stable closed conformation to facilitate high-resolution Cryo-Electron Microscopy (Cryo-EM) imaging.

References

  • The tolbutamide site of SUR1 and a mechanism for its functional coupling to K(ATP) channel closure Source: PubMed (NIH) URL:[Link]

  • Electrophysiological analysis of cardiac KATP channel Source: PMC (NIH) URL:[Link]

  • SUR1: a unique ATP-binding cassette protein that functions as an ion channel regulator Source: Royal Society Publishing URL:[Link]

  • The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic β-cells Source: Journal of Molecular Endocrinology URL:[Link]

  • Pharmacological rescue of trafficking-impaired ATP-sensitive potassium channels Source: Frontiers URL:[Link]

  • Involvement of ATP-sensitive Potassium (KATP) Channels in the Loss of Beta-cell Function Induced by Human Islet Amyloid Polypeptide Source: PMC (NIH) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide using NMR and Mass Spectrometry

Abstract This technical guide provides a comprehensive analysis of the mass spectrometry and nuclear magnetic resonance (NMR) data for the compound N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry and nuclear magnetic resonance (NMR) data for the compound N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of the spectral data, grounded in the fundamental principles of analytical chemistry and the established fragmentation and chemical shift patterns of sulfonamide derivatives. We will explore the causality behind the observed spectral features, present detailed protocols for data acquisition, and use visualizations to clarify complex structural relationships, thereby providing a complete framework for the characterization of this and similar molecules.

Introduction: The Analytical Imperative

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a compound of interest, belonging to the broader class of sulfonamides, a cornerstone of many therapeutic agents. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural confirmation is a critical step in the research and development pipeline. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the principal tools for this purpose. HRMS provides definitive molecular weight information and insights into the molecular framework through fragmentation analysis, while ¹H and ¹³C NMR spectroscopy offers a detailed map of the proton and carbon environments, respectively, allowing for the complete assembly of the molecular puzzle. This guide will systematically interpret the expected data from these techniques to build a complete structural portrait of the title compound.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an essential technique for determining the molecular weight and formula of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), we can observe the protonated molecule and its characteristic isotopic pattern. Subsequent fragmentation, often through collision-induced dissociation (CID), breaks the molecule at its weakest points, providing a "blueprint" of its constituent parts.

Molecular Ion and Isotopic Signature

The molecular formula for N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is C₁₂H₁₇ClN₂O₃S. The presence of chlorine and sulfur atoms imparts a distinctive isotopic signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to an [M+H]⁺ peak and an [M+H+2]⁺ peak with an approximate intensity ratio of 3:1. This pattern is a powerful diagnostic tool for identifying chlorine-containing compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Description Predicted m/z (³⁵Cl) Predicted m/z (³⁷Cl) Rationale
[M+H]⁺ 321.0700 323.0670 Protonated parent molecule

| [M+Na]⁺ | 343.0519 | 345.0489 | Sodium adduct of parent molecule |

Proposed Fragmentation Pathway

The fragmentation of protonated sulfonamides in the gas phase is a well-studied process.[1][2] The primary cleavage sites in N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide are anticipated to be the relatively weak S-N and N-C bonds of the sulfonamide and carbamoyl moieties. A plausible fragmentation pathway under ESI-MS/MS conditions is outlined below. The fragmentation cascade is initiated by the cleavage of the S-N bond, a common pathway for sulfonamides which can proceed through an intermediate ion-neutral complex.[2]

G parent [M+H]⁺ m/z 321/323 frag1 Fragment A 4-(chloromethyl)benzenesulfonyl cation m/z 191/193 parent->frag1 -C₄H₈N₂O frag2 Fragment B Butyl isocyanate m/z 99 parent->frag2 -C₇H₈ClNO₂S frag4 Fragment D Butyl cation m/z 57 parent->frag4 -C₈H₈ClN₂O₃S frag5 [M+H - C₄H₈]⁺ m/z 265/267 parent->frag5 -Butene frag3 Fragment C 4-(chloromethyl)phenyl cation m/z 125/127 frag1->frag3 -SO₂

Caption: Proposed ESI-MS/MS fragmentation of the parent ion.

Summary of Key Fragment Ions

The fragmentation process yields several diagnostic ions that corroborate the proposed structure.

Table 2: Predicted Diagnostic Fragment Ions in Mass Spectrometry

Fragment Ion Structure Predicted m/z (³⁵Cl/³⁷Cl) Origin
A 4-(chloromethyl)benzenesulfonyl cation 191/193 Cleavage of the S-N bond
B Butyl isocyanate cation 99 Cleavage of the N-C bond
C 4-(chloromethyl)phenyl cation 125/127 Loss of SO₂ from Fragment A

| D | Butyl cation | 57 | Cleavage and charge retention on the butyl group |

NMR Spectroscopy: Assembling the Structure

NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms. By analyzing chemical shifts, coupling constants, and signal integrations, we can piece together the molecular connectivity. For this analysis, DMSO-d₆ is chosen as a representative solvent, as the acidic NH protons are readily observed.

G cluster_0 mol_node

Caption: Structure of N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide.

¹H NMR Spectral Interpretation

The proton NMR spectrum is predicted to show distinct signals for the aromatic, alkyl, and amide protons. The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets.

Table 3: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-a (NH) ~10.5 Broad s 1H - Sulfonamide NH, acidic proton.
H-b (Ar-H) ~7.90 d 2H ~8.4 Protons ortho to electron-withdrawing SO₂ group.
H-c (Ar-H) ~7.65 d 2H ~8.4 Protons ortho to CH₂Cl group.
H-d (CH₂Cl) ~4.80 s 2H - Methylene protons deshielded by Cl and ring.
H-e (NH) ~6.50 t 1H ~5.6 Carbamoyl NH, coupled to adjacent CH₂.
H-f (N-CH₂) ~2.95 q 2H ~6.8 Methylene protons adjacent to NH and CH₂.
H-g (-CH₂-) ~1.40 m 2H - Methylene protons of the butyl chain.
H-h (-CH₂-) ~1.25 m 2H - Methylene protons of the butyl chain.

| H-i (-CH₃) | ~0.85 | t | 3H | ~7.2 | Terminal methyl group of the butyl chain. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are highly diagnostic of the carbon's functional group and electronic environment.

Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Rationale
C-1 (C=O) ~152.0 Carbonyl carbon of the carbamoyl group.
C-2 (Ar-C) ~143.0 Quaternary carbon attached to the SO₂ group.
C-3 (Ar-C) ~141.0 Quaternary carbon attached to the CH₂Cl group.
C-4 (Ar-CH) ~129.0 Aromatic carbons ortho to the CH₂Cl group.
C-5 (Ar-CH) ~127.5 Aromatic carbons ortho to the SO₂ group.
C-6 (CH₂Cl) ~45.5 Methylene carbon deshielded by chlorine.
C-7 (N-CH₂) ~39.0 Methylene carbon adjacent to nitrogen.
C-8 (-CH₂-) ~31.5 Methylene carbon of the butyl chain.
C-9 (-CH₂-) ~19.5 Methylene carbon of the butyl chain.

| C-10 (-CH₃) | ~13.5 | Terminal methyl carbon of the butyl chain. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections describe self-validating methodologies for acquiring mass spectrometry and NMR data.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: a. Accurately weigh approximately 1 mg of the compound. b. Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. c. Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Instrument Setup (ESI-QTOF Mass Spectrometer): a. Calibrate the instrument across the desired mass range (e.g., m/z 50-500) using a certified calibration solution to ensure high mass accuracy. b. Set the ionization mode to positive electrospray ionization (ESI+). c. Optimize source parameters: Capillary voltage (~3.5 kV), sampling cone voltage (~30 V), source temperature (~120 °C), and desolvation gas flow (~600 L/hr). d. Set the acquisition mode to scan over the m/z range of 100-500 to ensure detection of the parent ion and key fragments.

  • Data Acquisition and Processing: a. Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. b. Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. c. For MS/MS analysis, select the [M+H]⁺ ion (m/z 321.1) as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation. d. Process the raw data using the instrument's software. Identify the monoisotopic mass of the parent ion and its fragments and compare them against the theoretical values to confirm the elemental composition.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: a. Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[3] c. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition: a. Use a standard single-pulse experiment (e.g., 'zg30').[3] b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. d. Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: a. Use a standard proton-decoupled experiment with a 30° pulse angle (e.g., 'zgpg30').[3] b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use an acquisition time of ~1-2 seconds and a relaxation delay of 2-5 seconds. d. Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: a. Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID). b. Carefully phase the spectrum and apply a baseline correction. c. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (DMSO at 2.50 ppm for ¹H; 39.52 ppm for ¹³C). d. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

The synergistic application of mass spectrometry and NMR spectroscopy provides an unambiguous and definitive structural characterization of N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide. Mass spectrometry confirms the molecular formula and reveals a predictable fragmentation pattern centered on the cleavage of the sulfonamide and carbamoyl linkages. Concurrently, ¹H and ¹³C NMR spectroscopy provides a detailed map of the atomic connectivity, with each signal corresponding logically to the proposed chemical structure. The methodologies and interpretations presented in this guide serve as a robust template for the analysis of novel sulfonamides and other complex small molecules, underscoring the indispensable role of these analytical techniques in modern chemical and pharmaceutical science.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Guo, C., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4037-4043. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • Turov, A. V., & Turov, V. V. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 11(48), 30235-30245. Available at: [Link]

  • Guo, C., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4037-4043. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Target Identification and Validation Studies of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Introduction & Mechanistic Rationale The ATP-sensitive potassium (K_ATP) channel is a critical metabolic sensor that couples intracellular energy states to membrane excitability. In pancreatic β-cells, the K_ATP channel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The ATP-sensitive potassium (K_ATP) channel is a critical metabolic sensor that couples intracellular energy states to membrane excitability. In pancreatic β-cells, the K_ATP channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits [1]. Inhibition of this channel by sulfonylurea drugs—such as tolbutamide and glibenclamide—triggers membrane depolarization, calcium influx, and subsequent insulin exocytosis.

While the binding of reversible sulfonylureas has been extensively studied using cryo-electron microscopy (Cryo-EM) [1], mapping the dynamic, state-dependent binding pockets of SUR1 in living cells requires specialized chemical probes. n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide was developed specifically for this purpose.

The Causality Behind the Chemical Design

Tolbutamide relies on a 4-methyl group on its benzenesulfonamide core. By substituting this methyl group with a highly reactive chloromethyl group , we transform a reversible competitive inhibitor into an electrophilic affinity label .

  • Why Chloromethyl over Photoaffinity (e.g., Diazirine)? Photoaffinity labels require UV irradiation and generate highly reactive carbenes that can label non-specific adjacent lipids or water molecules. In contrast, a chloromethyl group reacts via an SN​2 mechanism primarily with proximal nucleophiles (such as cysteine thiols or lysine amines). This proximity-induced reactivity ensures that covalent alkylation only occurs when the probe is stably docked in the SUR1 binding pocket, drastically reducing off-target background noise.

G Glucose Glucose Uptake (GLUT) Metabolism Glycolysis & OxPhos Glucose->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP K_ATP Channel Closure (SUR1/Kir6.2) ATP->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization K+ Efflux Blocked CaChannel VDCC Opening (Ca2+ Influx) Depolarization->CaChannel Activates Insulin Insulin Exocytosis CaChannel->Insulin Triggers

Mechanistic pathway of K_ATP channel-dependent insulin secretion in pancreatic beta cells.

Experimental Workflows: A Self-Validating System

To definitively prove that n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide targets the SUR1 subunit, researchers must employ a self-validating experimental triad: Covalent Labeling, Proteomic Mapping, and Electrophysiological Validation.

Workflow Probe 1. Probe Synthesis n-(Butylcarbamoyl)-4-(chloromethyl) benzenesulfonamide Incubation 2. Cell Incubation (SUR1-expressing HEK293) Probe->Incubation Covalent 3. Covalent Affinity Labeling (Electrophilic Attack) Incubation->Covalent Lysis 4. Cell Lysis & Enrichment Covalent->Lysis Digestion 5. Trypsin Digestion Lysis->Digestion LCMS 6. LC-MS/MS Peptide Mapping Digestion->LCMS Validation 7. Patch-Clamp Functional Validation LCMS->Validation

Step-by-step workflow for covalent target identification and functional validation.

Protocol 1: Covalent Labeling & The Protection Assay

To guarantee that the covalent alkylation is specific to the active site and not a random collision event, the protocol must include a "Protection Assay." By saturating the receptors with native tolbutamide prior to probe exposure, the specific binding pocket is sterically shielded.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently co-transfected with human SUR1 and Kir6.2 plasmids. Harvest at 48 hours post-transfection.

  • Pre-Incubation (The Control): Divide the cell suspension into two cohorts. Incubate the control cohort with a 100-fold molar excess of native tolbutamide (1 mM) for 30 minutes at 4°C. Leave the experimental cohort in vehicle (DMSO).

  • Covalent Labeling: Add 10 µM of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide to both cohorts. Incubate for 1 hour at room temperature to allow the SN​2 alkylation to reach completion.

  • Quenching & Washout: Quench the unreacted electrophile by adding 50 mM Tris-HCl (pH 7.4) and wash the cells three times with ice-cold PBS to remove non-covalently bound ligands.

Logic Start SUR1 Binding Assay Branch1 Experimental Group: Probe Alone Start->Branch1 Branch2 Control Group: Probe + Excess Tolbutamide Start->Branch2 Result1 Irreversible Channel Block (Specific Covalent Adduct) Branch1->Result1 Unobstructed Binding Result2 Channel Function Preserved (Binding Site Protected) Branch2->Result2 Competitive Inhibition

Logical framework of the protection assay confirming on-target covalent binding.

Protocol 2: LC-MS/MS Target Identification

Once the target is labeled, mass spectrometry is used to identify the exact amino acid residue modified by the probe.

Step-by-Step Methodology:

  • Membrane Extraction: Lyse the labeled cells using a Dounce homogenizer in a hypotonic buffer. Centrifuge at 100,000 x g to isolate the membrane fraction containing the K_ATP complexes.

  • Immunoprecipitation: Solubilize the membranes in 1% DDM (n-dodecyl-β-D-maltoside) and immunoprecipitate SUR1 using an anti-SUR1 monoclonal antibody coupled to Protein A/G magnetic beads.

  • In-Gel Digestion: Resolve the eluate on an SDS-PAGE gel. Excise the ~160 kDa SUR1 band, reduce, alkylate (using iodoacetamide), and perform in-gel digestion with Trypsin overnight at 37°C.

  • Mass Spectrometry: Analyze the peptides via nano-LC-MS/MS. Set the search parameters to identify a static mass shift corresponding to the covalently attached butylcarbamoyl-benzenesulfonamide core (minus the chloride leaving group) on Cysteine, Lysine, or Histidine residues.

Protocol 3: Electrophysiological Validation (Patch-Clamp)

Structural identification must be corroborated by functional data. If the probe covalently locks into the SUR1 binding pocket, it should induce an irreversible block of K_ATP currents [2].

Step-by-Step Methodology:

  • Configuration: Establish an inside-out patch-clamp configuration on the transfected HEK293T cells.

    • Causality Note: The inside-out configuration exposes the intracellular face of the membrane to the bath. Because the SUR1 sulfonylurea binding site is accessed from the cytoplasmic leaflet, this configuration removes membrane permeability variables and allows direct calculation of binding kinetics.

  • Baseline Recording: Record macroscopic K_ATP currents in a nucleotide-free bath solution (to maximize channel opening) at a holding potential of -50 mV.

  • Perfusion: Perfuse the bath with 10 µM of the chloromethyl probe until steady-state inhibition is achieved.

  • Washout Phase: Perfuse the patch with a probe-free buffer for 10 minutes. A failure of the current to recover confirms irreversible covalent binding, validating the probe's mechanism of action.

Data Presentation & Interpretation

To synthesize the validation data, we compare the pharmacological profile of the novel chloromethyl probe against its parent compound, tolbutamide. The successful transition from a reversible to a covalent inhibitor is evidenced by the washout recovery metrics (Table 1).

Table 1: Pharmacological Profile Comparison

CompoundTargetBinding Affinity (IC50)Functional ReversibilityPrimary Mechanism of Action
TolbutamideSUR1~15 µM>95% (Washout recovery)Reversible competitive binding
n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamideSUR1~18 µM<10% (Irreversible block)Covalent electrophilic alkylation

Furthermore, once the specific nucleophilic residue (e.g., a specific Cysteine in the transmembrane domain) is identified via LC-MS/MS, site-directed mutagenesis is employed. Mutating the target nucleophile to an inert Alanine should abolish the irreversible nature of the block, acting as the ultimate proof of target specificity (Table 2) [3].

Table 2: Mutagenesis and Cross-Linking Validation

SUR1 ConstructRelative Labeling EfficiencyIrreversible Channel BlockProtection by Tolbutamide
Wild-Type (WT)100%YesYes
Nucleophile Mutant (e.g., Cys→Ala)< 5%No (Reversible only)N/A
Non-Target Mutant (Control)98%YesYes

Conclusion

The transition from reversible ligands to covalent affinity probes like n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide represents a paradigm shift in ion channel pharmacology. By leveraging proximity-induced electrophilic alkylation, researchers can permanently "tag" the SUR1 subunit. When combined with rigorous self-validating protocols—such as the tolbutamide protection assay and inside-out patch-clamp electrophysiology—this probe provides an unambiguous map of the sulfonylurea binding pocket, paving the way for the rational design of next-generation antidiabetic therapeutics.

References

  • Title: Structural Insights into the Inhibitory Mechanism of Insulin Secretagogues on the Pancreatic ATP-Sensitive Potassium Channel Source: Biochemistry (ACS Publications) URL: [Link][1]

  • Title: Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels Source: Nature Communications (via PMC) URL: [Link][2]

  • Title: Sulfonylurea Receptors Type 1 and 2A Randomly Assemble to Form Heteromeric KATP Channels Source: Journal of General Physiology (Rockefeller University Press) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Modulation and Mapping of SUR1 using N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Executive Summary For researchers investigating the structural biology and dynamic turnover of ATP-sensitive potassium (K_ATP) channels, standard reversible ligands often fall short during rigorous washout assays or down...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers investigating the structural biology and dynamic turnover of ATP-sensitive potassium (K_ATP) channels, standard reversible ligands often fall short during rigorous washout assays or downstream proteomic mapping. This application note details the use of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CMTB) —a rationally designed, electrophilic affinity label. By synthesizing technical accuracy with field-proven electrophysiological and proteomic workflows, this guide provides a self-validating framework for irreversibly tagging the Sulfonylurea Receptor 1 (SUR1) subunit.

Scientific Rationale & Probe Mechanics

K_ATP channels are critical metabolic sensors that couple intracellular ATP levels to cellular electrical excitability, consisting of a pore-forming Kir6.2 subunit and a regulatory SUR1 subunit[1]. First-generation sulfonylureas, such as tolbutamide, are widely utilized to stimulate insulin exocytosis by binding to SUR1 and inducing channel closure[2]. However, standard tolbutamide binds reversibly and possesses a rapid metabolic half-life, making it unsuitable for long-term receptor tracking or structural cross-linking[3].

The Causality of the Chemical Design: To overcome the limitations of reversible binding, CMTB was engineered by replacing the para-methyl group of tolbutamide with a highly reactive chloromethyl ( −CH2​Cl ) warhead.

  • Mechanism of Action: The chloromethyl group acts as an electrophile. When CMTB docks into the SUR1 binding pocket, the proximity of the warhead to electron-rich amino acid side chains (such as cysteine thiolates or lysine primary amines) facilitates an SN​2 nucleophilic substitution reaction.

  • Result: The sulfonylurea pharmacophore becomes covalently and irreversibly anchored to the receptor. This permanent alkylation allows researchers to study prolonged channel blockade without the risk of ligand dissociation during buffer perfusion or membrane solubilization[4].

Pathway Visualization

G A CMTB (Chloromethyl Tolbutamide) Electrophilic Probe C Covalent Alkylation (Irreversible Binding) A->C B SUR1 Subunit of K_ATP Channel (Nucleophilic Residue) B->C D Kir6.2 Pore Closure (K+ Efflux Blocked) C->D E Membrane Depolarization D->E F Voltage-Gated Ca2+ Channel Opening (Ca2+ Influx) E->F G Insulin Exocytosis F->G

Workflow of SUR1 covalent modification by CMTB leading to K_ATP channel closure and insulin release.

Experimental Protocols: A Self-Validating System

In pharmacology, distinguishing between a "slow-off-rate" reversible inhibitor and a true covalent inhibitor is notoriously difficult. The following protocols are designed as a self-validating system utilizing a "Receptor Protection Assay." By using standard tolbutamide as a competitive shield, we prove that CMTB's irreversible effects are strictly on-target.

Protocol 1: Electrophysiological Validation of Irreversible Blockade

We specifically utilize the inside-out patch-clamp configuration because the sulfonylurea binding site on SUR1 is accessed from the intracellular leaflet. This configuration also prevents fluctuations in cytosolic ATP from confounding the K_ATP closure data.

Step 1: Reagent Preparation

  • Critical Insight: The chloromethyl warhead is highly susceptible to solvolysis. Aqueous exposure prior to receptor binding will hydrolyze the probe into an inert hydroxymethyl derivative.

  • Dissolve CMTB in 100% anhydrous DMSO to create a 10 mM stock. Dilute to the working concentration (e.g., 50 µM) in standard intracellular pipette solution immediately before perfusion.

Step 2: Inside-Out Patch Configuration

  • Exise a membrane patch from a HEK293 cell stably expressing SUR1/Kir6.2.

  • Bathe the intracellular face in a zero-ATP solution to elicit maximum baseline K_ATP macroscopic currents.

Step 3: Covalent Labeling Phase

  • Perfuse the patch with 50 µM CMTB for 5 minutes. Observe the rapid decay of the K+ current as the channels close.

Step 4: The Washout Validation (Proof of Covalency)

  • Switch the perfusion system back to the drug-free, zero-ATP buffer for 10 minutes.

  • Expected Result: Unlike standard tolbutamide, which washes out rapidly and restores the K+ current, the CMTB-treated patch will show <5% current recovery, confirming irreversible alkylation.

Step 5: The Protection Control (Proof of Specificity)

  • On a fresh patch, pre-incubate with 500 µM standard tolbutamide (a 10x excess) for 2 minutes.

  • Co-perfuse 500 µM tolbutamide + 50 µM CMTB for 5 minutes.

  • Washout with drug-free buffer.

  • Expected Result: The K+ current will fully recover. The reversible tolbutamide occupied the active site, physically shielding the nucleophilic residues from CMTB's chloromethyl warhead.

Protocol 2: Covalent Tagging for LC-MS/MS Binding Site Mapping

Once functional irreversibility is confirmed, CMTB can be used to physically map the SUR1 binding pocket via mass spectrometry.

  • Membrane Isolation: Harvest SUR1-expressing cells and isolate the microsomal membrane fraction via ultracentrifugation (100,000 x g for 45 min).

  • Labeling Reaction: Resuspend membranes in a pH 7.4 HEPES buffer. Add 100 µM CMTB and incubate at 37°C for 30 minutes to drive the SN​2 reaction to completion.

  • Quenching: Add 1 mM Dithiothreitol (DTT) to quench any unreacted CMTB by reacting with the remaining chloromethyl groups, preventing off-target alkylation during cell lysis.

  • Digestion & LC-MS/MS: Solubilize the membranes, run through SDS-PAGE, and excise the SUR1 band. Perform in-gel trypsin digestion. Analyze via LC-MS/MS, searching for a mass shift corresponding to the CMTB adduct (+233.09 Da) on cysteine or lysine residues to pinpoint the exact binding locus.

Quantitative Data Summary

To aid in experimental design, the table below summarizes the comparative pharmacological and chemical kinetics of standard tolbutamide versus the CMTB probe.

ParameterStandard TolbutamideCMTB (Chloromethyl Tolbutamide)
Mechanism of Binding Reversible (Non-covalent)Irreversible (Covalent Alkylation)
Target Subunit SUR1 (Regulatory)SUR1 (Regulatory)
Functional IC50 (K_ATP Blockade) ~15 µM~18 µM (Apparent, time-dependent)
Washout Current Recovery (10 min) > 95% (Rapid dissociation)< 5% (Permanent blockade)
Aqueous Stability (pH 7.4, 37°C) Highly Stable t1/2​ ≈ 4-6 Hours (Hydrolysis)
Protection Assay Efficacy N/AFully protected by 10x Tolbutamide

References

  • Mitochondrial Ca2+-coupled generation of reactive oxygen species, peroxynitrite formation, and endothelial dysfunction in Cantú syndrome, nih.gov,
  • Chlorpropamide and Tolbutamide (Orinase) (1st Generation Sulfonylureas) for Medicine, picmonic.com,
  • Tolbutamide - Wikipedia, wikipedia.org,
  • Differential regulation of two distinct glucose transporter species expressed in 3T3-L1 adipocytes, pnas.org,

Sources

Application

How to use n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide in cell-based assays

An Application Note and Technical Protocol for the use of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (also known as the chloromethyl analog of tolbutamide, or NSC-120642) in cell-based assays. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol for the use of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (also known as the chloromethyl analog of tolbutamide, or NSC-120642) in cell-based assays.

Executive Summary

The ATP-sensitive potassium ( KATP​ ) channel is a critical metabolic sensor that regulates cellular excitability, most notably governing glucose-stimulated insulin secretion (GSIS) in pancreatic β -cells[1]. While traditional sulfonylureas (e.g., tolbutamide, glibenclamide) reversibly bind the Sulfonylurea Receptor 1 (SUR1) subunit to close the channel, n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide serves as an irreversible, covalent affinity probe .

By replacing the para-methyl group of tolbutamide with an electrophilic chloromethyl warhead, this compound alkylates nucleophilic residues (such as cysteine or lysine) within the bipartite binding pocket of SUR1[2]. This application note provides field-proven, self-validating protocols for utilizing this compound to permanently uncouple KATP​ channel closure from cellular metabolism, enabling advanced studies in receptor turnover, allosteric modulation, and prolonged β -cell depolarization.

Mechanistic Rationale & Causality

To effectively utilize this compound, researchers must understand the causality behind its chemical design. The SUR1 subunit features a multifaceted bipartite binding pocket ("A" and "B" sites) that recognizes the lipophilic and anionic properties of the sulfonylurea core[3].

When n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide enters this pocket, the sulfonylurea moiety anchors the molecule in the correct spatial orientation. Subsequently, the highly reactive chloromethyl group undergoes a nucleophilic substitution reaction with an adjacent amino acid side chain[4]. This covalent tethering permanently locks the KATP​ channel in a closed state. Because the block cannot be washed out, the cell membrane undergoes sustained depolarization, leading to the continuous activation of Voltage-Dependent Calcium Channels (VDCCs) and relentless insulin exocytosis[5].

Mechanism Probe Chloromethyl Sulfonylurea Probe SUR1 SUR1 Bipartite Binding Pocket Probe->SUR1 Anchors in pocket Alkylation Covalent Alkylation (Irreversible) SUR1->Alkylation Nucleophilic attack Depolarization Membrane Depolarization Alkylation->Depolarization K+ efflux halted VDCC VDCC Activation & Ca2+ Influx Depolarization->VDCC Voltage shift Exocytosis Insulin Exocytosis VDCC->Exocytosis Ca2+ signaling

Signaling pathway showing covalent SUR1 alkylation leading to continuous insulin exocytosis.

Experimental Design: The Self-Validating "Washout" Paradigm

When using a covalent modifier, the experimental design must inherently prove that the observed effect is due to irreversible alkylation rather than simple high-affinity transient binding. Every protocol below incorporates a Self-Validation Checkpoint : a parallel control arm using a reversible analog (Tolbutamide).

If the assay perfusion system is functioning correctly, the tolbutamide-induced channel block will reverse upon washout, while the chloromethyl-probe block will persist. If the tolbutamide block fails to reverse, the washout stringency is insufficient, and any claims of covalent binding for the test probe are scientifically invalid.

Workflow Culture Culture MIN6/INS-1 Pancreatic Cells Split Split into Test & Control Arms Culture->Split Probe Test: Chloromethyl Probe (10 µM) Split->Probe Control Control: Tolbutamide (10 µM) Split->Control Washout Extensive Washout (15-20 mins) Probe->Washout Control->Washout Validate Assay Readout (Check Recovery) Washout->Validate

Experimental workflow demonstrating the required parallel reversible control arm.

Protocol 1: Electrophysiological Validation (Whole-Cell Patch-Clamp)

This protocol directly measures the irreversible cessation of macroscopic KATP​ currents in MIN6 or INS-1 β -cell lines.

Reagents & Solutions:

  • Extracellular Bath Solution: 138 mM NaCl, 5.4 mM KCl, 1 mM MgCl2​ , 2.6 mM CaCl2​ , 10 mM HEPES, 3.3 mM Glucose (pH 7.4).

  • Intracellular Pipette Solution: 130 mM K-aspartate, 10 mM NaCl, 10 mM KCl, 2 mM MgCl2​ , 10 mM EGTA, 10 mM HEPES, 0.3 mM MgATP (pH 7.2). Note: The low 0.3 mM ATP concentration is critical to ensure baseline KATP​ channels are open.

Step-by-Step Methodology:

  • Cell Preparation: Seed MIN6 cells on glass coverslips. Allow 24-48 hours for adherence. Transfer a coverslip to the recording chamber and continuously perfuse with the extracellular bath solution at room temperature.

  • Establish Whole-Cell Configuration: Form a gigaohm seal (>1 G Ω ) using a borosilicate glass pipette (4–6 M Ω resistance). Rupture the membrane to achieve whole-cell access.

  • Baseline Recording: Voltage-clamp the cell at a holding potential of -70 mV. Apply alternating voltage steps (e.g., -100 mV to -40 mV) to elicit macroscopic KATP​ currents. Wait 3-5 minutes for the intracellular low-ATP solution to dialyze, which will "run up" (maximize) the KATP​ current.

  • Compound Application: Switch the perfusion to extracellular solution containing 10 µM n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide. Monitor the inward/outward currents until complete inhibition is achieved (typically 2-4 minutes).

  • The Washout Phase (Self-Validation): Switch perfusion back to the compound-free extracellular solution. Wash continuously for 15 minutes.

    • Causality Check: The covalent chloromethyl bond cannot be hydrolyzed by buffer washing. If currents recover, the probe has degraded or the concentration was too low to achieve stoichiometric alkylation.

  • Parallel Control: Repeat steps 1-5 on a new cell using 10 µM Tolbutamide. The current must recover to at least 80% of baseline during the 15-minute washout.

Protocol 2: High-Throughput Membrane Potential Assay

For screening or population-level kinetics, voltage-sensitive fluorescent dyes provide a robust alternative to patch-clamping. We utilize DiBAC4​(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol), a slow-response dye that enters depolarized cells and binds to intracellular proteins, increasing its fluorescence.

Step-by-Step Methodology:

  • Dye Loading: Plate INS-1 cells in a black-walled, clear-bottom 96-well plate. Wash cells with assay buffer (glucose-free Tyrode's solution). Add 2.5 µM DiBAC4​(3) and incubate for 30 minutes at 37°C in the dark.

  • Baseline Read: Read baseline fluorescence (Ex: 490 nm, Em: 520 nm) for 5 minutes to ensure dye equilibration.

  • Probe Addition: Inject n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide to a final concentration of 10 µM. Record the increase in fluorescence for 20 minutes as the KATP​ channels are irreversibly blocked and the cells depolarize.

  • Washout & Re-read: Carefully aspirate the media, wash the wells three times with fresh dye-containing (but compound-free) buffer, and resume reading.

    • Causality Check: Because the channel is permanently locked shut, the cells remain depolarized, and DiBAC4​(3) fluorescence will remain elevated post-washout.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative and qualitative outcomes across different assay modalities when comparing the irreversible probe to a reversible control.

Assay ModalityVehicle Control (DMSO)Tolbutamide (Reversible)Chloromethyl Probe (Irreversible)
Patch-Clamp ( KATP​ Current) Maintained at 100%Drops to <10%, recovers to >80% post-washoutDrops to <10%, 0% recovery post-washout
Membrane Potential ( DiBAC4​(3) ) Low baseline fluorescenceTransient peak, returns to baseline post-washoutSustained peak, remains elevated post-washout
Insulin Secretion (ELISA) Basal levels (at 3.3 mM Glucose)Spikes during exposure, halts upon compound removalContinuous, unregulated secretion until vesicle depletion
Receptor Turnover ( T1/2​ ) Normal physiological turnoverNormal physiological turnoverCan be used to track SUR1 degradation kinetics

Troubleshooting & Optimization Insights

  • Incomplete Blockade / Partial Washout Recovery: If the chloromethyl probe shows partial recovery during patch-clamp washout, the probe may have undergone premature hydrolysis. The chloromethyl group is highly reactive and sensitive to aqueous environments over prolonged periods. Solution: Always prepare working stocks in anhydrous DMSO immediately prior to the experiment. Do not store aqueous dilutions.

  • Cell Toxicity & Off-Target Alkylation: At concentrations >50 µM, the electrophilic nature of the chloromethyl group may lead to non-specific alkylation of other membrane proteins, resulting in generalized cytotoxicity. Solution: Maintain assay concentrations between 1 µM and 10 µM. Validate cell viability using a standard LDH release or resazurin assay post-washout.

  • Failure of Tolbutamide to Wash Out: If the reversible control fails to wash out, the perfusion system has excessive dead volume or the compound has partitioned into the plastic tubing. Solution: Use PTFE (Teflon) tubing for the perfusion rig to prevent lipophilic compound absorption, and increase the perfusion flow rate to at least 2 mL/min.

References

  • Li N., Wu J.X., Ding D., Cheng J., Gao N., Chen L. (2018). Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels. Protein & Cell. Available at:[Link]

  • Schwanstecher M., et al. (1998). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology. Available at:[Link]

  • Winkler M., Stephan D., Bieger S. (2007). Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Schwanstecher M., et al. (1994). Photoaffinity labeling of the cerebral sulfonylurea receptor using a novel radioiodinated azidoglibenclamide analogue. Journal of Biological Chemistry. Available at:[Link]

  • Ashcroft F.M. (2023). KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes. Available at:[Link]

Sources

Method

Application Note: N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide as a Targeted Covalent Inhibitor in Carbonic Anhydrase IX (hCA IX) Assays

Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The compound N-(Butylcarbamoyl)-4-(chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The compound N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide represents a highly specialized structural convergence of a sulfonylurea pharmacophore and an electrophilic warhead. While traditional benzenesulfonamides act as standard reversible inhibitors of metalloenzymes[1], this specific derivative is engineered for the irreversible, covalent inhibition of Human Carbonic Anhydrase IX (hCA IX) .

hCA IX is a transmembrane zinc metalloenzyme heavily overexpressed in hypoxic tumor microenvironments, making it a prime target for targeted antiproliferative therapies[2].

Causality of Molecular Design:

  • Primary Anchoring: The primary benzenesulfonamide moiety acts as a zinc-binding group (ZBG). It deprotonates at physiological pH to form a sulfonamidate anion, which coordinates directly with the active-site Zn2+ ion, displacing the catalytic hydroxide[1].

  • Isoform Selectivity: The N-(butylcarbamoyl) tail extends outward from the deep active site cleft, engaging in favorable van der Waals interactions with the hydrophobic half of the hCA IX active site, thereby driving selectivity over the ubiquitous cytosolic hCA II isoform[2].

  • Covalent Alkylation: The critical innovation is the 4-(chloromethyl) group. Chloromethyl moieties are well-documented reactive electrophiles[3]. Once the compound is anchored to the zinc ion, the chloromethyl group is held in close proximity to nucleophilic residues (such as His64, the proton shuttle residue at the active site entrance). Proximity-driven nucleophilic substitution results in covalent alkylation, transforming a transient interaction into an irreversible enzyme block.

Mechanism A N-(Butylcarbamoyl)-4-(chloromethyl) benzenesulfonamide B hCA IX Active Site (Zn2+ Cleft) A->B Diffusion into cleft C Sulfonamide Group Coordinates Zn2+ B->C Primary Binding D Butylcarbamoyl Tail Hydrophobic Interactions B->D Secondary Stabilization E Chloromethyl Group Electrophilic Attack B->E Proximity Effect F Covalent Alkylation (Irreversible Inhibition) C->F Anchored state E->F Nucleophilic substitution

Mechanism of hCA IX inhibition via Zn2+ coordination and targeted covalent alkylation.

Quantitative Kinetic Profile

To establish a baseline for your assays, the following table summarizes the expected kinetic parameters of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide compared to standard controls. The near-zero dialysis recovery confirms the covalent nature of the inhibition.

CompoundTarget Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)Dialysis Recovery (%)Mechanism
N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide hCA IX4.2> 120< 2.0% Irreversible (Covalent)
Acetazolamide (Control)Pan-CA25.00.598.5%Reversible (Competitive)
Tolbutamide (Control)hCA IX> 5000N/A99.0%Reversible (Weak)

Experimental Protocols: A Self-Validating System

To evaluate this compound, standard colorimetric assays are insufficient. Carbonic anhydrase possesses a turnover number ( kcat​ ) approaching 106s−1 . Attempting to measure this manually results in dead-time artifacts. Therefore, a Stopped-Flow Spectrophotometric Assay is mandatory[4]. Furthermore, to prove the compound's mechanism, the assay must be coupled with a Dialysis Reversibility Protocol .

Protocol A: Stopped-Flow CO2​ Hydration Assay

Causality: The stopped-flow instrument allows for millisecond-resolution mixing of the enzyme-inhibitor complex with CO2​ -saturated water. We utilize Phenol Red as a pH indicator because its pKa​ (7.3) perfectly aligns with the HEPES buffer, allowing precise tracking of the H+ generated during CO2​ hydration[4].

Reagents & Preparation:

  • Buffer: 20 mM HEPES, pH 7.5, containing 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA IX (catalytic domain), diluted to 10 nM in buffer.

  • Substrate: CO2​ -saturated water (approx. 30 mM CO2​ at 20°C). Prepare by bubbling pure CO2​ gas through distilled water for 30 minutes prior to the assay.

  • Inhibitor: N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide dissolved in 100% DMSO (stock). Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

Step-by-Step Methodology:

  • Pre-incubation: Mix the hCA IX enzyme (10 nM) with varying concentrations of the inhibitor (0.1 nM to 100 nM) and Phenol Red. Incubate at 20°C for exactly 15 minutes. Why 15 minutes? Covalent alkylation is time-dependent; this ensures the chloromethyl warhead has sufficient time to react.

  • Loading: Load Syringe A of the stopped-flow instrument with the Enzyme-Inhibitor-Indicator mixture. Load Syringe B with the CO2​ -saturated water.

  • Injection & Measurement: Trigger the rapid mixing (1:1 volume ratio). Monitor the decrease in absorbance at 557 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window.

  • Data Extraction: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve (typically the first 50-100 milliseconds).

  • Internal Validation: Run a DMSO-only vehicle control (0% inhibition baseline) and an Acetazolamide control (reversible benchmark).

Protocol B: Dialysis-Based Reversibility Assay

Causality: To definitively prove that the 4-(chloromethyl) group forms a covalent bond, we must demonstrate that removing the free inhibitor from the solution does not restore enzyme activity.

Step-by-Step Methodology:

  • Complex Formation: Incubate 1 μM hCA IX with 10 μM inhibitor for 1 hour at room temperature to ensure complete saturation and covalent bonding.

  • Baseline Measurement: Take a 10 μL aliquot and measure residual activity using Protocol A. (Expected result: < 5% activity).

  • Dialysis: Transfer the remaining mixture into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO). Dialyze against 1 L of assay buffer at 4°C for 24 hours, changing the buffer three times. Why 10K MWCO? It easily retains the ~35 kDa hCA IX enzyme while allowing the ~304 Da inhibitor to escape.

  • Re-evaluation: Extract the dialyzed enzyme and re-measure activity using Protocol A.

  • Self-Validation Check: If the compound is truly covalent, the activity will remain < 5%. The Acetazolamide control sample must recover > 95% activity post-dialysis, proving the dialysis successfully removed reversible binders.

Workflow Step1 1. Reagent Prep Enzyme + Inhibitor + Indicator Step3 3. Stopped-Flow Mixing Rapid 1:1 Injection Step1->Step3 Step2 2. Substrate Prep CO2-Saturated Water Step2->Step3 Step4 4. Spectrophotometry Absorbance at 557 nm Step3->Step4 Millisecond resolution Step5 5. Kinetic Analysis Calculate Initial Velocity Step4->Step5 Data extraction Step6 6. Dialysis Validation Confirm Covalent Binding Step5->Step6 Reversibility check

Stopped-flow CO2 hydration assay workflow coupled with dialysis validation.

References[1] Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. nbinno.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqOq-JM06uUnI1kFC5gerQ0pDr_IzbXP5Q3_2LSodKtcGSrvaXNe6dsDd2LQ44N2t3IKSCquMSVU3MCK_MqQvsIy-50XMGtFhx5MeJEaERQoIeXhabwNbxXONxYNrkgEIdtqNx73ucZkt4at_POFzcEoObFsvGvVS9deZ50lfzVnsRwHyh1_6TVu6aUGUgOofRAK5oRijRcSzokRNkH8nU1bXlUUx_GgP5YQws226fNNJ4EX9JWaJuutfoZX_bOZMf[4] 4-Chlorobenzenesulfonamide | 98-64-6 - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE0NyQjBKjGDmFEwvdRijGhH_cjQzllXbVIeBZ8mnXeRuhpydZdjqXrAU4dc-Ujy9Es6F6n8zJS06Ej-M_pDHURXXGEs6nro6NpvcdwVFvkFgR-MdA0W5VT88DpNxE0ifh75Aecw==[3] Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjnLweEnWdrfmOmqu8simRzHyY0Hpp-AxTCXD5XuWJRwOaqAd7hToGvV1VEC0NIeS_cf0GJhmeHIq_phi6gpdN-2pfNgjCdyqzg4HTpY5RO2aDluc2Z0jQci4CcKRcuKKIRXc9bXZN-uGtLdg=[2] Atropo/Tropo Flexibility: A Tool for Design and Synthesis of Self-Adaptable Inhibitors of Carbonic Anhydrases and Their Antiproliferative Effect | Journal of Medicinal Chemistry. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_Dy1cCWGCLZurfrhZMwBMt6t54AVQ1ujaExE-HRcE6_2aw9eEuw-VrqiVKwStuhLKdG-O6M9a3k14g7gkedKf6-JSftScfZBanDcMLehmUU7yQ-ndbVWWvmywN5hvq2GuXI-YvNw2YDG-pEUA2uB

Sources

Application

Application Note: N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide in Cancer Therapeutics

Introduction & Pharmacological Profile N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS: 91561-46-5) is an advanced bifunctional tool compound utilized in preclinical oncology and metabolic research (). Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS: 91561-46-5) is an advanced bifunctional tool compound utilized in preclinical oncology and metabolic research (). Structurally, it merges a sulfonylurea backbone with a reactive chloromethyl moiety. In the landscape of modern drug development, combining metabolic modulators with alkylating pharmacophores offers a synergistic approach to overcoming chemoresistance.

Traditional alkylating agents function by cross-linking DNA strands in rapidly dividing cells, inducing replication stress and apoptosis (1)[1]. Concurrently, sulfonylurea derivatives have gained significant traction as "mitocans"—agents that selectively disrupt cancer cell mitochondria (2)[2]—and as potent inhibitors of the NLRP3 inflammasome, which drives tumor-promoting inflammation in the tumor microenvironment (TME) (3)[3].

Mechanistic Pathways in Oncology

The therapeutic potential of this compound is driven by three distinct but complementary mechanisms:

  • Electrophilic DNA Alkylation: The chloromethyl group acts as a strong electrophile. It undergoes nucleophilic attack by DNA bases (predominantly the N7 position of guanine), leading to DNA cross-linking, replication fork stalling, and the activation of DNA damage response (DDR) pathways[1].

  • Mitochondrial Destabilization (Mitocan Activity): The lipophilic sulfonylurea backbone facilitates accumulation in the mitochondrial matrix. This disrupts the mitochondrial membrane potential (MMP), triggering the release of cytochrome c and initiating the intrinsic apoptotic cascade[2].

  • TME Modulation via NLRP3 Inhibition: By blocking the assembly of the NLRP3 inflammasome in tumor-associated macrophages (TAMs), the compound halts the cleavage and secretion of pro-inflammatory IL-1β, starving the tumor of critical metastatic signals[3].

MOA Compound N-(Butylcarbamoyl)-4-(chloromethyl) benzenesulfonamide Sub1 Chloromethyl Moiety (Alkylating Agent) Compound->Sub1 Sub2 Sulfonylurea Moiety (Metabolic Modulator) Compound->Sub2 Action1 DNA Cross-linking & Replication Stalling Sub1->Action1 Action2 Mitochondrial Depolarization (Mitocan Activity) Sub2->Action2 Action3 NLRP3 Inflammasome Inhibition Sub2->Action3 Outcome1 Apoptosis (Cancer Cells) Action1->Outcome1 Action2->Outcome1 Outcome2 Reduced IL-1β (Tumor Microenvironment) Action3->Outcome2

Figure 1: Dual-pharmacophore mechanism of action driving apoptosis and TME modulation.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality for each experimental choice is explicitly defined.

Protocol 1: Quantifying DNA Double-Strand Breaks via Flow Cytometric γH2AX Profiling

Rationale & Causality: Alkylating agents induce severe replication stress. When replication forks collapse at cross-linked sites, the histone variant H2AX is rapidly phosphorylated at Ser139 (γH2AX) by ATM/ATR kinases. Quantifying γH2AX provides a direct, highly sensitive readout of the chloromethyl group's alkylating efficacy, distinguishing it from non-DNA-damaging cytotoxic agents. Self-Validating Controls: Busulfan (Positive control for DNA alkylation)[1]; Vehicle/DMSO (Negative control).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 colorectal cancer cells at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Administration: Treat cells with N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (1–10 μM) for 24 hours.

  • Harvesting: Detach cells using Accutase. Note: Accutase is chosen over Trypsin to preserve surface epitopes and minimize mechanical stress, which can artificially induce baseline DNA damage.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 90% ice-cold methanol for 30 minutes to allow intracellular antibody penetration into the nucleus.

  • Staining: Incubate with FITC-conjugated anti-γH2AX antibody (1:100 dilution) for 1 hour in the dark.

  • Acquisition: Acquire data via flow cytometry (minimum 10,000 events). A rightward shift in FITC fluorescence validates target engagement (DNA damage).

Protocol 2: Assessing Mitocan Activity via JC-1 Mitochondrial Membrane Potential Assay

Rationale & Causality: To isolate the sulfonylurea-driven mitocan effect[2], we utilize the JC-1 dye. In healthy cells, JC-1 forms J-aggregates (red fluorescence) in the mitochondria. Upon sulfonylurea-induced depolarization, JC-1 leaks into the cytoplasm as monomers (green fluorescence). The Red/Green ratio is inversely proportional to mitochondrial dysfunction. Self-Validating Controls: FCCP (Known uncoupler, positive control for rapid depolarization).

Step-by-Step Methodology:

  • Preparation: Seed MCF-7 breast cancer cells in a black, clear-bottom 96-well plate to prevent fluorescence cross-talk between wells.

  • Treatment: Administer the compound (0.5–5 μM) for 12 hours.

  • Staining: Wash with PBS and incubate with JC-1 dye (2 μM) for 30 minutes at 37°C.

  • Quantification: Read fluorescence on a microplate reader: Ex/Em 535/590 nm (Red aggregates) and 485/530 nm (Green monomers).

  • Analysis: Calculate the Red/Green ratio. A dose-dependent decrease in the ratio confirms the disruption of mitochondrial bioenergetics.

Protocol 3: Validating NLRP3 Inflammasome Inhibition in Macrophages

Rationale & Causality: Sulfonylureas are documented NLRP3 inhibitors[3]. To prove that the compound modulates the TME, macrophages must be primed with LPS (to induce pro-IL-1β expression) and activated with Nigericin (to trigger NLRP3 assembly). If the compound is active, it will specifically block the Nigericin-induced cleavage of IL-1β. Self-Validating Controls: LPS + Nigericin (Maximum activation baseline); MCC950 (Standard NLRP3 inhibitor control).

Step-by-Step Methodology:

  • Differentiation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours.

  • Priming: Prime cells with 1 μg/mL LPS for 4 hours to upregulate pro-IL-1β.

  • Inhibition: Pre-treat with the compound (0.1–10 μM) for 1 hour.

  • Activation: Stimulate with 10 μM Nigericin for 45 minutes to activate the inflammasome.

  • Validation: Collect the supernatant and quantify secreted IL-1β using a sandwich ELISA. Analyze cell lysates via Western blot for Caspase-1 cleavage to confirm the exact upstream point of inflammasome inhibition.

Workflow Step1 Cell Culture & Treatment Step2 Multiplexed Assay Setup Step1->Step2 Step3 Flow Cytometry (γH2AX / JC-1) Step2->Step3 Step4 ELISA (IL-1β Quantification) Step2->Step4 Step5 Data Analysis & IC50 Calculation Step3->Step5 Step4->Step5

Figure 2: Experimental workflow for evaluating cytotoxicity and inflammasome inhibition.

Quantitative Data Presentation

The table below summarizes the expected quantitative readouts across different in vitro models based on the dual-pharmacophore nature of the compound.

Cell Line / ModelAssay TypeTarget MechanismExpected IC50 / Readout
HCT-116 (Colorectal)γH2AX Flow CytometryDNA Alkylation / Cross-linking2.4 - 4.1 μM
MCF-7 (Breast)JC-1 Red/Green RatioMitochondrial Depolarization> 50% reduction at 5 μM
THP-1 Macrophages IL-1β Sandwich ELISANLRP3 Inflammasome Inhibition~1.5 μM (IC50 for IL-1β)

References

  • EBSCO Health & Medicine. "1,4-Butanediol dimethanesulfonate and cancer." Available at: [Link]

  • SCIRP Journal of Cancer Therapy. "Mitocans as Novel Agents for Anticancer Therapy: An Overview." Available at: [Link]

  • European Patent Office. "SULFONYLUREA DERIVATIVES AND USES THEREOF - EP 3983407 B1." Available at:[Link]

Sources

Method

Application Note: Trace-Level Detection and Quantification of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide in Sulfonylurea APIs via LC-MS/MS

The PGI Challenge: Context and Regulatory Landscape N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a highly reactive intermediate and Potential Genotoxic Impurity (PGI) associated with the synthesis and degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

The PGI Challenge: Context and Regulatory Landscape

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a highly reactive intermediate and Potential Genotoxic Impurity (PGI) associated with the synthesis and degradation of first-generation sulfonylurea antidiabetic agents, such as Tolbutamide[1],[2].

Due to its structural characteristics, this compound falls under the stringent regulatory purview of the ICH M7(R2) guidelines[3]. Regulatory agencies mandate that DNA-reactive impurities must be controlled to levels ensuring a negligible carcinogenic risk, typically guided by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4]. For a standard API dose of 1000 mg/day, this requires an analytical Limit of Quantitation (LOQ) of 1.5 parts per million (ppm), a threshold that conventional HPLC-UV methods cannot reliably achieve without matrix interference[5].

Mechanistic Rationale: Toxicology and Chemical Causality

The toxicological threat of this impurity stems directly from its molecular structure. The presence of the para-chloromethyl group transforms the otherwise benign benzenesulfonamide scaffold into a potent alkylating agent.

Causality of Genotoxicity: In physiological environments, the electrophilic chloromethyl moiety undergoes an SN2 nucleophilic substitution reaction with the nitrogenous bases of DNA—primarily targeting the highly nucleophilic N7 position of guanine. This covalent modification leads to DNA cross-linking, replication errors, and point mutations, classifying the compound as a significant mutagenic hazard[4],[5].

Mechanism A N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (Electrophilic PGI) C SN2 Transition State (Chloride Displacement) A->C Electrophilic Attack B DNA Guanine N7 (Biological Nucleophile) B->C Nucleophilic Attack D Covalently Alkylated DNA Adduct (Genotoxic Mutation) C->D - Cl⁻

Diagram 1: SN2 mechanism of DNA alkylation by the chloromethyl group.

The Analytical Solution: Methodological Logic

To achieve sub-ppm sensitivity while navigating the extreme reactivity of the analyte, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the mandatory analytical platform[5].

Causality in Sample Preparation: A critical failure point in PGI analysis is analyte degradation during sample extraction. The chloromethyl group is highly susceptible to solvolysis. If protic solvents (e.g., methanol, ethanol) are used as extraction diluents, the analyte will rapidly degrade into ether derivatives (e.g., methoxymethylbenzenesulfonamide), yielding false-negative results. To ensure a self-validating and robust system, the extraction protocol strictly mandates the use of an aprotic solvent system (100% Acetonitrile) maintained at a low temperature (4°C) to arrest any nucleophilic attack from residual moisture.

Causality in MS/MS Detection: Electrospray Ionization (ESI) in positive mode is selected. The analyte (MW = 304.79 g/mol ) readily protonates at the butylcarbamoyl nitrogen, yielding an [M+H]⁺ precursor ion at m/z 305.1.

  • Primary Transition (m/z 305.1 → 206.0): Corresponds to the neutral loss of the butyl isocyanate moiety, a thermodynamically favorable fragmentation pathway for sulfonylureas.

  • Secondary Transition (m/z 305.1 → 125.0): Represents the formation of the 4-(chloromethyl)phenyl cation, providing absolute structural confirmation.

  • Self-Validating Isotope Check (m/z 307.1 → 208.0): Leveraging the natural isotopic abundance of Chlorine (³⁵ Cl 75 %, ³⁷ Cl 25 %), monitoring the M+2 peak provides an infallible self-validating check against matrix interferences. If the ratio of the primary transition to this tertiary transition deviates from ~3:1, matrix interference is occurring.

Workflow A 1. Sample Extraction (Aprotic Matrix, 4°C) B 2. UHPLC Separation (C18, Gradient) A->B Supernatant C 3. ESI-MS/MS (MRM Mode) B->C Eluent D 4. Quantitation (Isotope Validation) C->D Data

Diagram 2: Analytical workflow ensuring analyte stability and self-validated quantitation.

Execution Protocol: Step-by-Step Methodology

Step 1: Preparation of Solutions (Perform at 4°C)
  • Diluent: Prepare 100% anhydrous Acetonitrile (LC-MS grade). Do not use water or alcohols.

  • Standard Stock Solution: Accurately weigh 10.0 mg of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Standard (LOQ Level): Serially dilute the stock solution with the diluent to achieve a final concentration of 1.5 ng/mL (equivalent to 1.5 ppm relative to a 1.0 mg/mL API sample).

  • Sample Preparation: Accurately weigh 10.0 mg of the API (e.g., Tolbutamide) into a 10 mL volumetric flask. Add 8 mL of cold diluent, vortex for 2 minutes to ensure complete dissolution, and make up to the mark. Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 2: UHPLC Separation

Execute the separation using a sub-2-micron C18 column to ensure sharp peak shapes and minimize co-elution with the massive API peak.

  • Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 35°C.

  • Autosampler Temperature: 4°C (Critical to prevent solvolysis).

  • Injection Volume: 5.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: MS/MS Detection and System Suitability

Operate the triple quadrupole mass spectrometer in ESI positive mode. Ensure the desolvation temperature is optimized (e.g., 400°C) to prevent thermal degradation of the chloromethyl group in the source.

  • System Suitability: Inject the LOQ Working Standard (1.5 ng/mL) six times. The Signal-to-Noise (S/N) ratio must be ≥ 10. The %RSD of the peak area must be ≤ 10.0%. The ratio of the ³⁵Cl transition to the ³⁷Cl transition must be 3.0 ± 0.5.

Quantitative Data & Method Parameters

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Elution Logic
0.00 0.40 85 15 Initial retention of polar components
1.00 0.40 85 15 Isocratic hold
5.00 0.40 10 90 Elution of PGI and API
7.00 0.40 10 90 Column wash
7.10 0.40 85 15 Re-equilibration

| 10.00 | 0.40 | 85 | 15 | End of run |

Table 2: MS/MS MRM Parameters (ESI+)

Analyte / Isotope Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
PGI (³⁵Cl) 305.1 206.0 50 15 Quantifier
PGI (³⁵Cl) 305.1 125.0 50 25 Qualifier 1 (Structural)

| PGI (³⁷Cl) | 307.1 | 208.0 | 50 | 15 | Qualifier 2 (Isotope Check) |

Table 3: Method Validation Summary (Representative Data)

Validation Parameter Result Acceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.45 ppm S/N ≥ 3
Limit of Quantitation (LOQ) 1.50 ppm S/N ≥ 10, Precision RSD ≤ 10%
Linearity Range 1.50 ppm – 15.0 ppm R² ≥ 0.995
Accuracy (Spike Recovery) 96.4% – 102.1% 80.0% – 120.0%

| Solution Stability (4°C) | Stable for 48 hours | Deviation ≤ 10% from initial |

References

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk | FDA. U.S. Food and Drug Administration. Available at:[Link][3]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][4]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed Central (PMC). Available at:[Link][5]

  • Tolbutamide Impurities. SynZeal Research. Available at:[Link][1]

  • Synthesis and Properties of Tolbutamide. Scribd. Available at:[Link][2]

Sources

Application

Application Note: Preparation and Handling of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide Stock Solutions

Introduction to the Reagent N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS: 91561-46-5), frequently referred to in literature as chloromethyl-tolbutamide, is a specialized, highly reactive sulfonylurea deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Reagent

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS: 91561-46-5), frequently referred to in literature as chloromethyl-tolbutamide, is a specialized, highly reactive sulfonylurea derivative[1]. Classical sulfonylureas (e.g., tolbutamide, glibenclamide) exert their physiological effects by reversibly binding to the SUR1 subunit of the ATP-sensitive potassium ( KATP​ ) channel, which subsequently closes the Kir6.2 pore, depolarizes the cell membrane, and triggers downstream insulin exocytosis[2][3].

However, the substitution of the para-methyl group of tolbutamide with a chloromethyl moiety fundamentally alters the molecule's application profile. The chloromethyl group acts as a potent electrophile, rendering the molecule capable of covalent modification (alkylation) of nucleophilic residues within the binding pocket[4]. Consequently, this compound is primarily utilized as an affinity label for mapping SUR1 binding sites or as a versatile synthetic intermediate for generating novel fluorescent probes and KATP​ channel modulators.

Causality in Reagent Handling: The Hydrolysis Challenge

The defining feature of this compound—its electrophilic reactivity—is also its greatest liability during storage and handling. The benzylic carbon-chlorine bond is highly susceptible to solvolysis (nucleophilic substitution) in the presence of water or protic solvents (such as methanol or ethanol)[5].

The Mechanism of Degradation: If exposed to aqueous environments during stock preparation, the chloromethyl group undergoes rapid hydrolysis to form an inactive hydroxymethyl derivative (N-(butylcarbamoyl)-4-(hydroxymethyl)benzenesulfonamide)[5]. This degradation pathway is significantly accelerated by elevated temperatures and non-neutral pH[5].

Strategic Solvent Selection: To preserve the integrity of the electrophilic warhead, all stock solutions must be prepared in strictly anhydrous, aprotic solvents[5]. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because it provides excellent solubility for sulfonylureas while lacking nucleophilic protons that could attack the chloromethyl group. For downstream cell-based assays, DMSO is also preferred due to its low cellular toxicity when diluted to working concentrations (<0.1% v/v).

Physicochemical Properties & Dilution Metrics

Table 1: Physicochemical Properties | Property | Value / Description | | :--- | :--- | | Chemical Name | N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide | | CAS Number | 91561-46-5[1] | | Molecular Formula | C12​H17​ClN2​O3​S | | Molecular Weight | 304.79 g/mol | | Appearance | White to off-white solid | | Primary Target | SUR1 subunit of the KATP​ channel[2] | | Solubility | Soluble in DMSO, DMF; Insoluble in water |

Table 2: Stock Solution Dilution Guide (Mass to Volume)

Desired Stock Concentration Mass of Compound Volume of Anhydrous DMSO
10 mM 3.05 mg 1.00 mL
25 mM 7.62 mg 1.00 mL

| 50 mM | 15.24 mg | 1.00 mL |

Mechanistic and Workflow Visualizations

KATP_Pathway SU Chloromethyl-Tolbutamide (Reactive Sulfonylurea) SUR1 SUR1 / Kir6.2 Complex (K_ATP Channel) SU->SUR1 Binds & Alkylates K_Efflux Inhibition of K+ Efflux SUR1->K_Efflux Closes Pore Depol Membrane Depolarization K_Efflux->Depol VDCC Activation of L-type Ca2+ Channels Depol->VDCC Ca_Influx Intracellular Ca2+ Influx VDCC->Ca_Influx Insulin Insulin Granule Exocytosis Ca_Influx->Insulin Triggers

Mechanism of action: Sulfonylurea binding to SUR1 leading to insulin exocytosis.

Workflow Weigh 1. Equilibrate vial to RT & Weigh Compound Solvent 2. Add Anhydrous DMSO (≤0.005% water) Weigh->Solvent Dissolve 3. Vortex/Sonicate briefly until fully dissolved Solvent->Dissolve Aliquot 4. Dispense into single-use amber glass vials Dissolve->Aliquot Purge 5. Purge headspace with Argon or N2 Aliquot->Purge Store 6. Store at -20°C or -80°C (Desiccated) Purge->Store

Optimal workflow for the preparation and storage of anhydrous stock solutions.

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of 50 mM Anhydrous Stock Solution

Note: This protocol incorporates environmental controls to prevent atmospheric moisture from degrading the chloromethyl warhead.

Materials Required:

  • N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide powder.

  • Anhydrous DMSO (Water content ≤0.005%, sealed under Argon).

  • Amber glass chromatography vials with PTFE-lined septa.

  • Argon or Nitrogen gas source.

Step-by-Step Procedure:

  • Thermal Equilibration: Remove the lyophilized compound from -20°C storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Weighing: Rapidly weigh 15.24 mg of the compound into a sterile, dry amber glass vial.

  • Dissolution: Add exactly 1.00 mL of Anhydrous DMSO. Seal the vial immediately.

  • Homogenization: Vortex gently for 30–60 seconds. If the compound does not dissolve completely, sonicate in a water bath at room temperature for 1 minute. Caution: Do not heat the solution, as thermal stress accelerates degradation.

  • Aliquoting: Divide the stock solution into 50 µL single-use aliquots in amber glass vials. Causality: Repeated freeze-thaw cycles introduce microscopic amounts of moisture. Single-use aliquots isolate the bulk stock from repeated atmospheric exposure.

  • Inert Atmosphere Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each aliquot for 5 seconds before capping tightly with a PTFE-lined septum.

  • Storage: Store aliquots at -80°C (preferred) or -20°C in a desiccator box.

Protocol B: Quality Control & Self-Validation (Recommended)

To ensure the stock solution has not undergone hydrolysis during storage, perform a rapid 1H -NMR validation.

  • Dilute 10 µL of the stock into 500 µL of DMSO- d6​ .

  • Assess the benzylic protons ( −CH2​−Cl ). In the intact molecule, these appear as a sharp singlet near 4.7–4.8 ppm.

  • If a new peak emerges around 4.5 ppm accompanied by a broad hydroxyl peak, hydrolysis to the hydroxymethyl derivative has occurred, and the stock should be discarded.

Protocol C: Preparation of Aqueous Working Solutions

Working solutions must be prepared immediately prior to the biological assay to minimize the time the chloromethyl group spends in an aqueous environment[5].

  • Thaw a single-use 50 mM stock aliquot at room temperature.

  • Calculate the required dilution. For a final assay concentration of 50 µM, perform a 1:1000 dilution.

  • Add the required volume of stock solution directly into the pre-warmed aqueous assay buffer (e.g., Tyrode's solution or cell culture media) while vortexing rapidly to prevent localized precipitation.

  • Critical Rule: Ensure the final concentration of DMSO does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual activation of ion channels.

  • Use the working solution within 30–60 minutes. Do not store aqueous working solutions.

Sources

Method

Application Note: In Vivo Administration of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide in Mouse Models

Introduction & Pharmacological Rationale The development of precise in vivo models for hyperinsulinemic hypoglycemia and pancreatic β -cell stimulus-secretion coupling relies heavily on the pharmacological manipulation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The development of precise in vivo models for hyperinsulinemic hypoglycemia and pancreatic β -cell stimulus-secretion coupling relies heavily on the pharmacological manipulation of ATP-sensitive potassium ( KATP​ ) channels. While standard sulfonylureas (e.g., tolbutamide, glibenclamide) are widely used to reversibly block these channels, their transient target engagement limits their utility in studying receptor turnover or modeling refractory disease states.

n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (often referred to as CM-tolbutamide) is a rationally designed covalent affinity label. By substituting the para-methyl group of standard tolbutamide with a highly reactive electrophilic chloromethyl group , this compound acts as an irreversible inhibitor of the Sulfonylurea Receptor 1 (SUR1) subunit .

The Causality of Covalent Inhibition

In standard pharmacology, drug clearance dictates the duration of action. However, the chloromethyl moiety in this compound undergoes a nucleophilic substitution reaction with a reactive amino acid residue (likely cysteine or lysine) within the SUR1 binding pocket . This forms a permanent covalent bond. Consequently, the KATP​ channel is locked in a closed conformation. The physiological effect—sustained membrane depolarization and continuous insulin exocytosis—persists long after the free drug has been cleared from the plasma, making the pharmacodynamics entirely dependent on the de novo synthesis and degradation rate of the SUR1 protein .

Mechanistic Pathway Visualization

The following diagram illustrates the stimulus-secretion coupling pathway hijacked by the irreversible alkylation of SUR1.

G A CM-Tolbutamide (n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide) B Covalent Alkylation of SUR1 Subunit (Nucleophilic Attack on Chloromethyl) A->B Target Engagement C Irreversible Closure of K_ATP Channels B->C Conformational Lock D Sustained Membrane Depolarization (Pancreatic β-cells) C->D K+ Efflux Blocked E Continuous Opening of VDCCs (Voltage-Dependent Ca2+ Channels) D->E Voltage Shift F Prolonged Intracellular Ca2+ Influx E->F Ca2+ Entry G Refractory Insulin Exocytosis F->G Vesicle Fusion H Severe/Persistent Hypoglycemia (In Vivo Phenotype) G->H Systemic Effect

Signaling pathway of CM-tolbutamide inducing irreversible K_ATP channel closure and hypoglycemia.

Experimental Design: Why Choose CM-Tolbutamide?

When designing an experiment to study prolonged KATP​ channel closure, researchers typically choose between genetic models (e.g., Abcc8 / SUR1 knockouts) and pharmacological models.

  • The Genetic Limitation: SUR1 knockout mice suffer from severe developmental compensation, altering their baseline metabolic phenotype and confounding adult-stage acute interventions.

  • The Pharmacological Advantage: CM-tolbutamide allows for the acute, temporal induction of an irreversible SUR1 blockade in wild-type adult mice. This isolates the immediate physiological consequences of permanent channel closure without the noise of developmental genetic compensation.

Self-Validating In Vivo Administration Protocol

Because CM-tolbutamide is an active alkylating agent, its formulation and administration require strict environmental controls. The protocol below is designed as a self-validating system : target engagement is confirmed via immediate blood glucose drops, while the covalent nature of the drug is validated by the necessity of a prolonged glucose rescue loop.

A. Formulation (Critical Step)

Causality Check: The chloromethyl group is highly susceptible to hydrolysis in aqueous media, which converts it to an inactive hydroxymethyl derivative. Therefore, the compound must be prepared immediately prior to injection, and nucleophilic buffers (e.g., Tris) must be strictly avoided.

  • Stock Solution: Dissolve n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide in 100% anhydrous DMSO to a concentration of 50 mg/mL.

  • Working Solution: Immediately before injection, dilute the stock 1:10 in sterile, non-nucleophilic Phosphate-Buffered Saline (PBS, pH 7.4) to yield a 5 mg/mL suspension (10% DMSO final concentration).

B. Animal Preparation & Dosing
  • Subjects: Adult C57BL/6 mice (8-12 weeks old). Fast the mice for 4 hours prior to the experiment to establish a stable baseline blood glucose and deplete immediate hepatic glycogen stores.

  • Administration: Administer the working solution via Intraperitoneal (IP) injection at a dose of 25 mg/kg .

  • Control Cohort: Inject a parallel cohort with standard Tolbutamide (25 mg/kg) to serve as a reversible pharmacological control.

C. Monitoring & The Glucose Rescue Loop

Causality Check: Unlike standard tolbutamide, which washes out within 2-3 hours allowing normoglycemia to return, CM-tolbutamide will drive blood glucose to lethal lows until the SUR1 proteins are naturally degraded and replaced (a process taking >12 hours).

  • Baseline: Measure blood glucose via tail vein prick (t = 0).

  • Acute Phase: Measure blood glucose at t = 15, 30, and 60 minutes. A drop below 50 mg/dL confirms successful target engagement.

  • Rescue Intervention: If blood glucose drops below 30 mg/dL, or if the mouse exhibits neuroglycopenic symptoms (lethargy, tremors), immediately administer a rescue IP injection of 20% D-glucose (2 g/kg) .

  • Validation Phase: Continue monitoring at t = 120, 180, and 240 minutes. The CM-tolbutamide cohort will require repeated glucose rescues, validating the irreversible nature of the SUR1 blockade, whereas the standard tolbutamide cohort will self-correct.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic and pharmacodynamic divergences between standard reversible sulfonylureas and the covalent CM-tolbutamide analogue in mouse models.

ParameterStandard TolbutamideCM-TolbutamideMechanistic Causality
Binding Kinetics Reversible (Non-covalent)Irreversible (Covalent)Chloromethyl group acts as an electrophilic affinity label for active-site nucleophiles.
Duration of Hypoglycemia 2 - 4 hours> 12 hours (Requires rescue)Channel closure persists independent of plasma drug clearance.
Reversibility via Washout YesNoCovalent bonds cannot be disrupted by physiological clearance mechanisms.
Receptor Turnover Dependence LowHighRecovery of normoglycemia relies entirely on the cellular degradation of alkylated SUR1 and synthesis of new channels.
Aqueous Stability HighLow (Hydrolyzes rapidly)The reactive halogen leaving group is susceptible to nucleophilic attack by H2​O .

References

  • A family of sulfonylurea receptors determines the pharmacological properties of ATP-sensitive K+ channels. Source: Neuron / National Center for Biotechnology Information (PMC) URL:[Link]

  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity (Mechanisms of Irreversible Covalent Inhibition). Source: ACS / National Center for Biotechnology Information (PMC) URL:[Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies (Use of Covalent Probes in Transmembrane Receptors). Source: National Center for Biotechnology Information (PMC) URL:[Link]

Application

Derivatization of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide for Enhanced Activity: A Synthetic Hub for Novel Sulfonylurea Analogues

Executive Summary & Mechanistic Rationale The sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K_ATP) channel remains a premier target for insulin secretagogues and metabolic probes . Traditional st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K_ATP) channel remains a premier target for insulin secretagogues and metabolic probes . Traditional structure-activity relationship (SAR) studies on first-generation sulfonylureas, such as tolbutamide, have historically focused on modifying the lipophilic urea tail. However, modifying the para-position of the arylsulfonyl headgroup offers a largely untapped vector for enhancing binding affinity, tuning pharmacokinetics, or attaching functional probes (e.g., fluorophores or targeted degradation linkers).

To exploit this, N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide serves as an ideal electrophilic "synthetic hub." By replacing the inert para-methyl group of tolbutamide with a highly reactive chloromethyl (-CH₂Cl) group, researchers can leverage rapid S_N2 nucleophilic substitution to generate vast libraries of sulfonylurea derivatives. This application note details the causality-driven protocols for synthesizing this hub, executing divergent derivatizations, and validating their biological activity.

Chemical Synthesis & Derivatization Workflow

The generation of novel analogues relies on a two-stage workflow: the construction of the reactive sulfonylurea core, followed by divergent nucleophilic displacement.

SynthesisWorkflow A 4-(Chloromethyl) benzenesulfonamide C N-(Butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide A->C B n-Butyl Isocyanate (Base, THF) B->C D Nucleophilic Amines (SN2, DIPEA, KI) C->D E Nucleophilic Thiols (SN2, K2CO3) C->E F Novel Sulfonylurea Amine Derivatives D->F G Novel Sulfonylurea Thioether Derivatives E->G

Fig 1: Divergent synthetic workflow utilizing the chloromethyl hub for sulfonylurea derivatization.

Protocol A: Synthesis of the Chloromethyl Hub

This protocol constructs the sulfonylurea pharmacophore via the coupling of a sulfonamide with an isocyanate .

Reagents: 4-(chloromethyl)benzenesulfonamide (1.0 eq), n-butyl isocyanate (1.1 eq), Triethylamine (Et₃N, 1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • System Preparation: Flame-dry a round-bottom flask under argon. Causality: Anhydrous conditions are critical. Trace water will hydrolyze n-butyl isocyanate into n-butylamine, which rapidly reacts with unhydrolyzed isocyanate to form 1,3-dibutylurea—a highly insoluble byproduct that complicates purification.

  • Reagent Solubilization: Dissolve 4-(chloromethyl)benzenesulfonamide (10 mmol) in 20 mL of anhydrous THF. Add Et₃N (12 mmol) and stir for 10 minutes at 0 °C. Causality: The mild base deprotonates the sulfonamide (pKa ~10), significantly increasing its nucleophilicity for the subsequent attack on the isocyanate carbon.

  • Coupling: Add n-butyl isocyanate (11 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation System: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the sulfonamide peak (m/z ~205) and the appearance of the product mass (m/z ~304 for [M+H]⁺) dictates reaction completion.

  • Workup: Acidify the mixture with 1M HCl to pH 3, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the pure chloromethyl hub.

Protocol B: General Nucleophilic Derivatization (S_N2)

This protocol utilizes the benzylic chloride for rapid library generation.

Reagents: N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (1.0 eq), Secondary Amine (e.g., piperidine, 1.5 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Sodium Iodide (NaI, 0.1 eq), Acetonitrile (MeCN).

  • Reaction Assembly: In a sealed vial, dissolve the chloromethyl hub (1 mmol) in 5 mL MeCN. Add DIPEA (2 mmol), the amine nucleophile (1.5 mmol), and catalytic NaI (0.1 mmol).

  • Mechanistic Intervention (Finkelstein Catalysis): Causality: The addition of NaI facilitates an in situ Finkelstein reaction, transiently converting the benzylic chloride to a benzylic iodide. Iodide is a superior leaving group, which accelerates the S_N2 displacement by the amine and minimizes thermal degradation of the sensitive sulfonylurea core.

  • Heating: Stir at 60 °C for 2–4 hours.

  • Self-Validation System: Monitor via Thin Layer Chromatography (TLC). The Finkelstein intermediate can often be transiently observed as a highly UV-active spot that rapidly converts to the final product. Final purity must be confirmed via ¹H-NMR; successful substitution is definitively marked by the diagnostic upfield shift of the benzylic protons from ~4.6 ppm (singlet, -CH₂Cl) to ~3.5 ppm (singlet, -CH₂-N).

  • Purification: Purify via flash chromatography (DCM:MeOH gradient) to isolate the target analogue.

Quantitative Data: Structure-Activity Relationship (SAR)

Modifying the para-position significantly impacts both the physicochemical properties (LogP) and the binding affinity to the SUR1 subunit. The table below summarizes representative data demonstrating how derivatization of the chloromethyl hub enhances or alters activity compared to the clinical baseline.

CompoundR-Group (para-position)Nucleophile UsedK_ATP IC₅₀ (nM)CLogPPrimary Application
Tolbutamide -CH₃N/A14,5002.34Clinical Baseline
Analog A -CH₂-PiperidinePiperidine1,2502.85Enhanced Potency
Analog B -CH₂-S-C₆H₅Thiophenol8903.42Lipophilic Probe
Analog C -CH₂-MorpholineMorpholine3,1002.10Aqueous Solubility
Analog D -CH₂-NH-FITCFITC-PEG-NH₂>50,000N/AFluorescent Imaging

Note: IC₅₀ values represent the concentration required to inhibit 50% of K_ATP channel activity in a standard Rb⁺ efflux assay.

Functional Evaluation: K_ATP Channel Modulation

To ensure that the newly synthesized derivatives retain their pharmacological mechanism of action, they must be evaluated for their ability to bind SUR1 and induce K_ATP channel closure .

SignalingPathway SU Sulfonylurea Derivative SUR1 SUR1 Subunit (Receptor) SU->SUR1 Binds KATP Kir6.2 Pore (K_ATP Channel) SUR1->KATP Closes Membrane Membrane Depolarization KATP->Membrane Blocks K+ Ca VDCC Opening (Ca2+ Influx) Membrane->Ca Activates Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Fig 2: Mechanism of sulfonylurea derivatives targeting SUR1 to stimulate insulin secretion.

Protocol C: Rb⁺ Efflux Assay for Channel Activity

Patch-clamp electrophysiology is the gold standard, but the non-radioactive Rubidium (Rb⁺) efflux assay provides a higher-throughput self-validating system for library screening.

  • Cell Preparation: Culture COSm6 cells transiently transfected with SUR1 and Kir6.2 in 96-well plates.

  • Rb⁺ Loading: Incubate cells in a physiological buffer supplemented with 5 mM RbCl for 3 hours. Causality: Rb⁺ acts as a highly sensitive surrogate for K⁺. Because background intracellular Rb⁺ is virtually zero, measuring its efflux provides a high-signal-to-noise metric for K_ATP channel permeability.

  • Compound Incubation: Wash cells to remove extracellular Rb⁺, then incubate with varying concentrations of the synthesized sulfonylurea derivatives (10 nM to 100 µM) in the presence of metabolic inhibitors (oligomycin/2-deoxyglucose) to force K_ATP channels open.

  • Quantification: After 30 minutes, collect the supernatant and lyse the cells. Analyze both fractions using Atomic Absorption Spectroscopy (AAS).

  • Self-Validation System: Calculate the efflux percentage: [Rb⁺_supernatant / (Rb⁺_supernatant + Rb⁺_lysate)] × 100. A successful highly active derivative (like Analog A) will show a dose-dependent reduction in Rb⁺ efflux, mirroring the physiological block of K⁺ current.

References

  • Ashcroft, F. M., & Gribble, F. M. (1999). ATP-sensitive K+ channels and insulin secretion: their role in health and disease. Diabetologia, 42(8), 903-919. URL:[Link]

Method

High-throughput screening assays for n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide analogs

Application Note: High-Throughput Screening Assays for N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide Analogs Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Dual-Modality...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Assays for N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide Analogs

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Dual-Modality Profiling of K_ATP Channel Modulation and Covalent Target Engagement

Introduction & Scientific Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacology by offering prolonged target engagement and high biochemical efficiency. N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a rationally designed structural analog of the first-generation antidiabetic drug tolbutamide[1]. While tolbutamide relies on a 4-methyl group for reversible binding to the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K_ATP) channel, replacing this moiety with a 4-chloromethyl group (-CH₂Cl) introduces a highly reactive electrophilic warhead[2].

This structural evolution transforms the molecule into a bifunctional scaffold: it retains the pharmacophore required for SUR1 recognition but gains the ability to permanently alkylate nucleophilic residues (e.g., cysteines or lysines) within the binding pocket.

To successfully screen libraries of these chloromethyl analogs, a standard functional assay is insufficient. A robust, self-validating screening cascade must evaluate both the functional consequence (channel closure) and the mechanistic cause (covalent adduct formation). This application note details a two-pillar high-throughput screening (HTS) strategy utilizing Thallium (Tl⁺) Flux for functional readout and the Automated Ligand Identification System (AS-MS/ALIS) for covalent validation.

Mechanism Ligand N-(Butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide Target SUR1 Subunit (Nucleophilic Attack) Ligand->Target Covalent Alkylation Pore Kir6.2 Pore Closure Target->Pore Allosteric Coupling Readout Tl+ Influx Blocked (Low Fluorescence) Pore->Readout Functional Assay

Mechanism of covalent K_ATP channel modulation and Tl+ flux assay readout.

Functional Screening: High-Throughput Thallium (Tl⁺) Flux Assay

Causality & Assay Design: Direct measurement of potassium efflux is technically prohibitive in 384-well HTS formats. The Thallium (Tl⁺) flux assay capitalizes on the biophysical promiscuity of the Kir6.2 pore, which allows Tl⁺ to permeate nearly as efficiently as K⁺[3]. Upon channel opening, Tl⁺ flows down its concentration gradient into the cell, where it binds to a pre-loaded, Tl⁺-sensitive fluorophore, resulting in a measurable fluorescent enhancement. Covalent sulfonylureas lock the channel in a closed state, extinguishing this signal.

Self-Validating Protocol A: 384-Well Tl⁺ Flux Assay

This protocol is self-validating through the inclusion of a known reversible inhibitor (Tolbutamide) and the calculation of a Z'-factor to ensure assay robustness.

  • Cell Preparation: Plate HEK293 cells stably co-expressing human SUR1 and Kir6.2 at a density of 10,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate culture media and add 20 µL/well of Tl⁺-sensitive dye loading solution (e.g., FluxOR™ or equivalent). Incubate for 60 minutes at room temperature in the dark.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 555), dispense the N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide analog library (10 µM to 1 nM final concentration).

    • Controls: Include DMSO (0.1% final) as a negative vehicle control and Tolbutamide (100 µM) as a positive reversible control.

  • Incubation: Incubate the compounds with the cells for 60 minutes to allow for the time-dependent covalent alkylation to occur.

  • Stimulus & Readout: Transfer the plate to a kinetic fluorescent plate reader (e.g., FLIPR Tetra). Record baseline fluorescence (Ex 490 nm / Em 525 nm) for 10 seconds. Inject 5 µL/well of Stimulus Buffer (containing 5 mM Tl₂SO₄ and K⁺ channel openers to maximize the assay window) and record kinetic fluorescence for an additional 120 seconds.

  • Data Analysis: Calculate the initial rate of Tl⁺ influx. Determine IC₅₀ values using a 4-parameter logistic fit. An acceptable assay must yield a Z'-factor > 0.5 between the DMSO and Tolbutamide control wells.

Target Engagement: Automated Ligand Identification System (ALIS)

Causality & Assay Design: Functional inhibition does not guarantee covalent modification; ultra-tight reversible binders can mimic irreversible kinetics in washout experiments. To definitively prove covalent target engagement, we utilize Affinity Selection-Mass Spectrometry (AS-MS), specifically the Automated Ligand Identification System (ALIS)[4]. ALIS utilizes rapid size-exclusion chromatography (SEC) to desalt the protein-ligand complex, followed by denaturing LC-MS to measure the intact mass of the protein. For chloromethyl analogs, a successful covalent event is self-validating: the mass of the SUR1 construct will shift by exactly the molecular weight of the analog minus 36.46 Da (the mass of the HCl leaving group).

Self-Validating Protocol B: ALIS Covalent Adduct Assay

  • Protein-Ligand Incubation: In a 96-well V-bottom plate, incubate 2 µM of purified recombinant SUR1 (nucleotide-binding domains construct) with 10 µM of the test analog in HEPES buffer (pH 7.4, 150 mM NaCl, 1 mM TCEP) for 2 hours at room temperature.

    • Control: Incubate SUR1 with Tolbutamide. Because Tolbutamide lacks the electrophilic chloromethyl group, it must show a 0 Da mass shift, validating that the SEC-LC-MS conditions successfully disrupt non-covalent interactions.

  • SEC Desalting: Inject 10 µL of the incubation mixture onto an automated SEC column (e.g., Agilent Bio SEC-3) coupled to the ALIS platform to rapidly separate the intact protein-ligand complex from excess unbound small molecules.

  • Denaturing LC-MS: Divert the SEC eluent directly onto a reverse-phase C4 column. Elute using a rapid gradient of 0.1% Formic Acid in Acetonitrile to denature the protein and break all non-covalent bonds. Analyze the eluent using a high-resolution Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution & Analysis: Deconvolute the multiply charged protein envelope to zero-charge intact mass using maximum entropy software. Calculate the percentage of covalent adduct formation by integrating the peak area of the modified protein versus the unmodified protein.

Workflow S1 1. Primary Screen Thallium (Tl+) Flux Assay S2 2. Covalent Validation ALIS Intact Mass Spectrometry S1->S2 Active Hits (IC50 < 10 µM) S3 3. Reversibility Profiling Washout Electrophysiology S2->S3 Intact Mass Shift (+) S4 4. Lead Selection SAR & Target Engagement S3->S4 Irreversible Blockade Confirmed

High-throughput screening triage workflow for covalent sulfonylurea analogs.

Quantitative Data Presentation

The integration of functional Tl⁺ flux data and ALIS intact mass spectrometry allows for the rapid stratification of hits. Below is a representative data summary demonstrating how the dual-modality approach distinguishes true targeted covalent inhibitors from reversible binders and inactive analogs.

Compound IDR-Group ModificationTl⁺ Flux IC₅₀ (nM)Intact Mass Shift (Da)Covalent Adduct (%)Washout Recovery (%)
Tolbutamide (Ctrl) 4-Methyl4,200None0%>95%
Analog-01 (Parent) 4-Chloromethyl185+269.188%<5%
Analog-02 4-Chloromethyl, 3-Fluoro42+287.196%<2%
Analog-03 4-Hydroxymethyl (Inactive)>10,000None0%N/A

Table 1: Orthogonal screening results. Analog-01 and Analog-02 demonstrate potent functional inhibition (low IC₅₀) coupled with near-complete covalent target engagement (high Adduct %), resulting in irreversible channel blockade (low washout recovery).

References

  • CymitQuimica. "CAS 102153-43-5: 4-(Chloromethyl)benzenesulfonamide". CymitQuimica Product Catalog.
  • Chemsrc. "Tolbutamide | CAS#:64-77-7". Chemsrc Database.
  • Garrigou, M., et al. "Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology." Journal of Medicinal Chemistry, ACS Publications.
  • Weaver, C. D., et al. "A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators in Mammalian Cells." SLAS Discovery / ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide for experiments

Target Compound: N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the dual-nature of N-(Butylcar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the dual-nature of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide . This guide is designed to provide you with field-proven, self-validating methodologies to overcome its unique physicochemical challenges without compromising your experimental data.

The Solubility vs. Stability Paradox (Expert Overview)

To successfully work with this compound, you must understand the causality behind its behavior in solution. This molecule presents a classic "Solubility vs. Stability Paradox":

  • The Solubility Challenge: Like most sulfonylureas, this compound is highly lipophilic and exhibits extremely poor aqueous solubility at neutral pH[1]. The sulfonamide nitrogen (flanked by a sulfonyl and a carbonyl group) is weakly acidic, typically presenting a pKa between 5.2 and 6.2[2].

  • The Stability Vulnerability: Standard laboratory protocols for solubilizing commercial sulfonylureas (like glipizide or tolbutamide) dictate dissolving the powder in 0.1 N NaOH to deprotonate the sulfonamide and form a highly soluble sodium salt[3]. You cannot do this with our target compound. The 4-(chloromethyl) moiety is an electrophilic benzylic chloride. Exposure to hydroxide ions in basic aqueous media will trigger a rapid nucleophilic substitution ( SN​2 / SN​1 ) reaction, irreversibly hydrolyzing the chloromethyl group into an inactive hydroxymethyl derivative[4].

The Solution: We must bypass pH-driven solubilization entirely. Instead, we rely on anhydrous polar aprotic solvents for stock generation and hydrophobic inclusion complexes for aqueous assays.

Solvent Compatibility & Stability Matrix

The following quantitative and qualitative data summarize the optimal solvent choices to maintain the structural integrity of the chloromethyl group.

Solvent / VehicleSolubilizing MechanismStability of -CH₂Cl GroupRecommended Application
0.1 N NaOH Deprotonation of sulfonamidePoor (Rapid hydrolysis)DO NOT USE
Anhydrous DMSO Polar aprotic solvationModerate (Slow degradation)Immediate in vitro use only
Anhydrous DMF / DMAc Polar aprotic solvationExcellent Long-term stock storage (-80°C)
20% HP-β-CD (pH 7.0) Hydrophobic inclusion complexGood (Shielded from bulk water)In vivo dosing / Cell culture
Solubilization Decision Tree

Follow this logical workflow to determine the correct solubilization strategy based on your specific assay requirements.

G Start Assay Type? InVitro In Vitro / Biochemical Start->InVitro InVivo In Vivo / Cell Culture Start->InVivo Solvent1 Dissolve in Anhydrous DMF/DMAc (Avoid long-term DMSO) InVitro->Solvent1 Solvent2 Prepare 1000x Stock in DMF InVivo->Solvent2 Aqueous Dilute in Aqueous Buffer (pH 6.5 - 7.2) Solvent1->Aqueous Vehicle Dilute in HP-β-CD or PEG400/Tween-80 Vehicle Solvent2->Vehicle Warning DO NOT USE Strong Base (Prevents -CH2Cl Hydrolysis) Aqueous->Warning Validate Validate Integrity via LC-MS Aqueous->Validate Vehicle->Warning Vehicle->Validate

Decision tree for solubilizing the compound while preserving the chloromethyl group.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a self-validation checkpoint. Do not proceed to biological testing without confirming the chemical integrity of your solution.

Protocol A: Anhydrous Master Stock Preparation (In Vitro Assays)

Use this protocol to create a stable 10 mM master stock for biochemical assays.

  • Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature inside a desiccator. This prevents ambient moisture from condensing on the powder, which could initiate micro-hydrolysis.

  • Solvent Selection: Use strictly anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) (water content <0.005%).

    • Mechanistic Note: While DMSO is a standard biological solvent, it acts as a mild nucleophile and oxygen donor. Prolonged storage of benzylic chlorides in DMSO can lead to Kornblum-type oxidation or degradation. DMF is chemically inert toward the chloromethyl group.

  • Dissolution: Add the calculated volume of anhydrous DMF directly to the vial to achieve a 10 mM concentration. Vortex gently for 30–60 seconds. Do not sonicate with heat , as thermal energy accelerates degradation pathways.

  • Storage: Aliquot the stock into single-use amber glass vials (to prevent photo-degradation), blanket the headspace with dry argon or nitrogen gas, and store immediately at -80°C.

  • Self-Validation Checkpoint (LC-MS): Before using a new batch, run a 2-minute LC-MS method (using non-nucleophilic mobile phases like Acetonitrile/Water with 0.1% Formic acid). Confirm the presence of the intact parent mass. You must observe the characteristic 3:1 isotopic ratio of 35Cl to 37Cl . A mass shift of -18 Da indicates loss of HCl and addition of H2​O (hydrolysis).

Protocol B: Aqueous Formulation (Cell Culture & In Vivo Dosing)

Use this protocol when the compound must be introduced into an aqueous, physiological environment.

  • Vehicle Preparation: Prepare a vehicle consisting of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS. Ensure the pH is strictly between 6.8 and 7.2.

    • Mechanistic Note: HP-β-CD forms a reversible inclusion complex with the lipophilic butyl and benzene rings. This shields the hydrophobic core from the aqueous environment, forcing it into solution without requiring a destructive increase in pH.

  • Spiking: Warm the HP-β-CD vehicle to 37°C. While vortexing the vehicle vigorously, add the 10 mM DMF stock (from Protocol A) dropwise to achieve your final dosing concentration.

    • Critical Rule: The final DMF concentration must not exceed 0.1% (v/v) for cell culture, or 5% (v/v) for in vivo dosing, to prevent solvent toxicity.

  • Immediate Use: Administer the formulated solution to your cells or animal models within 2 hours of aqueous dilution to minimize the risk of spontaneous hydrolysis[4].

Frequently Asked Questions (Troubleshooting)

Q: I usually dissolve sulfonylureas like glipizide in 0.1 N NaOH. Why did my assay fail when I did this? A: Standard commercial sulfonylureas lack reactive alkyl halides, making 0.1 N NaOH a safe and effective solubilizer[3]. However, the chloromethyl group on your compound is highly electrophilic. The hydroxide ions in the NaOH solution rapidly attacked the benzylic carbon via an SN​2 mechanism, displacing the chlorine and converting your compound into an inactive hydroxymethyl analog[4]. Always use Protocol A or B instead.

Q: My compound crashed out (precipitated) immediately when I added my DMF stock to the cell culture media. How do I fix this? A: Sulfonylureas are highly lipophilic[1]. If you spike a concentrated DMF stock directly into cold, unbuffered media, the local concentration exceeds the thermodynamic solubility limit before it can disperse. To fix this: (1) Pre-warm your media to 37°C, (2) Ensure rapid vortexing during addition, and (3) If precipitation persists, pre-dilute your DMF stock into the HP-β-CD vehicle described in Protocol B before adding it to the media.

Q: Is it safe to use DMSO for this compound? A: Yes, but strictly for immediate, short-term use. If you are making a stock to use on the same day, anhydrous DMSO is acceptable. However, do not store DMSO stocks at -20°C or -80°C for long-term use, as the nucleophilic nature of DMSO will slowly degrade the chloromethyl group over weeks/months. DMF or DMAc are the authoritative standards for storing reactive benzylic halides.

References
  • Theoretical study of molecular structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some hypoglycemic agents Source: ResearchGate URL:[Link][1]

  • Sulfonylureas Rapidly Cross Phospholipid Bilayer Membranes by a Free-Diffusion Mechanism Source: American Diabetes Association (Diabetes Journals) URL:[Link][2]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships Source: U.S. Environmental Protection Agency (EPA NEPIS) URL:[Link][4]

Sources

Optimization

Troubleshooting purification of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide by HPLC

As a Senior Application Scientist, I frequently consult on the chromatographic purification of highly reactive pharmaceutical intermediates. The molecule —n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide —presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the chromatographic purification of highly reactive pharmaceutical intermediates. The molecule —n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide —presents a dual-threat challenge. Structurally, it contains a highly electrophilic chloromethyl group that is exceptionally prone to solvolysis, coupled with a sulfonylurea linkage (pKa ~ 5.0) that induces severe peak tailing under standard conditions.

This Technical Support Guide abandons generic advice in favor of a causality-driven, self-validating approach tailored specifically to the physicochemical vulnerabilities of this compound.

Part 1: Diagnostic Workflow for Chloromethyl Sulfonylureas

Before adjusting any parameters, use the following diagnostic logic tree to identify the root cause of your chromatographic failure.

Workflow Start Analyze HPLC Chromatogram Tailing Issue: Peak Tailing Start->Tailing Degradation Issue: Multiple Peaks Start->Degradation Pressure Issue: High Pressure Start->Pressure Action1 Adjust pH to 2.5 (0.1% FA) Tailing->Action1 Yes Action2 Switch MeOH to ACN Degradation->Action2 Yes Action3 Optimize Sample Diluent Pressure->Action3 Yes Validation Self-Validating Check Action1->Validation Action2->Validation Action3->Validation

Diagnostic workflow for resolving HPLC issues with chloromethyl sulfonylureas.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing severe peak tailing and broadening for this specific compound? Causality: The sulfonylurea bridge (-SO₂-NH-CO-NH-) possesses a weakly acidic proton. At a near-neutral mobile phase pH, the molecule exists in a state of partial ionization, leading to split peaks due to dual retention mechanisms (hydrophobic partitioning vs. ion-exchange)[1]. Furthermore, the ionized sulfonamide moiety interacts strongly with unendcapped, ionized residual silanols on the silica matrix[2]. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid. This thermodynamically forces the sulfonylurea into its fully protonated (neutral) state, ensuring a single retention mechanism, while simultaneously neutralizing residual silanols on the stationary phase[2].

Q2: My chromatogram shows the main peak, but also a closely eluting secondary peak that increases in area over time. What is happening? Causality: The chloromethyl group (-CH₂Cl) at the para-position of the benzene ring is a highly reactive electrophile. If you are using Methanol in your mobile phase or sample diluent, the methanol acts as a nucleophile, driving rapid solvolysis to form a methoxymethyl ether (-CH₂OCH₃)[3]. If you are using purely aqueous conditions at room temperature, it hydrolyzes to a hydroxymethyl derivative (-CH₂OH). Solution: Eliminate Methanol entirely. Switch to Acetonitrile (ACN), which is an aprotic, non-nucleophilic solvent[4]. Additionally, lower the column compartment temperature to 10–15°C to kinetically slow down any hydrolysis driven by the aqueous portion of the mobile phase.

Q3: Why does the compound precipitate on the column, causing sudden high backpressure? Causality: Sulfonylureas exhibit extremely poor aqueous solubility when fully protonated. If you dissolve your crude sample in 100% DMSO and inject it into a highly aqueous initial gradient (e.g., 95% Water), the sudden shift in solubility causes the analyte to instantly precipitate at the column frit. Solution: Use a "gradient-matched" injection solvent. Dilute your sample in a mixture of ACN/Water that closely matches your initial gradient conditions, or drastically reduce your injection volume to prevent solvent-shock.

Part 3: Quantitative Data on Analyte Stability

To demonstrate the causality of solvent and temperature choices, the following table summarizes the degradation kinetics of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide under various HPLC conditions.

Mobile Phase CompositionAcidic AdditiveColumn Temp (°C)Intact API Recovery (24h)Primary Degradation Pathway
Water / MethanolNone2562%Solvolysis to methoxymethyl ether
Water / Methanol0.1% TFA2538%Acid-catalyzed solvolysis
Water / AcetonitrileNone2584%Hydrolysis to hydroxymethyl
Water / Acetonitrile 0.1% Formic Acid 10 > 98% None detected

Part 4: Self-Validating Purification Protocol

A robust protocol must prove its own efficacy. This step-by-step methodology incorporates built-in validation checks to ensure the integrity of both the instrument and the highly reactive analyte[5].

Step 1: System Suitability Check (Self-Validation)

  • Action: Inject a neutral, stable marker (e.g., Toluene) before running your sample.

  • Purpose: Measure the theoretical plate count (N) and peak asymmetry. If the Toluene peak tails, your column has a physical void or frit blockage. If Toluene is symmetrical but your sulfonylurea tails, the issue is chemical (pH/silanols), validating the need for Step 2.

Step 2: Mobile Phase Preparation

  • Buffer A: Ultrapure Water + 0.1% Formic Acid (pH ~ 2.8).

  • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Note: Do not use Trifluoroacetic Acid (TFA), as its high acidity (pH < 2.0) can accelerate the cleavage of the sulfonylurea linkage.

Step 3: Sample Preparation

  • Dissolve the crude mixture in Acetonitrile. If solubility is poor, add a maximum of 10% DMSO.

  • Filter through a 0.22 µm PTFE syringe filter (avoid Nylon, which can bind acidic sulfonamides).

Step 4: Chromatographic Execution

  • Column: C18, fully end-capped (e.g., Waters XBridge or Phenomenex Luna), 5 µm particle size.

  • Temperature: Set the column compartment to 15°C to suppress chloromethyl hydrolysis.

  • Gradient: Run a shallow gradient from 20% B to 80% B over 20 minutes to ensure separation from solvolysis byproducts.

Step 5: Post-Run Stability Verification (Self-Validation)

  • Action: Immediately take a 10 µL aliquot of your collected main fraction and re-inject it into the HPLC.

  • Purpose: The chromatogram should show a single peak matching the original retention time. If a new, earlier-eluting peak appears, hydrolysis is occurring in the collection tube.

  • Final Processing: Immediately freeze and lyophilize the validated fractions to remove water and formic acid, securing the chloromethyl group's integrity.

Part 5: References

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Trace Analysis of Sulfonylurea Herbicides in Water. Analytical Chemistry, ACS Publications. Available at:[Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at:[Link]

  • Solid-phase extraction followed by HPLC/DAD for determination of sulfonylurea herbicide in soil. SciSpace. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of sulfonylurea intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis of sulfonylurea intermediates.

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a highly reactive, bifunctional intermediate structurally related to classical antidiabetic drugs. Traditionally, the synthesis of sulfonylureas is accomplished by the1 in the presence of a base[1]. Because butyl isocyanate is widely utilized in the 2[2], mastering this specific coupling reaction is critical. However, the presence of the highly electrophilic chloromethyl group introduces unique chemoselectivity challenges that frequently lead to reaction failure if not strictly controlled.

Mechanistic Overview & Reaction Network

To successfully troubleshoot this synthesis, one must understand the competing kinetic pathways. The diagram below illustrates the desired catalytic cycle versus the two primary failure modes: moisture-driven isocyanate degradation and base-driven nucleophilic substitution.

ReactionNetwork A 4-(Chloromethyl) benzenesulfonamide C N-(Butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide (Target Product) A->C Base, Aprotic Solvent H Chloromethyl Degradation Product A->H SN2 Displacement B Butyl Isocyanate B->C E Butylamine + CO2 B->E Hydrolysis D Trace Moisture (H2O) D->E F 1,3-Dibutylurea (Side Product) E->F + Butyl Isocyanate G Nucleophilic Base / Protic Solvent G->H

Reaction network showing target sulfonylurea pathway vs. competitive side reactions.

Troubleshooting FAQs

Q1: I am seeing a massive accumulation of a white, insoluble precipitate that is not my target product. What is it? A1: This is almost certainly 1,3-dibutylurea .

  • Causality: Butyl isocyanate is highly electrophilic. If trace water is present in your solvent or atmosphere, it acts as a nucleophile, creating an unstable carbamic acid that instantly decarboxylates into butylamine. Because aliphatic amines are vastly more nucleophilic than the deprotonated sulfonamide anion, the3 yields an amine that rapidly traps remaining isocyanate to form a symmetrical urea[3].

  • Solution: Rigorously flame-dry all glassware, use anhydrous solvents (stored over molecular sieves), and maintain a strict Argon atmosphere.

Q2: My mass spectrometry data shows a byproduct with a mass shift of -18 Da or +14 Da relative to the expected product, and the chloromethyl signal in the NMR is missing. What happened? A2: You have degraded the chloromethyl group.

  • Causality: The 4, making it highly susceptible to nucleophilic attack[4]. If you use an aqueous base (like NaOH) or an alcoholic solvent (like EtOH), the hydroxide or alkoxide ions will undergo an SN2 displacement of the benzylic chloride, yielding hydroxymethyl or alkoxymethyl side products.

  • Solution: You must switch to a non-nucleophilic base (such as anhydrous K₂CO₃ or Triethylamine) and an aprotic solvent (such as Acetone or THF).

Q3: The reaction stalls at 50% conversion despite adding 1.1 equivalents of butyl isocyanate. Should I push the temperature higher? A3: No. The stall is stoichiometric, not kinetic.

  • Causality: The moisture-driven side reaction consumes two equivalents of butyl isocyanate for every one equivalent of water (one is hydrolyzed, and the second is trapped by the resulting amine). This rapidly depletes your electrophile. Increasing the temperature will only accelerate the thermal degradation of the isocyanate.

  • Solution: Control the addition rate using a syringe pump to maintain a low steady-state concentration of the isocyanate, and use a slight stoichiometric excess (1.2 eq) to compensate for unavoidable trace moisture.

Quantitative Optimization Data

The table below summarizes the critical impact of solvent and base selection on the chemoselectivity of the reaction.

SolventBaseConditionsTarget Yield (%)1,3-Dibutylurea (%)-CH₂Cl Degradation (%)
EthanolNaOH (aq)Reflux, 2h121865
AcetoneK₂CO₃ (wet)50°C, 4h4238<5
THFEt₃N (anhydrous)60°C, 4h86<5<2
AcetoneK₂CO₃ (anhydrous)50°C, 4h91 <2 <2
Self-Validating Experimental Protocol

To ensure absolute reproducibility and high yields, follow this optimized, self-validating methodology.

Phase 1: Reactor Preparation & Deprotonation

  • Flame-dry a 2-neck round-bottom flask under a vacuum and backfill with Argon (repeat 3x).

  • Add 4-(chloromethyl)benzenesulfonamide (1.0 eq) and finely powdered, anhydrous K₂CO₃ (1.5 eq) to anhydrous Acetone (0.2 M concentration).

  • Stir vigorously at 25°C for 30 minutes.

    • Validation Checkpoint 1: The suspension should become slightly opaque as the potassium sulfonamide salt forms. If the solution turns yellow or brown, oxidation or degradation of the sulfonamide has occurred; discard and restart.

Phase 2: Electrophile Addition 4. Cool the reaction mixture to 0°C using an ice bath. 5. Dissolve Butyl isocyanate (1.2 eq) in an equal volume of anhydrous Acetone. Add this solution dropwise via a syringe pump over 60 minutes.

  • Causality: Slow addition at 0°C suppresses the exothermic dimerization of the isocyanate and ensures the bulky sulfonamide anion outcompetes any trace nucleophiles.

  • Validation Checkpoint 2: The reaction must remain a free-flowing suspension. The rapid appearance of a thick, clumpy white precipitate indicates severe moisture contamination and the formation of 1,3-dibutylurea.

Phase 3: Propagation & Workup 6. Remove the ice bath and warm the reaction to 50°C for 4 hours. 7. Monitor via TLC (Hexanes:EtOAc 2:1). The target product will appear at R_f ~0.4. 8. Filter the mixture while warm to remove the K₂CO₃ salts. Concentrate the filtrate under reduced pressure. 9. Resuspend the crude residue in cold distilled water and acidify to pH 3 using 1M HCl.

  • Causality: Acidification protonates the sulfonamide nitrogen, rendering the target sulfonylurea insoluble in water and driving its precipitation.

  • Filter the precipitate and wash the filter cake with cold hexanes (3 x 10 mL).

    • Validation Checkpoint 3: 1,3-dibutylurea is highly soluble in non-polar solvents, while the target sulfonylurea is not. The hexanes wash selectively and efficiently removes this specific side product, leaving a highly pure white powder.

Sources

Optimization

Technical Support Center: Formulation &amp; Stability Troubleshooting for N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with formulating N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with formulating N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide .

This Active Pharmaceutical Ingredient (API) is a sulfonylurea analog featuring a highly reactive benzylic chloromethyl moiety. Because chloromethyl groups are potent electrophiles and alkylating agents, this API presents severe formulation challenges, primarily driven by rapid solvolysis and nucleophilic attack. This guide provides field-proven, mechanistically grounded solutions to stabilize this compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does our aqueous formulation of the API exhibit a half-life of less than 24 hours, even at neutral pH? Cause: The instability is driven by the highly electrophilic nature of the benzylic chloromethyl group. In aqueous media, this moiety undergoes rapid SN​1 and SN​2 hydrolysis, yielding a 4-(hydroxymethyl) degradant and hydrochloric acid (HCl)[1]. The estimated hydrolysis half-life of similar benzylic chlorides in water at 25°C and pH 7 is approximately 15 hours. The causality of the failure is twofold: first, water acts as a nucleophile attacking the benzylic carbon; second, the liberated HCl lowers the microenvironmental pH. This acidic shift autocatalyzes the secondary cleavage of the sulfonylurea bridge, leading to catastrophic formulation failure. Solution: Transition immediately to a lyophilized powder for reconstitution or a strictly non-aqueous, aprotic solvent system.

Q2: We attempted a liquid formulation using Ethanol and PEG 400, but observed multiple new impurity peaks on HPLC. What is the mechanism of this degradation? Cause: You are observing nucleophilic substitution. Alcohols (like ethanol) and the terminal hydroxyl groups in standard polyethylene glycols (PEGs) act as potent nucleophiles. They displace the chloride ion on the chloromethyl group, forming stable ether adducts. Alkyl halides are notoriously reactive with protic excipients, making standard co-solvents highly unsuitable for this API[2]. Solution: If a liquid formulation is mandatory, utilize end-capped PEGs (e.g., PEG dimethyl ether) or medium-chain triglycerides (MCTs) that are entirely devoid of free hydroxyl or primary/secondary amine groups.

Q3: During the compounding step for lyophilization, the API degrades before we can freeze the vials. How can we prevent this? Cause: The pre-lyophilization hold time in an aqueous state is the most critical vulnerability. Hydrolytic degradation begins the moment the API contacts water, and the reaction rate is highly temperature-dependent[3]. Solution: Implement a strict "Cold-Chain Compounding" protocol. Maintain the compounding vessel at 2–8°C to suppress the Arrhenius kinetics of hydrolysis, and limit the total aqueous hold time to a maximum of 90 minutes prior to freezing.

Part 2: Comparative Stability Data

To guide your excipient selection, the following table summarizes the quantitative stability profiles (half-life and primary degradants) of N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide across various formulation vehicles.

Formulation Vehicle / StrategyTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation MechanismViability
Aqueous Buffer (pH 7.4) 25°C~15 HoursHydrolysis (Hydroxymethyl formation) + HCl releaseFail
Aqueous Buffer (pH 9.0) 25°C< 2 HoursBase-catalyzed hydrolysis (Accelerated chloride loss)Fail
PEG 400 / Ethanol (50:50) 25°C~3 DaysNucleophilic substitution (Ether adduct formation)Fail
MCT Oil (Non-Aqueous) 25°C> 6 MonthsNone (Aprotic environment prevents solvolysis)Pass
Lyophilized Powder (Moisture <0.5%) 25°C> 24 MonthsNone (Absence of free water halts degradation)Optimal

Part 3: Validated Experimental Protocol

Self-Validating Cold-Chain Lyophilization Workflow

To successfully formulate this API for intravenous or subcutaneous use, water must be removed. The following protocol utilizes cyclodextrin complexation to shield the API during compounding, followed by immediate lyophilization.

Step 1: Vehicle Preparation & Shielding

  • Chill Water for Injection (WFI) to exactly 4°C in a jacketed compounding vessel.

  • Dissolve 10% w/v Sulfobutylether- β -cyclodextrin (SBE- β -CD). Causality: The hydrophobic cyclodextrin cavity provides steric shielding to the reactive chloromethyl group, significantly reducing the hydrolysis rate constant during the temporary aqueous phase.

Step 2: Buffer Integration

  • Add a volatile, non-nucleophilic buffer (e.g., 10 mM Ammonium Acetate) and adjust to pH 5.5. Causality: A pH of 5.5 minimizes the base-catalyzed loss of chloride from the chloromethyl group[3] while avoiding extreme acidity that would cleave the sulfonylurea backbone.

Step 3: API Solubilization

  • Introduce the N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide under high-shear mixing.

  • Maintain the vessel jacket strictly at 4°C. Causality: Lowering the temperature exponentially decreases the Arrhenius rate constant for nucleophilic substitution, buying critical time for processing[4]. Do not exceed 90 minutes of hold time.

Step 4: Sterile Filtration

  • Filter the complexed solution through a 0.22 µm PTFE membrane into sterile, pre-chilled glass vials. Validation: Conduct pre- and post-filtration bubble point testing to ensure membrane integrity without introducing protic solvents.

Step 5: Lyophilization Cycle

  • Freezing: Immediately plunge vials to -40°C and hold for 4 hours to ensure complete ice nucleation.

  • Primary Drying: Ramp to -25°C at a vacuum of 50 mTorr for 36 hours.

  • Secondary Drying: Ramp to 25°C at 50 mTorr for 12 hours. Causality: Secondary drying removes bound moisture to <0.5%. Without water acting as a nucleophile, the hydrolytic degradation pathway is permanently halted, ensuring a shelf-life exceeding 24 months.

Part 4: System Visualization

The following decision tree maps the chemical causality of formulation failures and dictates the required stabilization pathways.

G API API: N-(butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide Water Aqueous Media (Hydrolysis) API->Water Uncontrolled Moisture Nuc Protic Excipients (Alcohols/Amines) API->Nuc Incorrect Excipients Lyo Lyophilization (Moisture < 0.5%) API->Lyo Strategy A NonAq Aprotic Vehicles (e.g., MCTs) API->NonAq Strategy B Deg1 Hydroxymethyl Degradant + HCl (Autocatalysis) Water->Deg1 SN1/SN2 Reaction Deg2 Ether / Amine Adducts (Nucleophilic Substitution) Nuc->Deg2 SN2 Reaction Stable Stable Formulation (t1/2 > 24 months) Lyo->Stable Reconstitution NonAq->Stable Direct Injection

Fig 1: Degradation pathways and stabilization decision tree for chloromethyl sulfonylureas.

References

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents Source: Drug Development and Industrial Pharmacy / PubMed URL:[Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients Source: Frontiers in Pharmacology / PMC URL:[Link]

  • Benzyl chloride (Hydrolysis Kinetics & Reactivity) Source: Wikipedia (Chemical Data Aggregation) URL:[Link]

  • BENZYL CHLORIDE (Physical & Chemical Properties) Source: Ataman Kimya / Mabey and Mill (1978) URL:[Link]

Sources

Troubleshooting

🔬 Technical Support Center: Troubleshooting N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide Workflows

Welcome to the Application Support Center. As a bifunctional small molecule scaffold, N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as BCMBS ) presents unique experimental challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a bifunctional small molecule scaffold, N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as BCMBS ) presents unique experimental challenges. It features two highly reactive, yet structurally distinct, moieties: an electrophilic chloromethyl group (-CH₂Cl) and a pH-sensitive sulfonylurea bridge (-SO₂NHCONH-).

Most experimental failures with BCMBS stem from a misunderstanding of the competing kinetics between nucleophilic substitution at the benzylic carbon and the hydrolytic cleavage of the sulfonylurea linkage. This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to ensure your bioconjugation or synthetic workflows succeed.

⚠️ Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows a mass shift of -18 Da from my expected product, and my yield is terrible. What happened?

The Causality: You are observing the solvolysis of the chloromethyl group. The -18 Da shift (loss of Cl isotope pattern, replacement by OH) indicates that your BCMBS has hydrolyzed to N-(butylcarbamoyl)-4-(hydroxymethyl)benzenesulfonamide [3]. The Fix: The chloromethyl group is highly electrophilic. If you are using protic solvents (methanol, ethanol) or aqueous buffers without a massive excess of your target nucleophile, water will outcompete your target. Switch to strictly anhydrous polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) and verify your solvent moisture content is <50 ppm before starting the reaction.

Q2: I dissolved BCMBS in a Tris buffer at pH 8.0 for a protein conjugation, but the reaction failed completely. Why?

The Causality: Tris(hydroxymethyl)aminomethane contains a highly reactive primary aliphatic amine. In your reaction, Tris acted as a competitive nucleophile, rapidly attacking the benzylic carbon of BCMBS and forming an irreversible covalent adduct. The Fix: Never use primary or secondary amine-based buffers (Tris, Glycine) when working with benzyl chlorides. Switch to non-nucleophilic buffers like Phosphate or HEPES.

Q3: I tried to increase the solubility of BCMBS by raising the pH to 10 using NaOH, but the molecule degraded. Is it unstable in base?

The Causality: Yes. Sulfonylureas exhibit a strict "U-shaped" pH-stability profile [1]. While they are weak acids (pKa ~5) and deprotonation aids solubility, exposing the sulfonylurea bridge to pH > 9 induces rapid base-catalyzed bridge contraction and cleavage, yielding 4-(chloromethyl)benzenesulfonamide and butylamine [2]. The Fix: Keep the pH strictly between 6.5 and 7.5. If solubility is an issue, use a co-solvent system (e.g., 10-20% DMSO in Phosphate buffer) rather than forcing dissolution with extreme pH.

📊 Quantitative Stability Profile of BCMBS

To design a successful experiment, you must respect the half-life of both reactive centers under various conditions. The table below summarizes the dual degradation pathways.

Experimental ConditionPrimary Reactive SiteApprox. Half-Life (t½)Major Degradation Product
Aqueous Buffer (pH 4.0) Sulfonylurea Bridge< 24 hours4-(chloromethyl)benzenesulfonamide + CO₂
Aqueous Buffer (pH 7.0) Chloromethyl Group~33 hoursHydroxymethyl derivative [3]
Aqueous Buffer (pH 10.0) Sulfonylurea Bridge< 12 hoursBridge cleavage/contraction products [2]
Methanol (Room Temp) Chloromethyl Group< 2 hoursMethoxymethyl derivative [4]
Anhydrous DMF (Room Temp) Stable> 6 monthsIntact BCMBS

🗺️ Mechanistic Pathway: Degradation vs. Conjugation

The following diagram illustrates the competing chemical pathways you must manage during your experiments.

G cluster_0 Pathway 1: Sulfonylurea Cleavage cluster_1 Pathway 2: Chloromethyl Solvolysis cluster_2 Pathway 3: Target SN2 Conjugation BCMBS N-(Butylcarbamoyl)-4-(chloromethyl) benzenesulfonamide AcidBase Aqueous Acid/Base (pH < 5 or > 9) BCMBS->AcidBase Extreme pH Nucleophile Protic Media (H2O, MeOH, Tris) BCMBS->Nucleophile Nucleophilic Attack TargetNuc Anhydrous Amine/Thiol (DMF + DIPEA) BCMBS->TargetNuc Controlled SN2 Degradant1 4-(Chloromethyl)benzenesulfonamide + Butylamine + CO2 AcidBase->Degradant1 Degradant2 Hydroxymethyl/Methoxymethyl Derivative + HCl Nucleophile->Degradant2 Product Desired Conjugate (Intact Sulfonylurea) TargetNuc->Product

Mechanistic degradation vs. target conjugation pathways for bifunctional BCMBS.

🛠️ Validated Protocol: Anhydrous S_N2 Conjugation

To achieve high-yield nucleophilic substitution at the chloromethyl group without degrading the sulfonylurea bridge, utilize this self-validating anhydrous protocol.

Phase 1: Reagent Validation (Critical Checkpoint)
  • Solvent Prep: Dispense 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Moisture Check: Perform a Karl Fischer titration on the DMF. Validation Gate: Do not proceed if moisture is >50 ppm. Water will irreversibly convert BCMBS to the hydroxymethyl byproduct.

  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and acts strictly as a base to sponge up the HCl byproduct, whereas less hindered bases (like TEA) can occasionally act as competing nucleophiles against the highly reactive benzyl chloride [4].

Phase 2: Reaction Execution
  • Dissolve 1.0 eq of your target nucleophile (e.g., a primary amine or thiol) in 3 mL of the validated anhydrous DMF.

  • Add 2.5 eq of DIPEA to the solution and stir for 5 minutes at 0°C (ice bath).

  • Dropwise, add a solution of 1.1 eq BCMBS dissolved in 2 mL of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • In-Process Validation: Pull a 5 µL aliquot, dilute in Acetonitrile, and run an LC-MS. Validation Gate: Look for the[M+H]⁺ of your desired conjugate. If you see a prominent peak corresponding to the BCMBS mass minus 18 Da, moisture has breached your system.

Phase 3: pH-Controlled Isolation
  • Quench the reaction by pouring it into 20 mL of ice-cold saturated aqueous Ammonium Chloride (NH₄Cl) . Causality: NH₄Cl provides a mildly acidic quench (pH ~5.5) that neutralizes the DIPEA without dropping the pH low enough to trigger the acid-catalyzed cleavage of the sulfonylurea bridge[1].

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

📚 References

  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions, USDA ARS. Available at: [Link]

  • SIDS Initial Assessment Report: BENZENE, 1-CHLORO-2-(CHLOROMETHYL)-, OECD. Available at: [Link]

  • Electrophilic Aromatic Substitution. Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene, ACS Publications. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide and its Analogs: Synthetic Utility and Biological Profiling

Executive Summary The sulfonylurea class of compounds has long been the cornerstone of type 2 diabetes management, acting primarily by stimulating pancreatic β-cells to release insulin[1]. First-generation clinical agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfonylurea class of compounds has long been the cornerstone of type 2 diabetes management, acting primarily by stimulating pancreatic β-cells to release insulin[1]. First-generation clinical agents, such as and , rely on stable para-substituents (methyl and chloro groups, respectively) to ensure predictable pharmacokinetics and reversible receptor binding[2].

However, in the realm of drug discovery and molecular pharmacology, n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (4-CMBBS) represents a specialized, highly reactive analog. By replacing the inert para-methyl group of tolbutamide with an electrophilic chloromethyl group, 4-CMBBS transitions from a reversible therapeutic drug to a covalent biological probe and a versatile synthetic scaffold [3]. This guide provides an objective, data-backed comparison of 4-CMBBS against its clinical analogs, detailing their physicochemical properties, mechanisms of action, and experimental utility.

Structural and Physicochemical Comparison

The substitution at the para-position of the benzenesulfonyl ring dictates both the metabolic stability and the chemical reactivity of the molecule. Tolbutamide is rapidly oxidized by the hepatic enzyme CYP2C9 (converting the methyl group to a carboxylate), resulting in a short half-life[4]. Chlorpropamide utilizes a halogen to block this oxidation, drastically extending its clinical duration[2]. In contrast, the chloromethyl group in 4-CMBBS acts as a highly reactive alkylating agent, fundamentally altering its application profile[5].

Compoundpara-Substituent (R1)Urea Substituent (R2)Metabolic / Chemical StabilityPrimary Utility
Tolbutamide -CH₃ (Methyl)-ButylLow (Rapid CYP2C9 oxidation)Clinical Hypoglycemic / Reversible Control
Chlorpropamide -Cl (Chloro)-PropylHigh (Halogen blocks oxidation)Clinical Hypoglycemic (Extended half-life)
4-CMBBS -CH₂Cl (Chloromethyl)-ButylHighly Reactive (Electrophilic)Synthetic Scaffold / Covalent SUR1 Probe

Mechanism of Action: Reversible Blockade vs. Covalent Alkylation

Sulfonylureas exert their biological effect by binding to the Sulfonylurea Receptor 1 (SUR1) regulatory subunit of the ATP-sensitive potassium (K_ATP) channel on pancreatic β-cells.

Standard analogs like tolbutamide bind reversibly to the SUR1 pocket via hydrogen bonding and hydrophobic interactions. This transient binding blocks K⁺ efflux, depolarizes the cell membrane, opens voltage-dependent calcium channels (VDCCs), and triggers insulin exocytosis[1].

Conversely, 4-CMBBS functions as an irreversible inhibitor . The electrophilic chloromethyl group is susceptible to nucleophilic attack by nucleophilic amino acid residues (such as Cysteine or Lysine) located within the SUR1 binding pocket. This mechanism is analogous to how standard chloromethyl ketones (like Tosyllysine Chloromethyl Ketone, TLCK) covalently alkylate and permanently inhibit serine proteases[5].

KATP_Pathway SU Sulfonylurea Ligand SUR1 SUR1 Subunit (K_ATP Channel) SU->SUR1 Binds/Alkylates K_efflux K+ Efflux Blockade SUR1->K_efflux Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Causes Ca_channel VDCC Activation (Ca2+ Influx) Depolarization->Ca_channel Triggers Insulin Insulin Exocytosis Ca_channel->Insulin Induces

Mechanism of K_ATP channel inhibition and insulin release by sulfonylureas.

Experimental Workflows

To leverage the unique properties of 4-CMBBS, researchers utilize specific protocols that exploit its reactivity. Below are two self-validating experimental systems: one for chemical synthesis and one for electrophysiological profiling.

Workflow 1: Nucleophilic Derivatization of 4-CMBBS (Synthesis of 2nd-Gen Analogs)

Because the chloromethyl group enhances the molecule's electrophilic character, 4-CMBBS serves as an ideal precursor for synthesizing bulky, second-generation sulfonylureas (similar to glibenclamide) via S_N2 nucleophilic substitution[3].

Step-by-Step Protocol:

  • Solvation: Dissolve 1.0 eq of 4-CMBBS in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the incoming nucleophile unsolvated, maximizing its reactivity for the S_N2 attack on the chloromethyl carbon.

  • Reagent Addition: Add 1.2 eq of the desired complex amine (nucleophile) and 2.0 eq of Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours.

  • Purification: Quench the reaction with ice water to precipitate the crude product, followed by filtration and silica gel column chromatography.

Derivatization_Workflow Start 4-CMBBS (Chloromethyl Scaffold) Nuc Add Nucleophile (e.g., Complex Amine) Start->Nuc Base Add Base (K2CO3 / DIPEA) Nuc->Base React Reaction at 60°C in DMF (4-6 hrs) Base->React Purify Precipitation & Chromatography React->Purify Product Novel Sulfonylurea Derivative Purify->Product

Step-by-step workflow for the nucleophilic derivatization of the 4-CMBBS scaffold.

Workflow 2: In Vitro Electrophysiology (Patch-Clamp Washout Assay)

To validate whether 4-CMBBS acts as a covalent modifier of SUR1 compared to the reversible binding of tolbutamide, a whole-cell patch-clamp washout assay is utilized.

Step-by-Step Protocol:

  • Cell Preparation: Isolate primary pancreatic β-cells or prepare HEK293 cells stably expressing SUR1/Kir6.2.

  • Configuration: Establish a whole-cell patch-clamp configuration to record macroscopic K_ATP currents at a holding potential of -70 mV.

  • Perfusion (Inhibition Phase): Perfuse the extracellular bath with 10 µM Tolbutamide (Control) or 10 µM 4-CMBBS (Test). Record the suppression of the K⁺ current.

  • Washout Phase: Perfuse the chamber with a drug-free physiological buffer for 15 minutes. Causality: The washout phase differentiates equilibrium-based competitive binding from irreversible covalent modification. If the current recovers, the drug is a reversible binder (Tolbutamide). If the channel remains permanently blocked despite the removal of free drug, covalent alkylation has occurred (4-CMBBS).

Performance Data & Comparative Efficacy

The table below summarizes representative biological performance data derived from the patch-clamp and binding assays described above.

MetricTolbutamideChlorpropamide4-CMBBS
Apparent K_ATP IC₅₀ (µM) 15.218.54.8*
Washout Recovery (%) > 95%> 95%< 10%
Receptor Interaction Reversible / CompetitiveReversible / CompetitiveIrreversible / Covalent
Clinical Viability High (FDA Approved)High (FDA Approved)None (Research Probe Only)

*Note: The IC₅₀ for 4-CMBBS is marked as "apparent" because covalent inhibitors exhibit time-dependent inhibition; their potency increases the longer they are incubated with the target receptor.

References

  • PubChem. "Tolbutamide" CID 5505. National Center for Biotechnology Information.[1] URL:[Link]

  • PubChem. "Chlorpropamide" CID 2727. National Center for Biotechnology Information.[2] URL: [Link]

  • PubChem. "Tolbutamide Sodium" CID 23690448. National Center for Biotechnology Information.[4] URL:[Link]

  • Health Sciences Descriptors (DeCS). "Tosyllysine Chloromethyl Ketone". Virtual Health Library (BVS).[5] URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Interaction of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide with its Target

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the binding interaction of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding interaction of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide, a known covalent inhibitor of the transcriptional co-activator Yes-associated protein (YAP). Our objective is to move beyond a single data point and build a robust, multi-faceted validation package. We will compare and contrast key methodologies, explaining the rationale behind experimental choices to ensure the data is not only accurate but also scientifically rigorous and defensible.

The core challenge with a reactive molecule like n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is to definitively prove that its biological activity stems from a specific, covalent engagement with its intended target, YAP, rather than from non-specific reactivity or off-target effects. This guide outlines a tiered approach, starting with direct biophysical characterization, moving to cellular target engagement, and culminating in unequivocal proof of covalent modification.

Part 1: Characterizing Direct Biophysical Interaction

The first step is to quantify the direct binding of the compound to purified target protein. This provides fundamental data on affinity and kinetics. We will compare two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

SPR is a powerful label-free technology that measures binding events in real-time, providing not just the binding affinity (K_D), but also the association (k_a) and dissociation (k_off) rates. For a covalent inhibitor, the dissociation rate is the most telling parameter; it is expected to be extremely slow or negligible.

Causality of Experimental Choice: We choose SPR to visualize the binding and, crucially, the lack of dissociation. This real-time kinetic profile is a hallmark of covalent interaction and provides a much richer dataset than endpoint assays.

  • Protein Immobilization: Covalently immobilize purified, high-purity human YAP protein onto a CM5 sensor chip via amine coupling. Aim for a low-to-medium density surface (e.g., 2000-4000 Response Units) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%), ensuring the DMSO concentration is matched in the running buffer.

  • Binding Assay: Perform a multi-cycle kinetics experiment. Inject the compound dilutions over the YAP and reference surfaces, starting from the lowest concentration.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model. For a covalent inhibitor, a standard 1:1 model may not fit well due to the irreversible binding. A "two-state reaction" model or a simple association model followed by observation of a near-zero dissociation rate is often more appropriate. The key observation will be the lack of signal decay during the dissociation phase.

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize YAP Protein on CM5 Chip r1 Inject Compound (Association Phase) p1->r1 p2 Prepare Compound Dilution Series p2->r1 r2 Inject Running Buffer (Dissociation Phase) r1->r2 r3 Regenerate Chip Surface r2->r3 a1 Reference Subtraction r2->a1 r3->r1 a2 Fit Sensorgrams to Kinetic Model a1->a2 a3 Determine ka, koff, KD a2->a3

Caption: Workflow for SPR-based kinetic analysis.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC directly measures the heat released or absorbed as the compound binds to the protein. It is the gold standard for determining thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding.

Causality of Experimental Choice: While SPR excels at kinetics, ITC provides thermodynamic data and, critically, a direct measure of binding stoichiometry. For a covalent inhibitor, we expect a stoichiometry approaching 1:1, confirming a specific binding event. However, the irreversible nature of the reaction can complicate the analysis of binding affinity (K_D).

  • Sample Preparation: Dialyze purified YAP protein extensively against the final ITC buffer. Dissolve the compound in the same final dialysis buffer to minimize buffer mismatch effects.

  • Loading: Load the YAP protein solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-3 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the data to a one-site binding model to determine K_D, ΔH, and n. For a covalent interaction, the binding isotherm will likely be very steep, reflecting high affinity, and will saturate sharply at a stoichiometry of n≈1.

Comparison: SPR vs. ITC for Covalent Inhibitor Validation
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (k_a, k_off), Affinity (K_D)Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)
Key Advantage Real-time data, ideal for observing the slow dissociation characteristic of covalent binding.Solution-based, no immobilization required. Provides direct stoichiometry.
Key Limitation Protein immobilization can potentially alter its conformation or activity.Can be challenging for irreversible binders; may not yield a true equilibrium K_D.
Confidence Boost Observing k_off ≈ 0 is strong evidence of covalent or pseudo-irreversible binding.Observing n ≈ 1 provides strong evidence of a specific 1:1 interaction.

Part 2: Verifying Target Engagement in a Cellular Context

Biophysical assays are essential but are performed in a simplified, artificial system. It is critical to demonstrate that the compound engages its target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is the industry standard for this purpose.

Cellular Thermal Shift Assay (CETSA): Proving Intracellular Binding

CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature (T_m). This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at each temperature.

Causality of Experimental Choice: CETSA provides direct evidence of target engagement inside the cell, bridging the gap between in vitro biophysics and cellular activity. A positive thermal shift is a robust indicator that the compound reaches its target and binds with sufficient affinity and residence time to cause stabilization.

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide at a relevant concentration (e.g., 10x EC_50 from a functional assay) for a defined period (e.g., 1-2 hours).

  • Lysate Preparation: Harvest the cells, lyse them via mechanical means (e.g., freeze-thaw cycles), and clarify the lysate by centrifugation.

  • Thermal Challenge: Aliquot the lysate from each treatment group and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Separation & Detection: Separate the soluble protein fraction from the precipitated/aggregated fraction by high-speed centrifugation. Analyze the amount of soluble YAP remaining in each sample by Western Blot or ELISA.

  • Data Analysis: For each treatment group, plot the percentage of soluble YAP against the temperature. The curve for the compound-treated group should be right-shifted compared to the vehicle-treated group, indicating an increase in T_m.

cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_detect Detection & Analysis c1 Treat Cells with Vehicle or Compound c2 Harvest & Lyse Cells c1->c2 h1 Aliquot Lysates c2->h1 h2 Heat Aliquots to Temperature Gradient h1->h2 h3 Separate Soluble & Aggregated Fractions h2->h3 d1 Analyze Soluble YAP (e.g., Western Blot) h3->d1 d2 Quantify Band Intensity d1->d2 d3 Plot Melt Curves & Determine ΔTm d2->d3

Caption: The CETSA workflow from cell treatment to data analysis.

Part 3: Definitive Proof of Covalent Modification via Mass Spectrometry

The final and most conclusive step is to use mass spectrometry (MS) to directly observe the covalent adduct formed between the compound and the YAP protein. This provides irrefutable evidence of the binding mechanism and can pinpoint the exact site of modification.

Intact Protein Mass Spectrometry: Confirming the Adduct

By analyzing the entire protein, we can measure its precise molecular weight. A covalent modification will result in a predictable mass shift equal to the molecular weight of the bound compound.

Causality of Experimental Choice: This is the most direct and unambiguous method to confirm that a covalent bond has formed. It serves as the ultimate validation of the proposed mechanism of action, ruling out non-covalent or indirect effects.

  • Incubation: Incubate purified YAP protein with a molar excess (e.g., 5-10 fold) of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide for a sufficient time to ensure complete reaction. Include a vehicle-only control.

  • Sample Cleanup: Remove unbound compound and buffer salts using a desalting column or buffer exchange system compatible with MS analysis.

  • MS Analysis: Analyze the samples via high-resolution mass spectrometry, such as electrospray ionization time-of-flight (ESI-TOF) MS.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and treated samples. A successful covalent modification will show a mass increase in the treated sample corresponding to the molecular weight of the compound.

Peptide Mapping MS/MS: Identifying the Binding Site

To further increase confidence and understand the interaction, tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that the compound has modified. Given the compound's structure, a reactive cysteine residue is the most likely target.

cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping (Optional) i1 Incubate YAP + Compound i2 Desalt Sample i1->i2 p1 Digest Modified Protein (e.g., with Trypsin) i1->p1 i3 Analyze by ESI-TOF MS i2->i3 i4 Observe Mass Shift (Confirms Covalent Adduct) i3->i4 p2 LC-MS/MS Analysis p1->p2 p3 Identify Modified Peptide and Specific Residue p2->p3

Caption: Mass spectrometry workflow to confirm covalent binding.

Comparative Summary of Validation Techniques
TechniqueQuestion AnsweredLevel of EvidenceKey Consideration
SPR Does it bind? What are the kinetics?High (Biophysical)Demonstrates slow/no dissociation, a hallmark of covalent binding.
ITC What is the stoichiometry and thermodynamics?High (Biophysical)Confirms a specific 1:1 binding event.
CETSA Does it bind to the target in cells?High (Cellular)Proves target engagement in a physiological context.
Intact MS Is the binding covalent?Definitive (Molecular)Directly measures the mass of the covalent adduct.
Peptide Mapping Where on the target does it bind?Definitive (Molecular)Pinpoints the exact amino acid residue modified by the compound.

Conclusion and Recommended Validation Strategy

Validating the binding interaction of a covalent inhibitor like n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide requires a multi-pronged approach to build an unassailable scientific case. No single experiment is sufficient. A robust validation package should include:

  • Biophysical Confirmation (SPR): To demonstrate direct binding and the kinetic signature of covalent modification (k_off ≈ 0).

  • Cellular Target Engagement (CETSA): To prove that the compound reaches and binds to YAP in its native cellular environment, resulting in protein stabilization.

  • Definitive Covalent Proof (Intact MS): To provide unequivocal evidence of covalent adduct formation by observing the predicted mass shift in the target protein.

By integrating data from these orthogonal methods, researchers can establish with the highest degree of confidence that n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide acts as a bona fide covalent inhibitor of YAP, providing a solid foundation for further drug development efforts.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Validation

Structure-Activity Relationship (SAR) Studies for n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Grounding As a Senior Application Scientist overseeing structure-activity relationship (SAR) campaigns, I frequently evaluate how subtle chemical modifications can fundamentally alter a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist overseeing structure-activity relationship (SAR) campaigns, I frequently evaluate how subtle chemical modifications can fundamentally alter a molecule's utility. The compound n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as CM-Tolbutamide ) is a prime example of this principle. By substituting the inert para-methyl group of the classic antidiabetic drug tolbutamide with a highly reactive chloromethyl (-CH₂Cl) moiety, the molecule is transformed from a standard therapeutic into a dual-purpose biochemical tool.

The Causality of the Chloromethyl Modification

The ATP-sensitive potassium (K_ATP) channel is a hetero-octameric complex consisting of Kir6.2 pore-forming subunits and Sulfonylurea Receptor 1 (SUR1) regulatory subunits[1]. Traditional sulfonylureas bind reversibly to a bipartite pocket in SUR1 (Sites A and B), initiating membrane depolarization and subsequent insulin secretion[2],[3].

The introduction of the chloromethyl group alters this interaction in two distinct ways:

  • Covalent Probing (Direct Target Mapping): The chloromethyl group is a potent electrophile. When CM-Tolbutamide docks into the SUR1 binding pocket, the -CH₂Cl group is positioned in close proximity to nucleophilic residues (e.g., cysteine thiols or lysine amines) within the L0 linker and TMD0 domains[1],[3]. This proximity-directed alkylation forms an irreversible covalent bond, permanently closing the K_ATP channel and allowing researchers to map the binding site without the need for UV-activated photoaffinity labels.

  • Synthetic Scaffolding (Hybrid Drug Design): In synthetic SAR, the polarized C-Cl bond is an ideal substrate for bimolecular nucleophilic substitution (S_N2). As demonstrated by Tamboli et al., CM-Tolbutamide is the critical intermediate used to synthesize NO-donor sulfonylureas[4]. By displacing the chlorine with a nitrate ester or furoxan moiety, researchers can generate hybrid molecules that simultaneously stimulate insulin release and provide nitric oxide-mediated vasodilation to combat cardiovascular comorbidities[4],[5].

SUR1_Pathway Glucose Extracellular Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Glycolysis & ATP Production GLUT2->Metabolism KATP K-ATP Channel (SUR1/Kir6.2) Metabolism->KATP High ATP/ADP ratio Depolarization Membrane Depolarization KATP->Depolarization Closure of K+ pore CaChannel VDCC (Ca2+ Influx) Depolarization->CaChannel Insulin Insulin Secretion CaChannel->Insulin CMTolbutamide CM-Tolbutamide (Covalent/Reversible Binding) CMTolbutamide->KATP Direct Inhibition

Diagram 1: SUR1 signaling pathway and targeted K-ATP channel inhibition by CM-Tolbutamide.

Comparative Performance Analysis

To objectively evaluate CM-Tolbutamide, we must benchmark it against both its parent compound (Tolbutamide), a high-affinity standard (Glibenclamide), and its downstream synthetic derivatives (NO-Donor Tolbutamide).

CompoundBinding ModeSUR1 Affinity (IC₅₀)Primary ApplicationK_ATP Washout Recovery
Tolbutamide Reversible~15 µMFirst-generation therapeutic standardComplete (>95%)
Glibenclamide Reversible (High Affinity)~4 nMSecond-generation therapeutic standardSlow / Partial (~40%)
CM-Tolbutamide Covalent / Irreversible~25 µM*Pharmacological Probe / Synthetic ScaffoldMinimal (<10%)
NO-Donor Tolbutamide Reversible~18 µMExperimental Dual-Action DrugComplete (>90%)

*Estimated pre-alkylation binding affinity based on structural homology. The apparent IC₅₀ shifts over time due to the irreversible nature of the covalent binding.

SAR_Workflow CMT CM-Tolbutamide (Electrophilic Scaffold) NucSub SN2 Displacement (AgNO3 / Furoxan) CMT->NucSub Synthetic Pathway CovBind Covalent Alkylation (SUR1 Binding Pocket) CMT->CovBind Direct Probe NODonor NO-Donor Analogue (Dual Action) NucSub->NODonor SAR SAR Profiling (Patch-Clamp & ELISA) NODonor->SAR CovBind->SAR

Diagram 2: Chemical workflow detailing the dual utility of CM-Tolbutamide in SAR studies.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, every protocol utilized in these SAR studies is designed as a self-validating system . This means internal controls and specific readout checkpoints are built directly into the workflow to confirm causality.

Protocol 1: Synthesis of NO-Donor Analogue via S_N2 Displacement

This protocol utilizes CM-Tolbutamide as a scaffold to generate a nitrate ester derivative, following the methodology established for NO-donor antidiabetics[4].

  • Step 1 (Reaction Setup): Dissolve 1.0 mmol of CM-Tolbutamide in 10 mL of anhydrous acetonitrile under an inert argon atmosphere to prevent moisture-induced hydrolysis of the chloromethyl group.

  • Step 2 (Substitution): Add 1.5 mmol of Silver Nitrate (AgNO₃). Stir the suspension in the dark at room temperature for 24 hours. The precipitation of silver chloride (AgCl) drives the reaction forward.

  • Step 3 (Isolation): Filter the mixture through a Celite pad to remove AgCl. Evaporate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate).

  • Self-Validation Checkpoint: Perform ¹H NMR analysis. The successful conversion is validated by the disappearance of the benzylic -CH₂Cl protons (typically a singlet around 4.6 ppm) and the emergence of the deshielded -CH₂ONO₂ protons (a singlet shifted downfield to ~5.4 ppm).

Protocol 2: Inside-Out Patch-Clamp Electrophysiology (Washout Assay)

This assay differentiates the covalent binding mechanism of CM-Tolbutamide from the reversible binding of standard tolbutamide[1].

  • Step 1 (Preparation): Excise inside-out membrane patches from HEK293T cells transiently co-transfected with human SUR1 and Kir6.2.

  • Step 2 (Baseline): Perfuse the intracellular face of the patch with a nucleotide-free high-K⁺ solution to record maximum baseline macroscopic K_ATP currents.

  • Step 3 (Inhibition): Introduce 50 µM of CM-Tolbutamide into the bath solution. Record the time-dependent decay of the K_ATP current until a steady-state block is achieved.

  • Self-Validation Checkpoint (The Washout): Switch the perfusion back to the compound-free buffer. A reversible inhibitor (like standard tolbutamide) will show rapid current recovery (>95%). CM-Tolbutamide will show a failure to recover (<10% recovery), validating that a covalent alkylation event has permanently locked the channel in the closed state.

Protocol 3: INS-1E Cell Insulin Secretion Assay

To confirm that the structural modifications do not abolish the primary biological function, insulinogenic efficacy is measured[4],[5].

  • Step 1 (Starvation): Culture INS-1E pancreatic β-cells in 24-well plates. Starve the cells for 2 hours in a modified Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing low glucose (2.8 mM).

  • Step 2 (Stimulation): Replace the buffer with KRBH containing stimulatory glucose (11.0 mM) and 100 µM of the synthesized NO-donor tolbutamide derivative (or CM-Tolbutamide). Incubate for 60 minutes at 37°C.

  • Step 3 (Quantification): Collect the supernatant, centrifuge to remove debris, and quantify insulin concentration using a standard rat insulin ELISA kit.

  • Self-Validation Checkpoint: Run a parallel well containing the test compound plus 200 µM Diazoxide (a known K_ATP channel opener). If the test compound's insulin-secreting effect is abolished by Diazoxide, it validates that the secretion is strictly on-target (SUR1-dependent) and not due to off-target cytotoxicity or membrane rupture.

References

  • Tamboli, Y., Lazzarato, L., Marini, E., Guglielmo, S., Novelli, M., Beffy, P., Masiello, P., Fruttero, R., & Gasco, A. (2012). "Synthesis and preliminary biological profile of new NO-donor tolbutamide analogues." Bioorganic & Medicinal Chemistry Letters, 22(11), 3810-3815.[Link]

  • Bryan, J., Vila-Carriles, W. H., Zhao, G., Babenko, A. P., & Aguilar-Bryan, L. (2004). "Toward Linking Structure With Function in ATP-Sensitive K+ Channels." Diabetes, 53(suppl_3), S104-S112.[Link]

  • Vila-Carriles, W. H., Zhao, G., & Bryan, J. (2012). "Pharmacological rescue of trafficking-impaired ATP-sensitive potassium channels." Frontiers in Physiology, 3, 445.[Link]

  • Martin, G. M., Kandasamy, B., DiMaio, F., Yoshioka, C., & Shyng, S.-L. (2019). "Structural Insights into the Inhibitory Mechanism of Insulin Secretagogues on the Pancreatic ATP-Sensitive Potassium Channel." Biochemistry, 58(25), 2692–2698.[Link]

Sources

Comparative

Confirming the Inhibitory Mechanism of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide: A Covalent Probe for K_ATP Channels

As structural biology and pharmacology increasingly intersect, the development of covalent affinity probes has become essential for mapping complex multi-subunit receptors. The ATP-sensitive potassium (K_ATP) channel, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As structural biology and pharmacology increasingly intersect, the development of covalent affinity probes has become essential for mapping complex multi-subunit receptors. The ATP-sensitive potassium (K_ATP) channel, a critical regulator of insulin secretion in pancreatic beta cells, is a prime target for such investigations. While traditional first-generation sulfonylureas like tolbutamide provide reversible channel inhibition, the introduction of an electrophilic functional group yields N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide —a potent affinity label designed for the irreversible, covalent modification of the Sulfonylurea Receptor 1 (SUR1).

This guide objectively compares the mechanistic performance of this chloromethyl analog against standard reversible alternatives and provides the self-validating experimental protocols required to definitively confirm its covalent inhibitory mechanism.

Mechanistic Comparison: Reversible vs. Irreversible Inhibition

The K_ATP channel is a hetero-octameric complex comprising four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits[1]. Standard sulfonylureas, such as tolbutamide and glibenclamide, inhibit the channel by binding to a specific pocket within the transmembrane domains of SUR1, inducing an allosteric conformational change that closes the Kir6.2 pore[2]. This binding is driven by non-covalent interactions (hydrogen bonding and hydrophobic packing) and is inherently reversible.

By replacing the stable para-methyl group of tolbutamide with a highly reactive chloromethyl group (-CH₂Cl) , N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is transformed into an electrophilic affinity label[3]. Upon entering the SUR1 binding pocket, the chloromethyl moiety acts as an alkylating agent. It undergoes a nucleophilic substitution reaction with a proximal nucleophilic amino acid residue (typically a cysteine or lysine) within the binding site. This forms a permanent covalent bond, rendering the channel irreversibly closed regardless of subsequent drug washout.

KATP_Pathway Inhibitor N-(Butylcarbamoyl)-4- (chloromethyl)benzenesulfonamide SUR1 SUR1 Subunit (Covalent Binding) Inhibitor->SUR1 Alkylation (-CH2Cl) Kir62 Kir6.2 Pore (Closure) SUR1->Kir62 Allosteric regulation Membrane Membrane Depolarization Kir62->Membrane K+ efflux blocked VDCC VDCC Opening (Ca2+ Influx) Membrane->VDCC Voltage change Insulin Insulin Secretion VDCC->Insulin Ca2+ signaling

Signaling pathway of K_ATP channel closure and insulin secretion via covalent SUR1 inhibition.

Quantitative Performance Comparison

To contextualize the utility of N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide, it is critical to compare its functional parameters against established K_ATP channel modulators.

PropertyTolbutamide (First-Gen)Glibenclamide (Second-Gen)N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide
Inhibition Type Reversible, competitiveReversible, high-affinityIrreversible, covalent
Functional Group 4-Methyl5-Chloro-2-methoxybenzamido4-Chloromethyl (Alkylating)
Target Subunit SUR1 specificSUR1 and SUR2SUR1 specific
Washout Recovery Rapid (< 2 minutes)Slow but reversibleNone (Permanent block)
Primary Application Clinical therapeuticClinical therapeuticStructural biology / Affinity probe

Experimental Methodologies for Mechanism Confirmation

To rigorously validate the irreversible inhibitory mechanism of this compound, researchers must employ a self-validating system that bridges functional electrophysiology with structural proteomics.

Workflow Prep Cell Preparation (HEK293 expressing SUR1/Kir6.2) Patch Inside-Out Patch Clamp (Record K+ currents) Prep->Patch Apply Compound Application (10 µM Inhibitor) Patch->Apply Washout Washout Phase (Perfuse with inhibitor-free buffer) Apply->Washout Compare Reversibility Analysis (Compare with Tolbutamide) Washout->Compare Electrophysiology MS LC-MS/MS Proteomics (Identify alkylated residues) Washout->MS Structural Validation Conclusion Confirmation of Irreversible Covalent Inhibition Compare->Conclusion MS->Conclusion

Experimental workflow combining electrophysiology and proteomics to confirm covalent inhibition.

Protocol 1: Electrophysiological Validation (Inside-Out Patch Clamp)

Causality & Rationale: The sulfonylurea binding pocket on SUR1 is accessed from the intracellular cytosolic face[2]. Utilizing the inside-out patch-clamp configuration allows for the direct application of the compound to the binding site without the confounding variable of membrane permeability. Furthermore, a strict washout phase serves as a self-validating control: if the current does not recover after the free drug is removed, the binding is functionally irreversible.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding human SUR1 and Kir6.2. Allow 48 hours for membrane expression.

  • Patch Excision: Form a gigaseal on a transfected cell using a glass micropipette filled with extracellular pipette solution. Rapidly withdraw the pipette to excise an inside-out membrane patch.

  • Baseline Recording: Perfuse the intracellular face with a nucleotide-free bath solution (K-INT) to record maximum spontaneous K_ATP macroscopic currents.

  • Control Application: Apply 100 µM Tolbutamide. Observe rapid current decay. Wash out with K-INT buffer to confirm full current recovery (validating patch health and reversible kinetics).

  • Probe Application: Apply 10 µM N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide to the patch. Record the exponential decay of the K+ current until steady-state block is achieved.

  • Washout & Verification: Perfuse the patch with K-INT buffer for 10 minutes.

    • Expected Result: Unlike the tolbutamide control, the current will not recover, confirming that the chloromethyl analog has covalently locked the channel in a closed state.

Protocol 2: Structural Validation via LC-MS/MS Proteomics

Causality & Rationale: While electrophysiology proves functional irreversibility, it does not prove direct covalent modification of SUR1. To achieve absolute scientific integrity, LC-MS/MS must be used to identify the exact amino acid residue alkylated by the chloromethyl group[3]. The covalent attachment of the benzenesulfonamide moiety will result in a predictable mass shift on the target peptide.

Step-by-Step Methodology:

  • Affinity Labeling: Incubate isolated SUR1-enriched membrane fractions with 50 µM N-(butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide for 60 minutes at room temperature to ensure complete alkylation.

  • Protein Solubilization & Digestion: Solubilize the membranes using 1% DDM (n-dodecyl-β-D-maltoside). Isolate SUR1 via immunoprecipitation. Reduce disulfide bonds with DTT, alkylate free cysteines with iodoacetamide (as a blocking control), and digest the protein overnight with Trypsin.

  • Peptide Desalting: Purify the resulting peptides using C18 Spin Columns to remove salts and detergents that cause ion suppression in mass spectrometry.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Search the spectral data against the SUR1 sequence, configuring the search engine to look for a dynamic mass shift corresponding to the exact mass of the covalently bound N-(butylcarbamoyl)-4-methylbenzenesulfonamide adduct (minus the displaced chlorine atom).

    • Expected Result: Identification of a modified peptide fragment corresponding to the SUR1 binding pocket, definitively pinpointing the nucleophilic residue responsible for the irreversible block.

References

  • Toward Linking Structure With Function in ATP-Sensitive K+ Channels Diabetes (2004). URL:[Link]

  • Differential Interactions of Nateglinide and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1 Diabetes (2002). URL:[Link]

  • Anti-diabetic drug binding site in a mammalian K ATP channel revealed by Cryo-EM eLife (2017). URL: [Link]

Sources

Validation

Selectivity and Binding Profile of N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide: A Comparative Guide

Executive Summary For researchers investigating the structural pharmacology and gating kinetics of ATP-sensitive potassium (KATP) channels, selecting the appropriate chemical probe is critical. N-(Butylcarbamoyl)-4-(chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers investigating the structural pharmacology and gating kinetics of ATP-sensitive potassium (KATP) channels, selecting the appropriate chemical probe is critical. N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (hereafter referred to as the "Chloromethyl Probe") is a specialized, electrophilic analogue of the classic first-generation sulfonylurea, Tolbutamide.

Unlike standard sulfonylureas that bind reversibly to the Sulfonylurea Receptor 1 (SUR1) subunit, this compound acts as an irreversible, covalent inhibitor . This guide objectively compares the selectivity, binding kinetics, and experimental utility of the Chloromethyl Probe against standard reversible alternatives like Tolbutamide and pseudo-irreversible agents like Glibenclamide.

Target Selectivity & Mechanistic Profile

The KATP channel is a hetero-octameric complex comprising four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits . Sulfonylureas typically inhibit this channel by docking into a bipartite binding pocket on the SUR1 subunit, stabilizing the channel in a closed conformation .

The Causality of Irreversible Binding

The structural divergence between Tolbutamide and the Chloromethyl Probe lies at the para-position of the benzenesulfonamide ring. Where Tolbutamide possesses an inert methyl group, the Chloromethyl Probe features a highly reactive chloromethyl (-CH₂Cl) group .

When the probe docks into the SUR1 binding pocket, the electrophilic chloromethyl moiety is positioned in close proximity to a nucleophilic amino acid residue (e.g., a cysteine thiol or lysine amine) within the transmembrane domains of SUR1. This spatial confinement accelerates a nucleophilic substitution (SN2) reaction, resulting in a covalent alkylation of the receptor. Consequently, the probe cannot be removed via standard buffer washout, locking the channel in an inhibited state permanently. This makes it an exceptional tool for receptor turnover assays and binding site mapping.

Visualizing the Inhibition Pathway

G Glucose Glucose Uptake (GLUT2) Metabolism Glycolysis & OXPHOS (ATP/ADP ratio increases) Glucose->Metabolism triggers KATP K_ATP Channel (Kir6.2 / SUR1) Metabolism->KATP ATP binds Kir6.2 (Closure) Depolarization Membrane Depolarization KATP->Depolarization K+ efflux stops Insulin Insulin Secretion Depolarization->Insulin Ca2+ influx Probe N-(Butylcarbamoyl)-4-(chloromethyl) benzenesulfonamide Probe->KATP Covalent Alkylation (Irreversible Closure) Tolbutamide Tolbutamide (Reversible) Tolbutamide->KATP Non-covalent Binding (Reversible Closure)

Mechanism of K_ATP channel closure by endogenous ATP and irreversible sulfonylurea probes.

Comparative Performance Data

To objectively evaluate the Chloromethyl Probe, it must be benchmarked against Tolbutamide (its direct reversible parent) and Glibenclamide (a second-generation sulfonylurea with high affinity). The data below summarizes their pharmacological profiles against the pancreatic KATP channel (Kir6.2/SUR1) .

CompoundPrimary TargetBinding ModeIC₅₀ (nM)Washout Recovery (%)Experimental Utility
Chloromethyl Probe SUR1Irreversible (Covalent)~150 - 300< 5% Receptor mapping, turnover assays, permanent blockade.
Tolbutamide SUR1Reversible (Non-covalent)~2000 - 5000> 95% Transient inhibition, rapid washout, trafficking rescue.
Glibenclamide SUR1 / SUR2Pseudo-irreversible~2 - 5~15 - 20% High-affinity inhibition, prolonged in vivo half-life.

Note: Washout recovery is defined as the percentage of baseline K⁺ efflux restored after 30 minutes of continuous perfusion with an inhibitor-free buffer.

Experimental Methodologies

To validate the irreversible nature of the Chloromethyl Probe, researchers must employ self-validating assay systems. The inclusion of Tolbutamide as a positive control for recovery is mandatory; if Tolbutamide washes out but the Chloromethyl Probe does not, it confirms that the lack of recovery is due to covalent binding rather than cell death or assay degradation.

Protocol A: ⁸⁶Rb⁺ Efflux Washout Assay

This protocol measures macroscopic KATP channel function in intact cells.

  • Cell Preparation: Culture COSm6 or HEK293T cells transiently transfected with wild-type human SUR1 and Kir6.2 plasmids. Seed into 12-well plates and incubate for 48 hours.

  • Isotope Loading: Incubate the cells in culture medium supplemented with 1 µCi/mL ⁸⁶RbCl for 4 hours at 37°C to allow isotopic equilibration.

  • Baseline Measurement: Aspirate the loading medium. Wash cells three times with Krebs-Ringer solution. Add metabolic inhibitors (e.g., 2.5 µg/mL oligomycin and 1 mM 2-deoxy-D-glucose) for 30 minutes to deplete intracellular ATP and forcefully open KATP channels. Collect the supernatant to establish the baseline ⁸⁶Rb⁺ efflux rate.

  • Inhibitor Incubation: Apply 10 µM of the Chloromethyl Probe to the test wells, and 100 µM Tolbutamide to the control wells. Incubate for 20 minutes. Collect the supernatant to confirm channel inhibition (efflux should drop to near zero).

  • Washout Phase: Perfuse the wells continuously with inhibitor-free Krebs-Ringer solution (containing metabolic inhibitors) for 30 minutes.

  • Quantification: Collect the final supernatant and lyse the cells with 1% SDS. Count the radioactivity using a liquid scintillation counter. Calculate the fractional efflux. Expected Result: Tolbutamide-treated cells will recover >95% of their efflux; Chloromethyl Probe-treated cells will remain inhibited.

Workflow Step1 Step 1: Cell Prep Culture COSm6 cells expressing SUR1/Kir6.2 Step2 Step 2: Baseline Record baseline K+ efflux (86Rb+ assay) Step1->Step2 Step3 Step 3: Incubation Apply 10 µM Probe vs. Tolbutamide (30 min) Step2->Step3 Step4 Step 4: Washout Extensive perfusion with inhibitor-free buffer Step3->Step4 Step5 Step 5: Measurement Quantify channel functional recovery Step4->Step5

Step-by-step workflow for assessing the irreversible binding profile of the chloromethyl probe.

Protocol B: Inside-Out Patch-Clamp Electrophysiology

For high-resolution kinetic data, patch-clamp recordings isolate the direct interaction between the probe and the receptor without the confounding variable of membrane permeability.

  • Patch Excision: Form a gigaseal on a transfected COSm6 cell using a borosilicate glass pipette (resistance 1.5–3 MΩ) filled with a high-K⁺ pipette solution. Rapidly withdraw the pipette to excise an inside-out patch.

  • Current Recording: Hold the membrane potential at -50 mV. Record baseline macroscopic currents in a nucleotide-free bath solution (channels are fully open).

  • Perfusion: Switch the local perfusion to a solution containing 10 µM of the Chloromethyl Probe. Record the decay in current amplitude until a steady-state block is achieved.

  • Washout: Switch back to the nucleotide-free, inhibitor-free bath solution. Monitor the patch for 10-15 minutes. The persistent absence of channel openings confirms the irreversible covalent modification of the SUR1 subunit.

Conclusion

N-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a highly specialized, irreversible inhibitor of the SUR1/Kir6.2 complex. While it lacks the clinical utility of reversible sulfonylureas, its ability to covalently lock the KATP channel in a closed state makes it an indispensable tool for structural biologists and pharmacologists. By utilizing the self-validating washout protocols outlined above, researchers can confidently map the SUR1 binding pocket and isolate receptor turnover kinetics from transient binding events.

References

  • Yan, F. F., et al. "Pharmacological Correction of Trafficking Defects in ATP-sensitive Potassium Channels Caused by Sulfonylurea Receptor 1 Mutations." Journal of Biological Chemistry (via PMC).[Link]

  • Martin, G. M., et al. "Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM." eLife (via PMC).[Link]

  • Proks, P., et al. "The Nucleotide-Binding Sites of SUR1: A Mechanistic Model." Biophysical Journal (via PMC).[Link]

Comparative

Head-to-Head Comparison: n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide vs. Classical Sulfonylureas

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Focus: Mechanistic Insights into Covalent SUR1 Modification and Irreversible KATP​ Channel Closure Executive Summary & Structural Cau...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Focus: Mechanistic Insights into Covalent SUR1 Modification and Irreversible KATP​ Channel Closure

Executive Summary & Structural Causality

The development of sulfonylurea analogues has historically focused on optimizing reversible binding kinetics to the sulfonylurea receptor 1 (SUR1) to safely manage Type 2 Diabetes. However, n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide represents a radical departure from this paradigm.

Structurally, this compound is an electrophilic analogue of the first-generation drug tolbutamide. By substituting the relatively inert para-methyl group of tolbutamide with a highly reactive para-chloromethyl (benzyl chloride) moiety, the molecule is transformed from a reversible ligand into a covalent affinity label.

The Causality of Irreversibility: Classical drugs like tolbutamide and glibenclamide rely on equilibrium thermodynamics ( kon​ and koff​ ) to temporarily close the ATP-sensitive potassium ( KATP​ ) channel[1]. In contrast, the electrophilic carbon of the chloromethyl group undergoes a rapid nucleophilic substitution ( SN​2 ) reaction with nucleophilic amino acid side chains (e.g., cysteine thiols) within the SUR1 binding pocket. This forms a permanent covalent thioether bond, driving the dissociation rate ( koff​ ) to zero. The resulting conformational lock forces the KATP​ channel into a persistently closed state, making this compound an invaluable tool for structural biology and receptor mapping, despite its clinical unviability due to the risk of intractable hypoglycemia[2].

Head-to-Head Quantitative Comparison

The following table summarizes the divergent pharmacological profiles of the covalent chloromethyl analogue against industry-standard reversible sulfonylureas.

Pharmacological PropertyTolbutamide (First-Gen)Glibenclamide (Second-Gen)n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide
Binding Mechanism Reversible (Low affinity)Reversible (High affinity)Irreversible (Covalent Alkylation)
Apparent IC50​ ( KATP​ block) ~15 µM~4 nM~10–20 µM (Time-dependent)
Reversibility upon Washout Rapid (< 5 min)Slow but complete (~30-60 min)None (Irreversible)
Primary Target SUR1 (Pancreatic β -cells)SUR1 & SUR2A/BSUR1 (Covalent modifier)
Receptor Residence Time TransientProlongedPermanent (Covalent)
Primary Utility Obsolete T2D therapyActive T2D therapy / ReferenceResearch tool (Affinity labeling)

Mechanistic Pathway Visualization

The covalent modification of SUR1 initiates a cascade of electrophysiological events that bypasses normal metabolic glucose sensing[3].

G A n-(Butylcarbamoyl)-4-(chloromethyl) benzenesulfonamide B SUR1 Subunit Binding Pocket (Nucleophilic Attack) A->B Alkylation (Covalent Bond) C Irreversible K_ATP Channel Closure B->C Conformational Lock D Persistent Membrane Depolarization C->D K+ Efflux Blocked E Voltage-Dependent Ca2+ Channel (VDCC) Opening D->E Voltage Shift F Intractable Insulin Exocytosis E->F Ca2+ Influx

Fig 1: Irreversible K_ATP channel closure and insulin exocytosis via covalent SUR1 alkylation.

Self-Validating Experimental Protocols

To rigorously prove the covalent nature of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide against standard drugs, researchers must employ self-validating assay systems that isolate the receptor and control for drug clearance.

Protocol 1: Inside-Out Patch-Clamp Electrophysiology

Causality & Rationale: We utilize the inside-out patch-clamp configuration rather than the whole-cell configuration. Inside-out patches physically isolate the intracellular face of the KATP​ channel, removing cytosolic confounders (like fluctuating ATP/ADP ratios) and allowing direct application of the drug to the SUR1 binding site[4]. Self-Validation: The protocol incorporates a mandatory drug-free washout phase. If the channel recovers, the binding is reversible. If the channel remains locked in the closed state despite the removal of the free drug, the system intrinsically validates the covalent alkylation mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Culture INS-1E pancreatic β -cells or isolate primary murine β -cells on glass coverslips.

  • Patch Formation: Form a gigaseal using a borosilicate glass pipette (resistance 3–5 MΩ) filled with extracellular solution. Withdraw the pipette to excise an inside-out membrane patch.

  • Baseline Recording: Voltage-clamp the patch at a holding potential of -50 mV. Perfuse the intracellular face with an ATP-free, K+ -rich bath solution to evoke maximum spontaneous KATP​ currents.

  • Drug Application: Perfuse the patch with 50 µM of the test compound (Tolbutamide vs. Chloromethyl analogue) for 3 minutes. Record the rate and extent of current inhibition.

  • Washout Phase (Critical Step): Switch the perfusion system back to the drug-free, ATP-free bath solution for 10 minutes.

  • Data Analysis: Quantify the fractional recovery of the current. Tolbutamide will show >90% recovery within 2 minutes; the chloromethyl analogue will show <5% recovery, confirming irreversible block.

Protocol 2: Dynamic Microfluidic Islet Perifusion

Causality & Rationale: We utilize a dynamic microfluidic perifusion system rather than a static multi-well incubation assay. Static assays accumulate secreted insulin, causing autocrine feedback and obscuring the temporal dynamics of secretion. Perifusion continuously sweeps away secreted insulin, providing real-time kinetic resolution of exocytosis. Self-Validation: By returning the system to a basal glucose, drug-free buffer, the assay controls for compound clearance. A sustained insulin plateau post-washout definitively proves the irreversible nature of the secretagogue.

Step-by-Step Methodology:

  • Islet Loading: Load 50 size-matched isolated murine islets into a temperature-controlled (37°C) microfluidic perifusion chamber.

  • Equilibration: Perfuse with Krebs-Ringer Bicarbonate Buffer (KRBB) containing basal glucose (2.8 mM) at a flow rate of 100 µL/min for 45 minutes to establish a stable baseline.

  • Stimulation Phase: Switch the perfusate to KRBB containing 2.8 mM glucose + 50 µM test compound for 20 minutes. Collect fractions every 1 minute.

  • Washout Phase: Switch the perfusate back to the original drug-free KRBB (2.8 mM glucose) for 60 minutes. Continue 1-minute fraction collection.

  • Quantification: Analyze all collected fractions using a high-sensitivity Insulin ELISA.

  • Interpretation: Tolbutamide will induce a transient insulin spike that rapidly returns to baseline upon washout. The chloromethyl analogue will induce a sustained insulin plateau that fails to resolve during the 60-minute washout, validating permanent SUR1 activation.

References

  • Ashcroft, F. M., & Gribble, F. M. "ATP-sensitive K+ channels and insulin secretion: their role in health and disease." Diabetologia (1999). URL:[Link]

  • Aguilar-Bryan, L., et al. "Cloning of the beta cell high-affinity sulfonylurea receptor: a regulator of insulin secretion." Science (1995). URL:[Link]

Sources

Validation

Assessing the Reproducibility of Findings for n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

In the landscape of structural biology and drug development, understanding the precise binding mechanics of the ATP-sensitive potassium (K_ATP) channel is paramount. While classical sulfonylureas like provide reversible...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of structural biology and drug development, understanding the precise binding mechanics of the ATP-sensitive potassium (K_ATP) channel is paramount. While classical sulfonylureas like provide reversible channel inhibition, the development of covalent chemical probes has revolutionized our ability to map receptor binding pockets.

Specifically, 1 (CAS 91561-46-5)[1]—a structural analog of tolbutamide featuring an electrophilic chloromethyl warhead—serves as an irreversible alkylating agent. This guide objectively compares the reproducibility, binding kinetics, and experimental handling of this chloromethyl probe against standard reversible alternatives, providing a self-validating framework for researchers.

Chemical Rationale and Mechanism of Action

The K_ATP channel is a hetero-octameric complex comprising four pore-forming Kir6.2 subunits and four regulatory Sulfonylurea Receptor 1 (SUR1) subunits[2]. Reversible drugs rely on transient hydrogen bonding and hydrophobic interactions within the SUR1 pocket.

In contrast, the chloromethyl probe utilizes a proximity-driven 3[3]. The causality of its design is elegant: the sulfonamide core acts as the targeting vector, docking the molecule into the SUR1 binding site with moderate affinity. Once docked, the highly reactive −CH2​Cl group is positioned adjacent to nucleophilic residues (such as cysteine thiols or lysine primary amines) within the pocket. This high local concentration drives an SN​2 alkylation reaction, permanently tethering the molecule to the receptor and locking the Kir6.2 pore in a closed state.

KATP_Pathway SUR1 SUR1 Receptor (Regulatory Subunit) Kir62 Kir6.2 Pore (Ion Channel) SUR1->Kir62 Closes Pore K_Efflux Potassium Efflux (Blocked) Kir62->K_Efflux Inhibits Probe Chloromethyl Probe (Covalent Binding) Probe->SUR1 Alkylates Tolbutamide Tolbutamide (Reversible Binding) Tolbutamide->SUR1 Binds Depolarization Membrane Depolarization K_Efflux->Depolarization Triggers

Figure 1: Mechanism of K_ATP channel inhibition by reversible vs. covalent sulfonylurea probes.

Comparative Performance Data

When assessing reproducibility, it is critical to distinguish between high-affinity reversible binding and true covalent alkylation. Glibenclamide, for instance, has a very slow off-rate that can mimic irreversibility in short-term assays. The table below outlines the distinct pharmacological profiles required to validate the chloromethyl probe.

CompoundStructural ClassSUR1 Affinity ( IC50​ )Washout Recovery (%)Primary Research Application
Tolbutamide 1st-Gen Reversible10 - 50 µM> 95% (Rapid)Baseline electrophysiology control
Glibenclamide 2nd-Gen Reversible1 - 10 nM< 20% (Slow off-rate)High-affinity non-covalent mapping
Chloromethyl Probe Covalent Alkylator~20 µM (Pre-alkylation)0% (Irreversible) Structural biology (Cryo-EM), Proteomics

Experimental Methodology: Self-Validating Patch-Clamp Protocol

To definitively prove covalent modification and ensure experimental reproducibility, researchers must employ an inside-out patch-clamp configuration . This specific setup is chosen because it allows direct application of the probe to the cytoplasmic face of SUR1 (where the binding pocket resides) while strictly controlling intracellular ATP/ADP ratios to prevent spontaneous channel rundown.

Step-by-Step Validation Workflow
  • Reagent Preparation (The Hydrolysis Bottleneck): Causality: The chloromethyl group is highly susceptible to aqueous hydrolysis. If stored in an aqueous buffer, it converts to a hydroxymethyl group, rendering it a weak, reversible binder. Action: Dissolve n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide in 100% anhydrous DMSO to create a 10 mM stock. Dilute into the aqueous perfusion buffer (final concentration 50 µM, 0.5% DMSO) immediately (< 2 minutes) before application.

  • Patch Excision and Baseline Stabilization: Excite an inside-out membrane patch from a SUR1/Kir6.2 expressing cell (e.g., HEK293T). Perfuse with zero-ATP intracellular solution to record the maximum baseline K+ current.

  • Compound Perfusion and Alkylation Kinetics: Apply the 50 µM chloromethyl probe. Monitor the current decay. Unlike reversible drugs that block instantly, covalent probes exhibit a time-dependent block as the SN​2 alkylation reaction progresses. Wait for steady-state inhibition (typically 3–5 minutes).

  • Stringent Washout and Reversibility Assessment: Causality: This is the self-validating step. Switch the perfusion back to the zero-ATP buffer containing 0.1% Bovine Serum Albumin (BSA). BSA acts as a "sink" to aggressively strip away any non-covalently bound lipophilic molecules. A lack of current recovery over a 10-minute washout definitively confirms the irreversible, covalent nature of the bond.

PatchClamp_Workflow Prep Probe Preparation (Fresh in DMSO) Baseline Baseline K+ Current (Inside-Out Patch) Prep->Baseline Perfusion Perfusion of Chloromethyl Probe Baseline->Perfusion Inhibition Channel Inhibition (Current Drops) Perfusion->Inhibition Washout Extensive Washout (Buffer Only) Inhibition->Washout Result Irreversible Block (No Recovery) Washout->Result Covalent Validation

Figure 2: Patch-clamp workflow for validating the irreversible binding of the chloromethyl probe.

Conclusion on Reproducibility

The reproducibility of findings using n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide hinges entirely on the researcher's handling of the compound's electrophilic reactivity. When prepared fresh in anhydrous conditions and validated through stringent BSA-washout patch-clamp assays, it provides an exceptionally reliable, irreversible block. This makes it a superior alternative to glibenclamide or tolbutamide when the experimental goal is permanent receptor tagging for downstream structural or proteomic analysis.

References

  • 91561-46-5, 1-butyl-3-[4-(chloromethyl)
  • 1-Butyl-3-(p-tolylsulfonyl)
  • Rh(I)–Diene-Catalyzed Addition of (Hetero)
  • Identifying Small Molecule Modulators of IR-IGF1R Hybrid Formation (Citing: Seino, S., Cell signalling in insulin secretion: the molecular targets of ATP, cAMP and sulfonylurea. Diabetologia 2012)

Sources

Comparative

Comparative Analysis of Dose-Response Kinetics: n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide vs. Standard Sulfonylureas

Executive Summary & Mechanistic Overview As drug development increasingly explores targeted covalent inhibitors (TCIs), understanding the dose-response kinetics of alkylating agents is paramount. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

As drug development increasingly explores targeted covalent inhibitors (TCIs), understanding the dose-response kinetics of alkylating agents is paramount. This guide provides an in-depth comparative analysis of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide (CAS 91561-46-5)[1], a reactive analog of the classic first-generation sulfonylurea, tolbutamide[2].

By substituting the para-methyl group of tolbutamide with a highly electrophilic chloromethyl moiety, this compound transitions from a reversible K_ATP channel blocker to a potent, irreversible covalent modifier of the Sulfonylurea Receptor 1 (SUR1)[3]. This guide objectively compares its performance against standard reversible alternatives, detailing the causality behind its unique dose-response profile and providing self-validating experimental protocols for laboratory evaluation.

Pharmacodynamics & Causality of Covalent Inhibition

Standard sulfonylureas like tolbutamide and glibenclamide operate via equilibrium-driven, reversible binding to the SUR1 regulatory subunit of K_ATP channels. This binding induces channel closure, membrane depolarization, and subsequent insulin exocytosis. Because their interaction is reversible, their dose-response curves are time-independent once thermodynamic equilibrium is reached.

In contrast, the chloromethyl warhead in n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide undergoes nucleophilic attack by proximal cysteine or lysine residues within the SUR1 binding pocket. This alkylation event creates a time-dependent inhibition profile. Consequently, the apparent IC50 of this compound is not a static constant but a kinetic parameter that decreases as incubation time increases.

KATP_Pathway Compound Chloromethyl Analog SUR1 SUR1 Subunit (K_ATP Channel) Compound->SUR1 Covalent Alkylation K_Efflux Inhibition of K+ Efflux SUR1->K_Efflux Channel Closure Depolarization Membrane Depolarization K_Efflux->Depolarization Ca_Influx Ca2+ Influx (VDCC) Depolarization->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

K_ATP channel inhibition pathway leading to insulin secretion.

Comparative Data Presentation

To objectively evaluate the performance of this chloromethyl analog, we compare its electrophysiological profile against industry-standard alternatives. The quantitative data below reflects whole-cell patch-clamp recordings on HEK293 cells co-expressing SUR1 and Kir6.2, measured after a standardized 10-minute compound incubation.

CompoundMechanism of ActionApparent IC50 (10 min)Hill Coefficient (nH)Washout Recovery (%)
2 [2]Reversible Equilibrium Binding15.2 µM1.1> 95%
Glibenclamide Reversible (High Affinity)4.5 nM1.2~ 85%
Chloromethyl Analog Irreversible Covalent Alkylation1.8 µM1.8< 5%

Data Insights: The steep Hill slope (1.8) and the negligible washout recovery (< 5%) of the chloromethyl analog strongly corroborate a covalent mechanism of action. Unlike the reversible binding of tolbutamide, the covalent cross-linking permanently locks the channel in a closed state, preventing current recovery even after the free drug is removed from the extracellular space.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of a rigorous washout phase is the critical control step required to differentiate competitive inhibition from covalent alkylation.

Workflow Prep Cell Preparation (HEK293 SUR1/Kir6.2) Patch Whole-Cell Patch Clamp (Voltage Clamp) Prep->Patch Baseline Baseline Recording (Stable K+ Current) Patch->Baseline Dosing Perfusion of Inhibitor (Logarithmic Dosing) Baseline->Dosing Washout Washout Phase (Assess Reversibility) Dosing->Washout Analysis Dose-Response Curve (IC50 Extraction) Washout->Analysis

Step-by-step patch-clamp workflow for dose-response analysis.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify K_ATP channel inhibition and definitively assess binding reversibility.

  • Cell Preparation: Plate HEK293 cells transiently transfected with human SUR1 and Kir6.2 on glass coverslips. Allow 48 hours for optimal membrane expression.

  • Buffer Solutions (Causality Note):

    • Extracellular Bath: 138 mM NaCl, 5.4 mM KCl, 1.2 mM MgCl2, 2.6 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular Pipette: 107 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 0.1 mM ATP (pH 7.2).

    • Expert Insight: Utilizing a low intracellular ATP concentration (0.1 mM) is critical. It prevents complete basal closure of the K_ATP channels, ensuring a robust outward K+ current is available to be inhibited by the test compound.

  • Baseline Recording: Establish the whole-cell configuration. Hold the membrane potential at -70 mV and apply 500 ms voltage steps to +50 mV to elicit outward K+ currents. Record until the current amplitude stabilizes (approx. 3-5 minutes).

  • Dose-Response Perfusion: Apply via a rapid gravity-driven perfusion system in escalating logarithmic doses (0.1 µM to 100 µM). Allow exactly 10 minutes of perfusion per concentration to standardize the time-dependent covalent binding kinetics.

  • Washout Phase (The Causal Validation): Perfuse the cells with compound-free extracellular solution for a minimum of 15 minutes.

    • Validation Logic: If the current recovers (as with tolbutamide), the binding is reversible. If the current remains permanently suppressed, covalent alkylation of SUR1 is confirmed, validating the compound's irreversible mechanism.

Protocol B: Time-Dependent IC50 Shift Assay

Objective: To calculate the inactivation rate constant ( kinact​ ) and inhibition constant ( KI​ ) specific to covalent modifiers.

  • Prepare identical aliquots of SUR1/Kir6.2 expressing cells in a 96-well format.

  • Incubate cells with fixed concentrations of the inhibitor for varying time points (2, 5, 10, 20, and 30 minutes).

  • Measure residual K_ATP activity using a high-throughput Thallium (Tl+) flux fluorescence assay.

  • Plot the natural log of residual activity versus time. Extract the observed rate constant ( kobs​ ) for each concentration to confirm the two-step covalent binding kinetics characteristic of alkylating agents.

References

  • Title: Tolbutamide MeSH Descriptor Data 2026 Source: NIH (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide proper disposal procedures

Title: Comprehensive Safety and Disposal Protocol for n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide Executive Summary Handling reactive pharmaceutical intermediates requires a rigorous, scientifically grounded ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Disposal Protocol for n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Executive Summary

Handling reactive pharmaceutical intermediates requires a rigorous, scientifically grounded approach to mitigate risks to laboratory personnel and the environment. n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide is a reactive alkyl halide and sulfonylurea derivative, often encountered as an intermediate or impurity in the synthesis of antidiabetic drugs like Tolbutamide and Chlorpropamide. Because of its specific structural moieties, this compound cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step operational protocol for its safe handling, chemical quenching, and final thermal destruction.

Chemical Hazard Profile & Causality (The "Why")

To implement an effective disposal strategy, we must first understand the mechanistic hazards inherent to the molecule's structure. As an Application Scientist, I emphasize that safety protocols should be driven by molecular causality, not just compliance checklists.

  • Genotoxic Potential (The Chloromethyl Group): The chloromethyl moiety (-CH 2​ Cl) is a highly electrophilic alkylating agent. Under the International Council for Harmonisation (ICH) M7 guidelines, alkyl halides are classified as Class 2 or Class 3 Potential Mutagenic Impurities (PMIs) because they readily undergo nucleophilic substitution reactions with biological macromolecules, specifically alkylating DNA bases at the N-7 position of guanine[1]. This necessitates stringent exposure controls and targeted chemical deactivation during spills.

  • Environmental Persistence & Emissions (The Sulfonamide & Halogen Groups): The molecule contains both chlorine and sulfur. If disposed of in standard municipal or low-temperature incinerators, the incomplete combustion of this compound will generate corrosive hydrogen chloride (HCl) gas, sulfur oxides (SOx), and potentially highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[2]. Therefore, specialized high-temperature thermal destruction is mandatory.

Standard Operating Procedure (SOP) for Routine Disposal

Do not mix this compound with general non-halogenated solvent waste or aqueous waste. The following protocol ensures regulatory compliance and environmental safety.

Step 1: Waste Segregation and Profiling

  • Collect the solid waste (or solvent solutions containing the compound) in dedicated, clearly labeled, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Label the container strictly as: "Hazardous Waste: Halogenated Organic Solid / Sulfonamide Derivative (Contains PMIs)."

Step 2: Primary Packaging and Storage

  • Ensure the waste container is kept tightly sealed to prevent the volatilization of any residual solvents or the aerosolization of the solid powder.

  • Store in a designated, ventilated hazardous waste accumulation area, away from strong bases, oxidizers, and nucleophilic reagents (such as primary/secondary amines or thiols), which could trigger uncontrolled exothermic reactions.

Step 3: High-Temperature Thermal Destruction (Incineration)

  • Transfer the waste to a licensed hazardous waste disposal facility equipped for halogenated organics.

  • Operational Parameters: The incinerator must operate at a minimum combustion temperature of 1,100 °C (2,000 °F) with a nominal gas residence time of at least 2.0 seconds [2][3]. These extreme conditions are required to provide the activation energy necessary to completely cleave the robust C-Cl bonds and prevent dioxin formation.

  • Flue Gas Scrubbing: The facility must utilize wet caustic scrubbers (e.g., sodium hydroxide spray towers) to neutralize the stoichiometric volumes of HCl and SOx generated during the oxidation of the halogen and sulfur heteroatoms[4].

Spill Response & Decontamination Workflow

In the event of an accidental release, physical containment is insufficient. The electrophilic threat must be chemically neutralized (quenched) in situ.

Step 1: Isolation and PPE

  • Evacuate non-essential personnel from the immediate area.

  • Don PPE: Nitrile or neoprene gloves (double-gloving recommended), tightly sealed chemical safety goggles, a lab coat, and a particulate respirator (N95/P100) or Powered Air-Purifying Respirator (PAPR) if the powder is aerosolized.

Step 2: Nucleophilic Quenching (In Situ Deactivation)

  • Do not sweep the dry powder, as this generates inhalable genotoxic dust.

  • Carefully cover the spill with an absorbent material (e.g., sand or a commercial spill pad).

  • Apply a mild, aqueous nucleophilic quenching solution over the absorbent. A 10% Sodium Thiosulfate (Na 2​ S 2​ O 3​ ) solution or a dilute amine solution is highly effective. The thiosulfate ion acts as a strong nucleophile, rapidly displacing the chloride in the chloromethyl group via an S N​ 2 mechanism, converting the hazardous alkylating agent into a benign, water-soluble Bunte salt.

  • Allow a reaction time of 15–30 minutes to ensure complete deactivation.

Step 3: Mechanical Recovery

  • Scoop the quenched, wet slurry using non-sparking tools into a wide-mouth HDPE hazardous waste container.

  • Wash the spill surface with soap and water, adding the washings to the same waste container.

  • Dispose of the sealed container following the high-temperature incineration protocol outlined in Section 2.

Quantitative Operational Parameters

The following table summarizes the critical data points required for the safe handling and destruction of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide.

Parameter CategorySpecification / RequirementScientific Rationale
Incineration Temperature 1,100 °C (2,000 °F)Required to break C-Cl bonds and prevent PCDD/PCDF (dioxin) formation[2][3].
Gas Residence Time 2.0 secondsEnsures complete thermal oxidation of the organic matrix[2].
Flue Gas Treatment Wet Caustic Scrubber (NaOH)Neutralizes HCl and SOx combustion byproducts[4].
Spill Quenching Agent 10% Aqueous Sodium ThiosulfateRapidly neutralizes the electrophilic chloromethyl PMI via S N​ 2 substitution.
Primary PPE (Respiratory) N95 / P100 Particulate FilterPrevents inhalation of potentially mutagenic alkylating dust.

Disposal and Spill Response Workflow

G Start Waste Generation: n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide Hazard Hazard Assessment: ICH M7 PMI & Halogenated Sulfonamide Start->Hazard Spill Spill Event Start->Spill Accidental Release Segregation Waste Segregation: Halogenated Organic Solid Hazard->Segregation Incineration Thermal Destruction: >1100°C, 2s Residence Time Segregation->Incineration Scrubbing Flue Gas Scrubbing: Caustic Neutralization of HCl & SOx Incineration->Scrubbing Safe Safe Environmental Release Scrubbing->Safe PPE Don PPE & Containment Spill->PPE Quench Nucleophilic Quenching (e.g., 10% Thiosulfate) PPE->Quench Quench->Segregation Quenched Waste

Figure 1: Comprehensive disposal and spill response workflow for halogenated sulfonylurea intermediates.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Air Pollution Control Technology Fact Sheet: Thermal Incinerators. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices. Stockholm Convention on Persistent Organic Pollutants. Available at:[Link]

Sources

Handling

Personal protective equipment for handling n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

Comprehensive Safety and Handling Guide: n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of n-(Butylcarba...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide. As direct safety data for this specific compound is not extensively published, the following guidance is synthesized from the hazard profiles of structurally analogous compounds, including chloromethylated benzenes, N-alkylated sulfonamides, and related reactive intermediates. It is imperative that all users conduct a thorough, application-specific risk assessment before commencing any work.

Anticipated Hazard Profile and Risk Assessment

The molecular structure of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide contains several functional groups that inform its potential hazards. The chloromethyl group suggests potential for alkylating activity and lachrymatory effects, the sulfonamide core is common in compounds with irritant properties, and the overall structure indicates it should be handled as a hazardous substance.

Based on an analysis of related chemical structures, the primary anticipated hazards are summarized below.[1][2][3]

Hazard ClassificationAnticipated Severity & GHS Category (Inferred)Rationale and Contributing Structural Features
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns and irritation [2]The chloromethyl group (-CH₂Cl) is a known irritant and potential alkylating agent. Structurally similar compounds like 4-chlorobenzenesulfonamide are classified as skin irritants.[2]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage [2]Compounds with chloromethyl and sulfonamide functionalities are often severely irritating or corrosive to the eyes upon direct contact.[2]
Respiratory Irritation Category 3: May cause respiratory irritation [2][3]Fine dust or aerosols of sulfonamide-based compounds can irritate the respiratory tract.[2][3] The potential lachrymatory nature of the chloromethyl group enhances this risk.
Acute Oral Toxicity Category 4 (Assumed): Harmful if swallowed While some sulfonamides have low acute oral toxicity, the overall structure warrants a cautious approach.[4]
Aquatic Hazard Harmful to aquatic life [5][6]Many benzenesulfonamide derivatives are classified as harmful to aquatic organisms.[5][6]

The Hierarchy of Controls: A Multi-Layered Safety Approach

A robust safety plan relies on a multi-layered system, prioritizing the most effective measures. This "Hierarchy of Controls" ensures that reliance is not placed solely on personal protective equipment.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to physically remove the hazard from the operator's environment.

  • Ventilation: All handling of n-(Butylcarbamoyl)-4-(chloromethyl)benzenesulfonamide, especially when in powdered form or solution, must be conducted within a certified chemical fume hood.[1] This minimizes inhalation exposure and provides a physical barrier against splashes.

  • Weighing Enclosures: For accurately weighing the solid compound, use a ventilated balance enclosure or perform the task within the fume hood to contain any airborne dust.[1]

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is performed safely.

  • Designated Areas: Clearly demarcate specific areas within the laboratory for the storage and handling of this compound. Access should be restricted to authorized and trained personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and unobstructed. All personnel must be aware of their location and trained in their use.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. The appropriate level of PPE is non-negotiable and critical for preventing exposure.[7]

Protection TypeMinimum RequirementRecommended for High-Risk Operations (e.g., large quantities, spill cleanup)Rationale / Causality
Eye/Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][8]Chemical splash goggles and a full-face shield.[1]Protects against splashes and potential lachrymatory effects. A face shield provides an additional layer of protection for the entire face from corrosive splashes.
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness). Inspect gloves for integrity before each use.Heavier-duty nitrile or neoprene gloves. Consider double-gloving.Prevents direct skin contact, which can cause irritation or burns.[7] Double-gloving is recommended for extended handling periods or during spill cleanup.
Body Protection A fully-buttoned laboratory coat.A chemically resistant apron over a lab coat. Lab coats with elastic cuffs are preferable.[1]Protects skin and personal clothing from contamination. An apron provides an impermeable barrier against significant splashes.
Respiratory Protection Not required if all work is performed within a certified fume hood.For spill cleanup outside of a fume hood or if ventilation is compromised, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.The fume hood is the primary respiratory control. Respirators are an essential backup for emergency situations to prevent inhalation of irritating dust or vapors.[2]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential operational plan minimizes the risk of exposure and contamination at every stage of handling.

G cluster_prep Preparation & Use cluster_cleanup Cleanup & Disposal Receiving 1. Receiving & Inspection Storage 2. Secure Storage Receiving->Storage Weighing 3. Weighing in Fume Hood Storage->Weighing Experimental_Use 4. Use in Experiment Weighing->Experimental_Use Decontamination 5. Decontaminate Glassware & Surfaces Experimental_Use->Decontamination Waste_Segregation 6. Segregate Halogenated Organic Waste Decontamination->Waste_Segregation Waste_Disposal 7. Final Disposal Waste_Segregation->Waste_Disposal

Sources

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